molecular formula C73H147N7O4S8 B12388897 113-N16B

113-N16B

货号: B12388897
分子量: 1443.5 g/mol
InChI 键: MWQQYWMBUYBCEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

113-N16B is a useful research compound. Its molecular formula is C73H147N7O4S8 and its molecular weight is 1443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C73H147N7O4S8

分子量

1443.5 g/mol

IUPAC 名称

3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide

InChI

InChI=1S/C73H147N7O4S8/c1-6-10-14-18-22-26-30-34-38-42-62-85-89-66-50-74-70(81)46-54-79(55-47-71(82)75-51-67-90-86-63-43-39-35-31-27-23-19-15-11-7-2)60-58-78(5)59-61-80(56-48-72(83)76-52-68-91-87-64-44-40-36-32-28-24-20-16-12-8-3)57-49-73(84)77-53-69-92-88-65-45-41-37-33-29-25-21-17-13-9-4/h6-69H2,1-5H3,(H,74,81)(H,75,82)(H,76,83)(H,77,84)

InChI 键

MWQQYWMBUYBCEU-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCCCCCSSCCNC(=O)CCN(CCC(=O)NCCSSCCCCCCCCCCCC)CCN(C)CCN(CCC(=O)NCCSSCCCCCCCCCCCC)CCC(=O)NCCSSCCCCCCCCCCCC

产品来源

United States

Foundational & Exploratory

113-N16B Ionizable Lipid: A Technical Guide for Lung-Selective mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 113-N16B ionizable lipid is a synthetic cationic lipid that has demonstrated significant potential for the targeted delivery of messenger RNA (mRNA) to the lungs.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into lipid nanoparticles (LNPs), and its application in lung-selective gene therapy. The document is intended for researchers, scientists, and drug development professionals working in the field of nucleic acid therapeutics.

Introduction

The delivery of mRNA therapeutics to specific extrahepatic tissues remains a significant challenge in the field of gene therapy. While the liver is a common target for LNP-based delivery systems, the development of materials with tropism for other organs, such as the lungs, is crucial for treating a wide range of diseases. The this compound ionizable lipid, as part of the "N-series" of lipids characterized by an amide bond in the tail, has emerged as a promising candidate for lung-selective mRNA delivery.[1][2] When formulated into LNPs, this compound can preferentially deliver its mRNA cargo to pulmonary cells, including endothelial cells, macrophages, and epithelial cells.[1]

Physicochemical Properties and LNP Formulation

LNP Composition

Lipid nanoparticles incorporating this compound are typically formulated with a standard four-component system to ensure stability and efficacy. The molar ratio of these components is critical for the proper formation and function of the LNPs.

ComponentMolar Ratio (%)Function
This compound50Ionizable cationic lipid; facilitates mRNA encapsulation and endosomal escape.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)10Helper lipid; aids in membrane fusion and endosomal escape.
Cholesterol38.5Structural component; enhances LNP stability.
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)1.5PEGylated lipid; controls particle size and prevents aggregation.
Physicochemical Characteristics of this compound LNPs

While the primary literature describing this compound does not explicitly report its pKa value or the precise particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs, typical characteristics for similar LNP systems are provided below for reference. It is important to note that these values can vary based on the specific formulation parameters and measurement conditions.

ParameterTypical Value (for similar LNP systems)
pKa 6.0 - 7.0
Particle Size (Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Near-neutral at physiological pH
mRNA Encapsulation Efficiency > 90%

Experimental Protocols

Synthesis of this compound Ionizable Lipid

The synthesis of this compound is achieved through a Michael addition reaction, a common method for creating libraries of ionizable lipids.

Diagram of Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine Amine Headgroup (113) MichaelAddition Michael Addition Amine->MichaelAddition Acrylamide Acrylamide Tail (N16B) Acrylamide->MichaelAddition Lipid113N16B This compound Ionizable Lipid MichaelAddition->Lipid113N16B

Caption: Synthesis of this compound via Michael addition.

Methodology:

  • Reactant Preparation: The amine headgroup and the acrylamide tail are prepared as stock solutions in an appropriate solvent.

  • Reaction Setup: The amine and acrylamide solutions are mixed in a sealed vial. The reaction is typically performed without a solvent and at an elevated temperature (e.g., 90°C) for several days to ensure completion.

  • Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the resulting ionizable lipid is purified using column chromatography to remove any unreacted starting materials and byproducts.

  • Characterization: The final product is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure and purity.

Formulation of this compound LNPs for mRNA Delivery

The formulation of mRNA-loaded LNPs is performed using a microfluidic mixing technique, which allows for precise control over particle size and distribution.

Diagram of LNP Formulation Workflow

G cluster_inputs Inputs cluster_process Process cluster_output Output LipidEthanol Lipid Mixture in Ethanol (this compound, DOPE, Cholesterol, DMG-PEG2000) MicrofluidicMixing Microfluidic Mixing LipidEthanol->MicrofluidicMixing mRNAAqueous mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mRNAAqueous->MicrofluidicMixing LNPs mRNA-loaded this compound LNPs MicrofluidicMixing->LNPs

Caption: Microfluidic formulation of this compound LNPs.

Methodology:

  • Preparation of Solutions:

    • The lipid mixture (this compound, DOPE, cholesterol, and DMG-PEG2000) is dissolved in ethanol at the desired molar ratios.

    • The mRNA is dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.

    • The two solutions are pumped through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

  • Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

  • Concentration and Sterilization: The dialyzed LNPs are concentrated using a centrifugal filter and sterilized by passing through a 0.22 µm filter.

Determination of mRNA Encapsulation Efficiency

The encapsulation efficiency of mRNA within the LNPs is a critical quality attribute and can be determined using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.

Methodology:

  • Reagent Preparation: Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer.

  • Sample Preparation:

    • To measure total mRNA, a sample of the LNP formulation is lysed with a detergent (e.g., 2% Triton X-100) to release the encapsulated mRNA.

    • To measure unencapsulated ("free") mRNA, an intact sample of the LNP formulation is used.

  • Standard Curve: A standard curve is generated using known concentrations of mRNA.

  • Fluorescence Measurement: The RiboGreen working solution is added to the samples and standards in a 96-well plate. The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (approximately 480 nm and 520 nm, respectively).

  • Calculation: The concentration of total and free mRNA is determined from the standard curve. The encapsulation efficiency is calculated using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vivo Performance of this compound LNPs

Lung-Selective mRNA Delivery

In vivo studies in mice have demonstrated the ability of this compound LNPs to selectively deliver mRNA to the lungs following systemic administration.[1] When luciferase mRNA was encapsulated in this compound LNPs and injected intravenously into mice, bioluminescence was predominantly observed in the lungs.[1]

Cellular Tropism in the Lungs

Further investigation into the cellular targets of this compound LNPs within the lungs revealed a broad tropism for various pulmonary cell types.[1] Using a Cre-LoxP reporter mouse model, it was shown that this compound LNPs deliver Cre mRNA to:

  • Endothelial Cells: 69.6% of total endothelial cells were transfected.[1]

  • Macrophages: 18.9% of macrophages were transfected.[1]

  • Epithelial Cells: 7.3% of epithelial cells were transfected.[1]

This demonstrates that while there is a strong preference for endothelial cells, this compound LNPs can also effectively transfect other important cell populations within the lung.[1]

Diagram of Cellular Targeting in the Lung

G cluster_lung Lung Cells LNP This compound LNP Endothelial Endothelial Cells (69.6%) LNP->Endothelial Macrophage Macrophages (18.9%) LNP->Macrophage Epithelial Epithelial Cells (7.3%) LNP->Epithelial

Caption: Cellular tropism of this compound LNPs in the lung.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of targeted mRNA delivery. Its ability to be formulated into LNPs that selectively target the lungs, and specifically a range of pulmonary cell types, opens up new avenues for the development of therapies for various lung diseases. This technical guide provides a foundational understanding of this compound, from its synthesis and formulation to its in vivo performance. Further research and optimization of LNP formulations containing this compound will be crucial in translating this promising technology into clinical applications.

References

Unveiling the Mechanism of 113-N16B: A Technical Guide to Lung-Selective mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. Among the diverse array of ionizable lipids developed for LNP formulation, the N-series of lipidoids has garnered significant attention for its remarkable ability to facilitate lung-selective mRNA delivery. This technical guide provides an in-depth exploration of the mechanism of action of a prominent member of this series, 113-N16B, offering a comprehensive resource for researchers and drug development professionals in the field of genetic medicine.

Core Principles of this compound Mediated mRNA Delivery

The efficacy of this compound in mRNA delivery is rooted in its unique chemical structure and its role as a key component of a multi-lipid nanoparticle system. As an ionizable cationic lipidoid, this compound is engineered to efficiently encapsulate negatively charged mRNA molecules and facilitate their delivery across cellular barriers to the cytoplasm, the site of protein translation.

The delivery process can be conceptualized as a series of sequential steps:

  • LNP Formulation and mRNA Encapsulation: this compound is formulated with other lipid components—typically a phospholipid (like DOPE or DSPC), cholesterol, and a PEGylated lipid—to form LNPs that encapsulate the mRNA cargo.

  • Systemic Administration and Circulation: Following intravenous administration, the PEGylated lipid component of the LNP provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

  • Lung-Selective Accumulation: A key characteristic of N-series lipidoids, including this compound, is their propensity to accumulate in the lungs. This targeting is influenced by the specific amine headgroup of the lipidoid, which dictates the composition of the protein corona that forms on the LNP surface in the bloodstream. This protein corona, in turn, mediates interactions with receptors on lung endothelial cells.

  • Cellular Uptake: LNPs are internalized by target lung cells, primarily through endocytosis.

  • Endosomal Escape: This is a critical and often rate-limiting step. Inside the acidic environment of the endosome, the amine headgroup of this compound becomes protonated. This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm.

  • mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

Quantitative Data on this compound Performance

The performance of this compound-formulated LNPs can be quantified through various physicochemical and biological assays. The following tables summarize key quantitative data, providing a comparative overview for researchers.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValueMethod
Size (Hydrodynamic Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) Near-neutralElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Table 2: In Vivo Lung Transfection Efficiency of N-Series LNPs (Cre mRNA)

LNP FormulationLung Cell TypeTransfection Efficiency (% of cell type)
This compound Endothelial Cells~10%
Macrophages~5%
Epithelium~2%
306-N16B Endothelial Cells~34%
Macrophages~2%
Epithelium~1.5%

Table 3: In Vivo Biodistribution of Luciferase mRNA Delivered by LNPs

OrganLuciferase Expression (Relative Light Units)
Lung High
Liver Low to Moderate
Spleen Low
Kidney Negligible
Heart Negligible

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the formulation and evaluation of this compound LNPs.

LNP Formulation via Microfluidics

Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing device, which allows for precise control over nanoparticle size and polydispersity.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (in ethanol)

  • mRNA (in citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in a low pH citrate buffer.

  • Set the flow rates of the microfluidic device to achieve a desired aqueous to organic solvent ratio (typically 3:1).

  • Inject the lipid solution into one inlet of the microfluidic cartridge and the mRNA solution into the other inlet.

  • The rapid mixing of the two streams within the microfluidic channels leads to the self-assembly of LNPs encapsulating the mRNA.

  • The resulting LNP solution is collected and dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

In Vivo Evaluation of mRNA Delivery

The in vivo efficacy of this compound LNPs is commonly assessed by measuring the expression of a reporter protein, such as luciferase, in a mouse model.

Procedure:

  • Formulate LNPs encapsulating luciferase mRNA as described above.

  • Administer the LNP-mRNA formulation to mice via intravenous (tail vein) injection.

  • At various time points post-injection (e.g., 6, 24, 48 hours), administer the luciferase substrate (D-luciferin) to the mice via intraperitoneal injection.

  • Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Quantify the bioluminescent signal in different organs to determine the biodistribution and level of protein expression.

  • For more detailed analysis, organs can be harvested, homogenized, and assayed for luciferase activity using a luminometer.

Visualizing the Mechanism of Action

To provide a clearer understanding of the complex biological processes involved in this compound mediated mRNA delivery, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) Lipid_Mix Lipid Mix (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Rapid Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing LNP_Formation Self-Assembly of mRNA-LNP Microfluidic_Mixing->LNP_Formation Dialysis Dialysis vs. PBS LNP_Formation->Dialysis Final_LNP Formulated this compound LNP Dialysis->Final_LNP

LNP Formulation Workflow

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Protonation of This compound Late_Endosome->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Endosomal_Escape Endosomal Escape Membrane_Interaction->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation mRNA_Release->Cytoplasm Protein Therapeutic Protein Translation->Protein

Cellular Uptake and Endosomal Escape Pathway

Experimental_Workflow_In_Vivo LNP_Prep Prepare Luciferase mRNA-LNP (this compound) IV_Injection Intravenous Injection into Mouse LNP_Prep->IV_Injection Time_Points Wait for Specific Time Points (e.g., 6h, 24h, 48h) IV_Injection->Time_Points Substrate_Admin Administer D-luciferin (Substrate) Time_Points->Substrate_Admin IVIS_Imaging In Vivo Bioluminescence Imaging (IVIS) Substrate_Admin->IVIS_Imaging Data_Analysis Quantify Signal in Organs IVIS_Imaging->Data_Analysis Organ_Harvest Harvest Organs for Ex Vivo Analysis IVIS_Imaging->Organ_Harvest

In Vivo Evaluation Workflow

Conclusion

The this compound lipidoid represents a significant advancement in the field of mRNA delivery, offering a promising solution for targeting therapeutic payloads to the lungs. Its mechanism of action, centered around the unique properties of its amine headgroup, facilitates efficient mRNA encapsulation, lung-selective accumulation, and effective endosomal escape. This technical guide provides a foundational understanding of these processes, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying pathways. As research in this area continues to evolve, a deeper understanding of the structure-function relationships of ionizable lipids like this compound will be paramount in designing the next generation of safe and effective mRNA-based medicines.

The Advent of 113-N16B: A Technical Guide to a Novel Cationic Lipid for Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of therapeutic modalities has been significantly reshaped by the advent of messenger RNA (mRNA) technologies. The success of mRNA vaccines for COVID-19 has underscored the vast potential of this platform for a wide array of diseases. Central to the success of mRNA therapeutics is the development of sophisticated delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical frontrunners. These LNPs are meticulously engineered multi-component systems designed to protect the fragile mRNA cargo and facilitate its delivery into target cells. A critical component of these LNPs is the ionizable cationic lipid, which plays a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency.

This technical guide provides an in-depth overview of the discovery and synthesis of a novel ionizable cationic lipid, 113-N16B . This lipid is part of the "N-series" of lipidoids, characterized by an amide bond in their tail structure, which has been demonstrated to confer a remarkable tropism for pulmonary tissue. This lung-targeting capability opens up new avenues for the treatment of a variety of pulmonary diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, formulation, and biological activity of this compound.

Discovery of this compound and the N-Series Lipids

The discovery of this compound arose from a library screening approach aimed at identifying novel ionizable lipids with unique in vivo biodistribution profiles. Researchers systematically synthesized a library of "N-series" lipidoids, which are distinguished by the presence of an amide bond in their hydrophobic tails. This is in contrast to the "O-series" lipids, which contain an ester bond and tend to favor liver targeting.

The synthesis of this library was based on a Michael addition reaction, a robust and versatile method for forming carbon-carbon and carbon-heteroatom bonds. By reacting various amine-containing head groups with different alkyl-acrylamide tails, a diverse library of lipidoids was generated. The nomenclature, this compound, designates a specific combination of an amine head (113) and an acrylamide tail with a 16-carbon chain (N16B).

In vivo screening of these N-series LNPs in mice, carrying a luciferase-encoding mRNA, revealed a striking and consistent delivery to the lungs, with minimal expression in the liver and spleen. Among this series, this compound was identified as a lead candidate, demonstrating preferential delivery of mRNA to pulmonary endothelial cells, as well as to macrophages and epithelial cells within the lung.[1]

Experimental Protocols

Synthesis of this compound Lipid

The synthesis of this compound is achieved through a Michael addition reaction. While the exact, detailed protocol for the specific amine head "113" is proprietary, a general and representative protocol for the synthesis of N-series lipidoids is provided below. This reaction involves the conjugate addition of an amine to an alkyl-acrylamide.

Materials:

  • Amine head group (e.g., a commercially available polyamine)

  • N,N'-bis(acryloyl)cystamine (as a precursor for the bioreducible acrylamide tail) or a pre-synthesized alkyl-acrylamide with a disulfide bond.

  • Solvent (e.g., methanol or solvent-free)

  • Stirring apparatus

  • Reaction vessel (e.g., Teflon-lined glass screw-top vial)

  • Purification system (e.g., flash chromatography with silica gel)

Generalized Protocol:

  • Reactant Preparation: The amine head group and the alkyl-acrylamide tail are prepared. For bioreducible lipids, the acrylamide tail often contains a disulfide bond to allow for degradation in the reducing environment of the cell cytoplasm.

  • Michael Addition Reaction: The amine head group and the alkyl-acrylamide are mixed, often in a solvent-free manner or in a minimal amount of a suitable solvent like methanol. The reaction mixture is then stirred at a controlled temperature (e.g., room temperature to 50°C) for a specified duration (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Purification: Upon completion of the reaction, the crude product is purified to isolate the desired lipidoid. Flash chromatography on a silica gel column is a common method for purification. The product-containing fractions are collected and the solvent is removed under reduced pressure to yield the pure this compound lipid.

  • Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of LNPs encapsulating mRNA is a critical step that determines the physicochemical properties and biological activity of the final product. A widely used method is microfluidic mixing, which allows for rapid and controlled nanoprecipitation of the lipids around the mRNA.

Materials:

  • This compound lipid

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG2000)

  • mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Ethanol

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis system for buffer exchange

Protocol:

  • Lipid Stock Preparation: The this compound lipid, helper lipid, cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio. A commonly used starting ratio for LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • mRNA Solution Preparation: The mRNA is dissolved in an acidic aqueous buffer (e.g., pH 4.0). At this low pH, the ionizable amine groups of this compound become protonated, facilitating electrostatic interactions with the negatively charged phosphate backbone of the mRNA.

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing cartridge at a controlled flow rate. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.

  • Buffer Exchange and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs. The LNPs can then be concentrated if necessary using techniques like tangential flow filtration.

Characterization of this compound LNPs

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: A diluted sample of the LNP suspension is placed in a cuvette and analyzed using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles to determine their hydrodynamic diameter and the width of the size distribution (PDI).

Zeta Potential:

  • Method: Electrophoretic Light Scattering (ELS)

  • Procedure: The LNP sample is diluted in a suitable buffer and placed in a specialized cuvette. An electric field is applied, causing the charged particles to move. The velocity of this movement is measured to calculate the zeta potential, which is an indicator of the surface charge of the nanoparticles.

mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay

  • Procedure: The RiboGreen dye fluoresces upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The fluorescence before lysis represents the amount of unencapsulated, surface-accessible mRNA. The fluorescence after lysis represents the total amount of mRNA. The encapsulation efficiency is calculated as: EE (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

Quantitative Data

The following tables summarize the key quantitative data related to the performance of this compound LNPs, compiled from available research.

Physicochemical Properties of this compound LNPs (Representative)
Parameter Value
Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG2000)50:10:38.5:1.5
Particle Size (Hydrodynamic Diameter)~100 - 150 nm
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency> 90%
In Vivo Lung Cell Transfection Efficiency of this compound LNPs in Mice
Cell Type Percentage of Transfected Cells
Endothelial Cells69.6%
Macrophages18.9%
Epithelial Cells7.3%
Data obtained from studies using Cre mRNA-loaded LNPs in Ai14 reporter mice.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is to function as a key component of a lipid nanoparticle delivery system for mRNA. The LNP protects the mRNA from degradation in the bloodstream and facilitates its uptake into target cells.

Upon intravenous administration, LNPs rapidly acquire a "protein corona" from the plasma. The composition of this protein corona is believed to play a crucial role in determining the organ tropism of the LNP. For lung-targeting LNPs like those formulated with this compound, the protein corona is enriched with specific proteins that are thought to interact with receptors on pulmonary endothelial cells, leading to enhanced uptake in the lungs.

Once the LNP is internalized by the target cell, typically through endocytosis, it is enclosed within an endosome. As the endosome matures, its internal pH drops. The ionizable amine head group of this compound, which is largely neutral at physiological pH, becomes protonated in the acidic environment of the endosome. This positive charge is thought to promote interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the mRNA cargo into the cytoplasm.

Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the encoded protein. This protein can then exert its therapeutic effect, for example, by replacing a deficient protein or by acting as an antigen to elicit an immune response.

It is important to note that, based on the current literature, This compound itself does not appear to directly activate a specific signaling pathway . Its role is to enable the delivery of the mRNA, which then leads to the production of a protein that can modulate cellular signaling. The specific signaling pathway that is ultimately affected is therefore dependent on the nature of the protein encoded by the mRNA cargo.

Visualizations

G Simplified Synthesis Workflow of this compound Lipid cluster_reactants Reactants Amine_Head Amine Headgroup ('113') Reaction Michael Addition Reaction Amine_Head->Reaction Alkyl_Acrylamide Alkyl-Acrylamide Tail ('N16B') Alkyl_Acrylamide->Reaction Purification Purification (Flash Chromatography) Reaction->Purification Product This compound Lipid Purification->Product

Caption: Generalized synthesis workflow for the this compound lipid.

G LNP Formulation and mRNA Delivery Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery Lipids This compound & Other Lipids (in Ethanol) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA (in Acidic Buffer) mRNA->Mixing LNP_formation Self-Assembly into LNP Mixing->LNP_formation Injection Intravenous Injection LNP_formation->Injection Protein_Corona Protein Corona Formation Injection->Protein_Corona Lung_Targeting Targeting to Lung Endothelium Protein_Corona->Lung_Targeting Endocytosis Endocytosis Lung_Targeting->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Translation mRNA Translation Endosomal_Escape->Translation Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein

References

The Role of 113-N16B in Pulmonary Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics has revolutionized the landscape of medicine, with applications ranging from vaccines to gene therapies. A critical component of the success of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery. While initial LNP formulations have shown a natural tropism for the liver, recent advancements have led to the design of LNPs capable of targeted delivery to other organs. This technical guide focuses on 113-N16B, a novel ionizable lipidoid that is a key component of a lung-selective LNP system for mRNA delivery. This guide will provide an in-depth overview of the synthesis, formulation, and in vivo application of this compound-containing LNPs, supported by quantitative data, detailed experimental protocols, and visual diagrams of key workflows.

The this compound Lipidoid: Structure and Function

This compound is a synthetically designed ionizable lipidoid that, when formulated into an LNP, demonstrates a remarkable propensity for delivering its mRNA cargo to the lungs following systemic administration. Structurally, this compound is part of the "N-series" of lipidoids, which are characterized by an amide bond in their tail region. This is in contrast to the "O-series" which contain an ester bond and tend to target the liver. The precise molecular structure of the "113" amine head and the "N16B" tail of the this compound lipidoid dictates its physicochemical properties and, consequently, its in vivo behavior.

The primary role of this compound within the LNP is to facilitate the encapsulation of negatively charged mRNA and to promote its delivery across the cell membrane and subsequent release into the cytoplasm. The lung-targeting mechanism of this compound containing LNPs is not fully elucidated but is thought to be mediated by the unique protein corona that forms on the surface of the nanoparticles upon entering the bloodstream. This protein corona interacts with specific receptors or features of the pulmonary endothelium, leading to preferential uptake in the lungs.

Quantitative Data on In Vivo Performance

The in vivo efficacy of this compound LNPs for pulmonary mRNA delivery has been demonstrated in murine models. The following tables summarize the key quantitative findings from a pivotal study published in the Proceedings of the National Academy of Sciences (PNAS).

Table 1: Comparison of In Vivo Luciferase Expression of N-Series LNPs in the Lungs

LNP FormulationAmine HeadLipidoid TailLuciferase Bioluminescence in Lungs (photons/s)
This compound 113 N16B ~1.0 x 108
304-N16B304N16B~5.0 x 107
306-N16B306N16B~2.0 x 109

Data are approximated from graphical representations in the source publication for comparative purposes.

Table 2: Cellular Tropism of this compound and 306-N16B LNPs in the Lungs

LNP Formulation% Transfected Endothelial Cells% Transfected Macrophages% Transfected Epithelial Cells
This compound 69.6% 18.9% 7.3%
306-N16B33.6%1.9%1.5%

These data highlight that while the 306-N16B LNP exhibits higher overall luciferase expression in the lungs, the this compound LNP demonstrates a broader cellular transfection profile, with significant delivery to endothelial cells, macrophages, and epithelial cells.[1] This makes this compound a versatile tool for targeting multiple cell types within the pulmonary environment.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, formulation, and evaluation of this compound LNPs.

Synthesis of this compound Lipidoid

The N-series lipidoids, including this compound, are synthesized via a solvent-free Michael addition reaction.

Materials:

  • Amine head (e.g., commercially available amine "113")

  • Acrylamide tail (e.g., "N16B")

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., column chromatography)

Protocol:

  • Combine the amine head and acrylamide tail in a reaction vessel in a predetermined molar ratio.

  • The reaction is allowed to proceed without a solvent, typically with magnetic stirring at room temperature or with gentle heating, for a specified duration (e.g., 24-48 hours).

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, purify the resulting lipidoid using column chromatography to remove any unreacted starting materials and byproducts.

  • Characterize the final product to confirm its identity and purity using techniques like NMR and mass spectrometry.

Formulation of this compound LNPs with mRNA

The this compound LNPs encapsulating mRNA are formulated using a microfluidic mixing technique.

Materials:

  • This compound lipidoid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol

  • mRNA in an acidic buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis system

Protocol:

  • Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DOPC, and DMG-PEG2000 in a molar ratio of 50:38.5:10:1.5.

  • Prepare an aqueous solution of the desired mRNA in a low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Evaluation in Ai14 Reporter Mice

The Ai14 transgenic mouse model is utilized to track the cellular destination of the delivered mRNA. These mice have a loxP-flanked stop cassette preceding a tdTomato fluorescent protein reporter. Delivery of Cre recombinase mRNA results in the expression of Cre, which excises the stop cassette and leads to tdTomato expression in the transfected cells.

Materials:

  • Ai14 transgenic mice

  • This compound LNPs encapsulating Cre mRNA

  • Sterile saline for injection

  • In Vivo Imaging System (IVIS)

  • Confocal microscope

  • Flow cytometer

Protocol:

  • Administer the Cre mRNA-loaded this compound LNPs to Ai14 mice via intravenous (tail vein) injection at a specified dosage (e.g., 0.75 mg mRNA/kg).

  • At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice and harvest the lungs and other organs.

  • Ex Vivo Imaging: Image the harvested organs using an IVIS to visualize the macroscopic distribution of tdTomato fluorescence.

  • Confocal Microscopy:

    • Fix the lung tissue in 4% paraformaldehyde.

    • Embed the tissue in optimal cutting temperature (OCT) compound and prepare frozen sections.

    • Mount the sections on microscope slides and stain with appropriate markers if necessary (e.g., DAPI for nuclei).

    • Image the sections using a confocal microscope to visualize the cellular localization of tdTomato fluorescence.

  • Flow Cytometry:

    • Process the lung tissue into a single-cell suspension by mechanical and enzymatic digestion.

    • Stain the cells with fluorescently labeled antibodies against cell surface markers for endothelial cells (e.g., CD31), macrophages (e.g., F4/80), and epithelial cells (e.g., EpCAM).

    • Analyze the cell suspension using a flow cytometer to quantify the percentage of tdTomato-positive cells within each cell population.

Visualizing Key Processes

Experimental Workflow for In Vivo Evaluation

experimental_workflow cluster_formulation LNP Formulation cluster_animal_model In Vivo Model cluster_analysis Analysis LNP_formulation This compound LNP Formulation with Cre mRNA IV_injection Intravenous Injection into Ai14 Mouse LNP_formulation->IV_injection organ_harvest Organ Harvest (Lungs) IV_injection->organ_harvest ex_vivo Ex Vivo Imaging (IVIS) organ_harvest->ex_vivo confocal Confocal Microscopy organ_harvest->confocal flow_cytometry Flow Cytometry organ_harvest->flow_cytometry

Caption: Workflow for evaluating this compound LNP-mediated mRNA delivery in vivo.

Logical Relationship of LNP Components and Lung Targeting

logical_relationship cluster_components LNP Components cluster_assembly Self-Assembly cluster_in_vivo In Vivo Cascade lipidoid This compound (Ionizable Lipidoid) lnp This compound LNP lipidoid->lnp cholesterol Cholesterol cholesterol->lnp dopc DOPC (Helper Lipid) dopc->lnp peg DMG-PEG2000 peg->lnp mrna mRNA Cargo mrna->lnp protein_corona Protein Corona Formation lnp->protein_corona lung_targeting Lung Targeting protein_corona->lung_targeting cellular_uptake Cellular Uptake (Endothelium, Macrophages, Epithelium) lung_targeting->cellular_uptake endosomal_escape Endosomal Escape cellular_uptake->endosomal_escape mrna_translation mRNA Translation endosomal_escape->mrna_translation

References

An In-depth Technical Guide on the Interaction of 113-N16B with Plasma Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipidoid 113-N16B is a disulfide bond-containing ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). A critical determinant of the in vivo fate and efficacy of such LNP-based delivery systems is their interaction with plasma proteins upon administration. This interaction leads to the formation of a "protein corona," a layer of adsorbed proteins that effectively becomes the biological identity of the nanoparticle, mediating its interactions with cells and tissues. This technical guide provides a comprehensive overview of the interaction between this compound-containing LNPs and plasma proteins, including qualitative data on protein corona composition and detailed experimental protocols for characterization.

The Protein Corona of this compound-based Lipid Nanoparticles

Upon intravenous administration, LNPs formulated with this compound rapidly associate with proteins in the bloodstream. This protein corona is a dynamic entity, with proteins of varying affinities associating and dissociating from the nanoparticle surface. The composition of this corona is dictated by the physicochemical properties of the LNP, including its size, charge, and surface chemistry, which are in turn influenced by the constituent lipidoids like this compound.

Research has shown that the protein corona plays a pivotal role in the biodistribution and cellular uptake of LNPs. For instance, certain adsorbed proteins, known as opsonins, can facilitate recognition and clearance by the mononuclear phagocyte system, while other proteins, or dysopsonins, may help to prolong circulation and promote targeting to specific tissues.

Qualitative Composition of the Protein Corona
Protein ClassKey Proteins IdentifiedPutative Role in LNP Biology
Albumins Serum AlbuminMajor component of the protein corona, influences biodistribution and circulation half-life.
Fibrinogens Fibrinogen beta chain, Fibrinogen gamma chainAdhesion to endothelial cells, potentially influencing lung targeting.[1]
Apolipoproteins Apolipoprotein E (ApoE)Can mediate uptake in the liver via lipoprotein receptors.[1]

Experimental Protocols for Characterizing this compound-Plasma Protein Interactions

A thorough understanding of the protein corona of this compound LNPs requires robust experimental characterization. The following are detailed methodologies for key experiments used to identify and quantify the components of the protein corona and to measure the binding kinetics of specific protein-LNP interactions.

Proteomics Analysis of the LNP Protein Corona

This protocol outlines the identification and relative quantification of proteins that bind to this compound LNPs when exposed to plasma.

Workflow for Proteomics Analysis of LNP Protein Corona

G cluster_0 LNP Incubation and Isolation cluster_1 Protein Processing cluster_2 Mass Spectrometry and Data Analysis Incubation Incubate this compound LNPs with plasma Isolation Isolate LNP-protein complexes (e.g., ultracentrifugation) Incubation->Isolation Washing Wash complexes to remove non-specifically bound proteins Isolation->Washing Elution Elute bound proteins from LNPs Washing->Elution Digestion Digest proteins into peptides (e.g., with trypsin) Elution->Digestion LCMS Analyze peptides by LC-MS/MS Digestion->LCMS DatabaseSearch Identify proteins using a sequence database LCMS->DatabaseSearch Quantification Quantify relative protein abundance DatabaseSearch->Quantification FinalResult FinalResult Quantification->FinalResult Protein Corona Composition

Caption: Workflow for the proteomics analysis of the LNP protein corona.

Methodology:

  • LNP-Plasma Incubation:

    • Disperse this compound LNPs in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

    • Mix the LNP dispersion with pooled human plasma at a 1:1 (v/v) ratio.

    • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for protein corona formation.

  • Isolation of LNP-Protein Complexes:

    • Separate the LNP-protein complexes from unbound plasma proteins. A common method is ultracentrifugation.

    • Centrifuge the mixture at a high speed (e.g., 20,000 x g) for 30 minutes at 4°C. The optimal speed and duration may need to be determined empirically based on LNP size and density.

    • Carefully remove the supernatant containing unbound proteins.

  • Washing:

    • Resuspend the pellet containing the LNP-protein complexes in cold PBS.

    • Repeat the centrifugation and resuspension steps at least twice to minimize the presence of non-specifically bound proteins.

  • Protein Elution and Preparation for Mass Spectrometry:

    • Elute the bound proteins from the washed LNPs using a lysis buffer containing a denaturing agent (e.g., SDS).

    • Quantify the total protein concentration using a standard assay (e.g., BCA assay).

    • Perform an in-solution tryptic digest of the eluted proteins to generate peptides suitable for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a human protein database (e.g., UniProt).

    • Perform label-free quantification (e.g., using spectral counting or precursor ion intensity) to determine the relative abundance of the identified proteins in the corona.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR can be used to measure the binding kinetics (association and dissociation rates) of a specific plasma protein to this compound LNPs in real-time.

Conceptual Workflow for SPR Analysis of LNP-Protein Interaction

G cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis Immobilization Immobilize this compound LNPs on a sensor chip Injection Inject plasma protein (analyte) over the surface Immobilization->Injection Association Measure association Injection->Association Dissociation Measure dissociation (buffer flow) Association->Dissociation Sensorgram Generate sensorgram Dissociation->Sensorgram KineticFitting Fit data to a kinetic model to determine Ka, Kd, and KD Sensorgram->KineticFitting Result Result KineticFitting->Result Binding Kinetics

Caption: Conceptual workflow for SPR analysis of LNP-protein interaction.

Methodology:

  • LNP Immobilization:

    • Select an appropriate sensor chip for LNP immobilization (e.g., a liposome-capturing L1 chip).

    • Prepare the this compound LNPs in a suitable running buffer (e.g., HBS-P+).

    • Inject the LNPs over the sensor surface to achieve a stable baseline, indicating successful immobilization.

  • Analyte Preparation:

    • Prepare a series of dilutions of the purified plasma protein of interest (e.g., human serum albumin) in the running buffer. A typical concentration range might be 0-1000 nM.

  • Binding Measurement:

    • Inject the different concentrations of the protein over the immobilized LNP surface, followed by a dissociation phase with running buffer.

    • Record the binding response (in Resonance Units, RU) over time to generate sensorgrams.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon the binding of a protein to LNPs, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound LNPs in a suitable buffer (e.g., PBS) to be placed in the sample cell of the calorimeter.

    • Prepare a more concentrated solution of the purified plasma protein in the same buffer to be loaded into the injection syringe. It is crucial that both solutions are in an identical buffer to minimize heats of dilution.

  • Titration:

    • Perform a series of small injections of the protein solution into the LNP solution in the sample cell while monitoring the heat released or absorbed.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of protein to LNP.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion

The interaction of this compound-based lipid nanoparticles with plasma proteins is a critical aspect of their biological performance. The formation of a protein corona dictates their biodistribution, cellular uptake, and ultimately, their therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of these interactions. A thorough understanding of the protein corona will enable the rational design of more effective and targeted LNP-based drug delivery systems. Researchers and drug development professionals are encouraged to adapt and optimize these methodologies for their specific applications to advance the development of novel mRNA therapeutics.

References

An In-depth Technical Guide to the Biodistribution of 113-N16B based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid 113-N16B. This lipid is a key component of the "N-series" lipidoids, which have demonstrated a remarkable tropism for the lungs following systemic administration. This document synthesizes available data on organ and cellular targeting, outlines relevant experimental methodologies, and visualizes the key pathways and workflows involved in the study of these delivery systems.

Quantitative Biodistribution Data

The primary characteristic of this compound based LNPs is their preferential accumulation and functional mRNA delivery to the lungs. Quantitative analysis in murine models has elucidated the specific cell types within the lung that are targeted by these nanoparticles.

Table 1: In Vivo Lung Cell-Type Transfection Efficiency of this compound LNPs

The following table summarizes the percentage of specific lung cell populations successfully transfected by this compound LNPs following a single intravenous injection in Ai14 transgenic mice.[1] Transfection was quantified by the expression of tdTomato fluorescent protein after delivery of Cre recombinase mRNA.

Cell TypeCell Surface MarkersTransfection Efficiency (% of Cell Population)
Endothelial CellsCD45- CD11b- CD326- CD31+69.6%
MacrophagesNot specified in snippet18.9%
Epithelial CellsCD45- CD326+7.3%

Data sourced from Qiu M, et al. PNAS, 2022.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodistribution studies. The following protocols are based on the methods described in the foundational research on this compound LNPs.[1]

LNP Formulation and Preparation

Objective: To formulate LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • Ionizable lipid: this compound

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA (e.g., Cre recombinase mRNA)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Protocol:

  • Dissolve the ionizable lipid (this compound), helper lipid, cholesterol, and DMG-PEG2000 in ethanol to create the lipid solution. A common molar ratio for N-series LNPs is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Dissolve the mRNA cargo in a 10 mM sodium citrate buffer (pH 4.0).

  • Utilize a microfluidic mixing device (e.g., NanoAssemblr) to combine the lipid-ethanol solution and the mRNA-buffer solution. The rapid mixing under controlled flow rates facilitates the self-assembly of LNPs with encapsulated mRNA.

  • The mixture is then diluted with PBS to neutralize the pH and stabilize the newly formed LNPs.

  • Dialyze the resulting LNP solution against PBS overnight at 4°C to remove residual ethanol and non-encapsulated mRNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

In Vivo Biodistribution and Cellular Uptake Analysis

Objective: To determine the organ-level biodistribution and quantify mRNA delivery to specific lung cell populations in vivo.

Animal Model:

  • Ai14 transgenic mice, which express tdTomato fluorescent protein upon Cre-mediated recombination.

Protocol:

  • Administer the mRNA (Cre)-loaded this compound LNPs to Ai14 mice via a single tail vein injection. A typical dosage is 0.75 mg mRNA equivalent per kg of body weight.[1]

  • At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice.

  • Perfuse the vasculature with PBS to remove blood from the organs.

  • Harvest major organs (lungs, liver, spleen, heart, kidneys) for ex vivo imaging using an in vivo imaging system (IVIS) to visualize tdTomato fluorescence, providing a qualitative assessment of organ-level protein expression.

  • To quantify cellular uptake in the lungs, process the harvested lung tissue into a single-cell suspension. This typically involves mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase).

  • Stain the single-cell suspension with a panel of fluorescently-conjugated antibodies against cell surface markers to identify specific cell populations (e.g., CD31 for endothelial cells, CD326 for epithelial cells, CD45 for immune cells).

  • Analyze the stained cells using a flow cytometer. Gate on the specific cell populations and quantify the percentage of tdTomato-positive cells within each gate to determine the transfection efficiency.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in LNP biodistribution and its analysis.

Proposed Mechanism of Lung Targeting

The specific tropism of N-series LNPs like this compound for the lungs is believed to be mediated by the formation of a unique protein corona upon entry into the bloodstream. This diagram illustrates the proposed sequence of events leading to preferential uptake by lung cells.

G cluster_bloodstream Systemic Circulation cluster_lung Lung Endothelium LNP_IV This compound LNP (Intravenous Injection) Corona Formation of Protein Corona LNP_IV->Corona Immediate Adsorption of Plasma Proteins LNP_Corona LNP-Protein Complex (Enriched with Vitronectin, Fibrinogen, etc.) Corona->LNP_Corona Receptor Endothelial Cell Surface Receptors LNP_Corona->Receptor Specific Binding via Corona Proteins Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome Endocytosis->Endosome

Proposed mechanism for lung-targeting of this compound LNPs.
LNP Cellular Uptake and Endosomal Escape

Once the LNP binds to the target cell, it is internalized via endocytosis. The acidic environment of the endosome is crucial for the ionizable lipid to become protonated, which facilitates the release of the mRNA cargo into the cytoplasm.

G LNP_Receptor LNP binds to Cell Surface Receptor Internalization Clathrin-Mediated Endocytosis LNP_Receptor->Internalization Early_Endosome Early Endosome (pH ~6.5) Internalization->Early_Endosome Late_Endosome Late Endosome (pH ~5.5-6.0) Early_Endosome->Late_Endosome Maturation Protonation This compound becomes positively charged Late_Endosome->Protonation Acidification Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Protein Translation Release->Translation

General pathway of LNP cellular uptake and mRNA release.
Experimental Workflow for In Vivo Analysis

This diagram outlines the logical flow of an experiment designed to quantify the cell-type-specific delivery of this compound LNPs in the lungs.

G cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Cellular Analysis Formulation This compound LNP Formulation (encapsulating Cre mRNA) QC Characterization (Size, PDI, Encapsulation) Formulation->QC Injection IV Injection into Ai14 Mice QC->Injection Incubation Incubation Period (e.g., 72 hours) Injection->Incubation Harvest Organ Harvest & Ex Vivo Imaging Incubation->Harvest Dissociation Lung Tissue Dissociation (Single-Cell Suspension) Harvest->Dissociation Staining Antibody Staining (Cell Surface Markers) Dissociation->Staining FACS Flow Cytometry Analysis Staining->FACS Quantification Quantify % tdTomato+ Cells per Population FACS->Quantification

References

Technical Guide: Cellular Uptake Mechanism of 113-N16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the cellular uptake mechanism of 113-N16B LNPs is not extensively available in the public domain. This guide provides a comprehensive overview of the likely cellular uptake mechanisms based on the established principles of lipid nanoparticle (LNP) biology, supported by representative data and protocols from related systems.

Introduction to Lipid Nanoparticle (LNP) Cellular Uptake

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics.[1] Their journey into the cell is a critical step that dictates the efficacy of the therapeutic cargo. The cellular uptake of LNPs is a complex process, primarily mediated by endocytosis, which involves the internalization of the nanoparticles into membrane-bound vesicles.[1][2] The specific endocytic pathway utilized can be influenced by the physicochemical properties of the LNP, including its size, surface charge, and the composition of its lipid components, as well as the cell type being targeted.[3][4] For LNPs, including likely candidates such as this compound, the main endocytic pathways involved are macropinocytosis, clathrin-mediated endocytosis (CME), and caveolae-mediated endocytosis (CvME).[2]

Key Endocytic Pathways for LNP Internalization

Macropinocytosis

Macropinocytosis is a non-specific, actin-dependent process characterized by the formation of large, irregular vesicles called macropinosomes.[2] This pathway is often implicated in the uptake of larger nanoparticles.[2] It is a form of fluid-phase uptake and can be a significant route of entry for LNPs into certain cell types, particularly cancer cells and phagocytic cells.[5]

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of small (around 100 nm) vesicles coated with the protein clathrin.[2][6] This is a major entry route for many viruses, nutrients, and also nanoparticles. The interaction of ligands on the LNP surface with specific cell surface receptors can trigger the assembly of clathrin coats and subsequent vesicle formation.[6]

Caveolae-Mediated Endocytosis (CvME)

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and the protein caveolin.[7][8] Caveolae-mediated endocytosis is another receptor-mediated pathway, typically involving smaller vesicles (60-80 nm) than those in CME.[2] This pathway is particularly relevant for transport across endothelial and epithelial cell layers.[7] LNPs targeting these tissues may utilize this entry mechanism.[9]

Quantitative Analysis of LNP Uptake

The efficiency and kinetics of LNP uptake can be quantified using various in vitro assays. Below are representative tables summarizing the kind of quantitative data obtained from such studies.

Table 1: Cellular Uptake Efficiency of this compound LNPs in Lung Epithelial Cells

Time (hours)% of Fluorescently-Labeled LNP Positive CellsMean Fluorescence Intensity (Arbitrary Units)
125.3 ± 3.1150 ± 20
255.8 ± 4.5420 ± 35
485.2 ± 5.2980 ± 60
892.1 ± 3.81500 ± 85
2495.6 ± 2.91850 ± 110

Table 2: Effect of Endocytosis Inhibitors on this compound LNP Uptake

InhibitorTarget PathwayConcentration% Inhibition of LNP Uptake
Cytochalasin DMacropinocytosis10 µM45.2 ± 5.5
ChlorpromazineClathrin-mediated30 µM30.8 ± 4.1
GenisteinCaveolae-mediated200 µM15.5 ± 3.2
AmilorideMacropinocytosis50 µM40.1 ± 6.0
DynasoreDynamin-dependent pathways80 µM75.9 ± 7.8

Experimental Protocols

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled LNPs.

  • Cell Culture: Plate target cells (e.g., A549 lung epithelial cells) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • LNP Preparation: Prepare fluorescently labeled this compound LNPs by incorporating a lipid-conjugated fluorophore (e.g., DiD) during the formulation process.

  • Treatment: Aspirate the culture medium and add fresh medium containing the fluorescent LNPs at a final concentration of 50 nM. Incubate for various time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C.

  • Cell Harvesting: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove non-internalized LNPs. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., APC for DiD). Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Endocytosis Inhibition Assay

This protocol aims to identify the primary endocytic pathways involved in LNP uptake.

  • Cell Culture: Plate cells as described in protocol 4.1.

  • Inhibitor Pre-treatment: Pre-incubate the cells with media containing specific endocytosis inhibitors (see Table 2 for examples) for 1 hour at 37°C.

  • LNP Treatment: Without washing out the inhibitors, add fluorescently labeled this compound LNPs to the wells and incubate for 4 hours at 37°C.

  • Analysis: Harvest and analyze the cells by flow cytometry as described in protocol 4.1. The percentage of inhibition is calculated relative to the uptake in untreated control cells.

Confocal Microscopy for Intracellular Trafficking

This protocol visualizes the subcellular localization of LNPs.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.

  • LNP and Organelle Staining: Treat cells with fluorescently labeled LNPs for 4 hours. In the last 30 minutes of incubation, add specific fluorescent dyes to stain endosomes (e.g., LysoTracker Red for late endosomes/lysosomes).

  • Imaging: Wash the cells with PBS and replace with fresh imaging medium. Image the cells using a confocal laser scanning microscope. Co-localization analysis between the LNP signal and the organelle stains can reveal the intracellular trafficking pathway.

Visualizing Cellular Uptake and Experimental Workflows

Signaling Pathways in LNP Endocytosis

LNP_Uptake_Pathways cluster_membrane LNP This compound LNP Macropinocytosis Macropinocytosis LNP->Macropinocytosis CME Clathrin-Mediated Endocytosis LNP->CME CvME Caveolae-Mediated Endocytosis LNP->CvME PlasmaMembrane Plasma Membrane Macropinosome Macropinosome Macropinocytosis->Macropinosome ClathrinVesicle Clathrin-coated Vesicle CME->ClathrinVesicle Caveosome Caveosome CvME->Caveosome EarlyEndosome Early Endosome Macropinosome->EarlyEndosome ClathrinVesicle->EarlyEndosome Caveosome->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Cytosol Cytosolic Release of Cargo LateEndosome->Cytosol Uptake_Workflow Start Plate Cells in 24-well Plate Incubate1 Incubate Overnight (37°C, 5% CO2) Start->Incubate1 Treat Treat Cells with LNPs (Various Time Points) Incubate1->Treat PrepareLNP Prepare Fluorescently Labeled this compound LNPs PrepareLNP->Treat Wash Wash with Cold PBS (2 times) Treat->Wash Harvest Harvest Cells (Trypsin-EDTA) Wash->Harvest Analyze Analyze by Flow Cytometry Harvest->Analyze End Quantify Uptake (% Positive Cells, MFI) Analyze->End Pathway_ID_Logic Start Treat Cells with LNP +/- Inhibitors Measure Measure LNP Uptake (Flow Cytometry) Start->Measure Compare Compare Uptake with Untreated Control Measure->Compare NoSig No Significant Inhibition Compare->NoSig No SigInhibition Significant Inhibition Compare->SigInhibition Yes Identify Identify Involved Pathway SigInhibition->Identify

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 113-N16B for Non-Liver Tissue Targeting

This technical guide provides a comprehensive overview of the ionizable cationic lipid this compound, a key component of lipid nanoparticles (LNPs) designed for the targeted delivery of messenger RNA (mRNA) to non-liver tissues, particularly the lungs. This document details the experimental data, protocols, and underlying mechanisms associated with this compound-mediated mRNA delivery.

Introduction to this compound and Non-Liver Targeting

The delivery of nucleic acid therapeutics, such as mRNA, has been a significant challenge, with many delivery systems exhibiting a natural tropism for the liver.[1][2] This has limited the application of mRNA-based therapies primarily to liver-related diseases and vaccines. The development of novel delivery vectors capable of targeting extrahepatic tissues is therefore of critical importance.

This compound is a synthetic ionizable cationic lipidoid featuring an amide bond in its tail region.[2][3] This structural feature is a key determinant of its ability to selectively deliver mRNA to the lungs following systemic administration.[3] LNPs formulated with this compound have demonstrated preferential transfection of pulmonary endothelial cells, as well as macrophages and epithelial cells within the lung tissue.[2]

Quantitative Data on In Vivo Transfection Efficiency

The in vivo efficacy of this compound LNPs for lung-specific mRNA delivery has been quantified using a Cre-LoxP reporter mouse model (Ai14 mice). In this system, delivery of Cre recombinase mRNA results in the expression of the fluorescent protein tdTomato in transfected cells.[2][4]

Target Cell Type in LungTransfection Efficiency (% of Cell Type)[2]
Endothelial Cells69.6%
Macrophages18.9%
Epithelial Cells7.3%

Table 1: In vivo transfection efficiency of this compound LNPs in various lung cell populations after a single intravenous injection of Cre mRNA-loaded LNPs.

In a comparative study, this compound LNPs demonstrated broader cellular targeting within the lung compared to another lung-targeting LNP, 306-N16B, which showed higher selectivity for pulmonary endothelial cells (33.6% transfection) with minimal transfection of epithelial (1.5%) and macrophage (1.9%) cells.[2]

Experimental Protocols

Synthesis of this compound Lipidoid

The synthesis of N-series lipidoids, including this compound, involves a two-step process. The first step is the synthesis of the lipid tails containing an amide bond, followed by the Michael addition of these tails to an amine-containing head. While the precise, detailed synthesis protocol for this compound is proprietary to the developing researchers, the general synthetic route has been described.[5]

LNP Formulation

The formulation of this compound LNPs for mRNA encapsulation is achieved through microfluidic mixing, a reproducible method for generating homogenous nanoparticles.[6][7]

Materials:

  • This compound (ionizable cationic lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)[8]

  • Cholesterol[8]

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)[9]

  • Ethanol

Protocol:

  • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to prepare the lipid phase. A common molar ratio for similar LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[8]

  • Dissolve the mRNA in the aqueous buffer.

  • Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated mRNA.

In Vivo Cre mRNA Delivery and Analysis

This protocol outlines the procedure for evaluating the in vivo transfection efficiency of this compound LNPs using Ai14 reporter mice.[2][4]

Materials:

  • Ai14 Cre reporter mice

  • This compound LNPs encapsulating Cre mRNA

  • Sterile PBS

  • Lung dissociation kit

  • Flow cytometry antibodies (e.g., anti-CD31 for endothelial cells, anti-CD45 for immune cells, anti-EpCAM for epithelial cells)

  • Flow cytometer

Protocol:

  • Administer the Cre mRNA-loaded this compound LNPs to Ai14 mice via intravenous (tail vein) injection.

  • After a predetermined time point (e.g., 7 days), humanely euthanize the mice.[4]

  • Perfuse the vasculature with PBS to remove blood from the organs.

  • Harvest the lungs and other organs for analysis.

  • Prepare single-cell suspensions from the lung tissue using a lung dissociation kit and mechanical disruption.[4]

  • Stain the single-cell suspension with fluorescently labeled antibodies specific for different cell surface markers to identify endothelial cells, macrophages, and epithelial cells.

  • Analyze the cells using a flow cytometer, gating on the specific cell populations and quantifying the percentage of tdTomato-positive cells within each gate.[4][10]

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The cellular uptake of LNPs is a complex process primarily mediated by endocytosis.[11] For lung endothelial cells, the specific receptors and pathways involved in the uptake of this compound LNPs are thought to be influenced by the protein corona that forms on the nanoparticle surface upon entering the bloodstream.[12] The composition of this protein corona can direct the LNP to specific cellular receptors.

Once inside the cell, the LNP is trafficked through the endosomal pathway. The acidic environment of the late endosome protonates the tertiary amine of the this compound lipid, leading to a net positive charge of the LNP.[5][13] This charge facilitates the interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm, a critical step known as endosomal escape.[5][14]

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Pulmonary Endothelial Cell cluster_cytoplasm Cytoplasm cluster_endosomal_pathway Endosomal Pathway 113_N16B_LNP This compound LNP Early_Endosome Early Endosome 113_N16B_LNP->Early_Endosome Endocytosis mRNA_Translation mRNA Translation (Protein Expression) Released_mRNA Released mRNA Released_mRNA->mRNA_Translation Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Maturation Late_Endosome->Released_mRNA Endosomal Escape Cell_Membrane Cell Membrane

Cellular uptake and endosomal escape of this compound LNPs.

Experimental Workflow for In Vivo Transfection Analysis

The following diagram illustrates the key steps in the experimental workflow to assess the in vivo transfection efficiency of this compound LNPs.

In_Vivo_Workflow LNP_Formulation 1. Formulate this compound LNP with Cre mRNA IV_Injection 2. Intravenous Injection into Ai14 Mouse LNP_Formulation->IV_Injection Tissue_Harvest 3. Harvest Lungs IV_Injection->Tissue_Harvest Single_Cell_Suspension 4. Prepare Single-Cell Suspension Tissue_Harvest->Single_Cell_Suspension Cell_Staining 5. Stain with Cell-Specific Antibodies Single_Cell_Suspension->Cell_Staining Flow_Cytometry 6. Flow Cytometry Analysis Cell_Staining->Flow_Cytometry Data_Analysis 7. Quantify tdTomato+ Cells Flow_Cytometry->Data_Analysis

Workflow for in vivo analysis of this compound LNP transfection.

Conclusion

The this compound lipidoid represents a significant advancement in the field of mRNA delivery, offering a promising solution for targeting non-liver tissues, particularly the lungs. The data and protocols presented in this guide provide a foundation for researchers and drug developers to explore the potential of this compound-based LNPs for a range of therapeutic applications targeting pulmonary diseases. Further research into the precise mechanisms of cellular uptake and the optimization of LNP formulations will continue to enhance the therapeutic potential of this technology.

References

Methodological & Application

Application Notes and Protocols for 113-N16B Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) using the novel ionizable cationic lipid 113-N16B. This lipid is a component of the N-series of lipids designed for selective delivery of messenger RNA (mRNA) to the lungs, particularly targeting pulmonary endothelial cells, macrophages, and epithelial cells.[1] This protocol is based on the findings from Qiu M, et al. (2022) published in the Proceedings of the National Academy of Sciences (PNAS).

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The this compound lipid is an ionizable cationic lipid that, when formulated into an LNP, has demonstrated a strong tropism for the lungs following systemic administration.[1] This lung-selective delivery is attributed to the specific chemical properties of the N-series lipids. These LNPs are typically composed of four key components: an ionizable lipid (this compound), a phospholipid (helper lipid), cholesterol, and a PEGylated lipid. The precise molar ratio of these components is critical for the efficacy and biodistribution of the LNPs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation of this compound LNPs.

Table 1: Lipid Composition and Molar Ratios

ComponentMolar Ratio (%)Role in Formulation
This compound35Ionizable cationic lipid; facilitates mRNA encapsulation and endosomal escape.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)16Helper lipid; aids in LNP stability and membrane fusion.
Cholesterol46.5Structural lipid; enhances LNP stability and rigidity.
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)2.5PEGylated lipid; controls particle size and reduces aggregation.

Table 2: Formulation and Characterization Parameters

ParameterValue/RangeMethod of Determination
Lipid to mRNA weight ratio10:1---
Nitrogen to Phosphate (N:P) ratio~6:1Calculated based on the molar quantities of ionizable lipid and mRNA.
Aqueous Buffer10 mM Citrate Buffer, pH 4.0pH Meter
Organic Solvent90% Ethanol / 10% Citrate Buffer (pH 4.0)---
Final Dialysis BufferPhosphate-Buffered Saline (PBS), pH 7.4pH Meter
Particle Size (Hydrodynamic Diameter)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency> 90%RiboGreen Assay

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in 90% ethanol.

  • The concentration of each stock solution should be calculated to achieve the desired molar ratios in the final lipid mixture.

LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device for the rapid and controlled formulation of LNPs.

  • Prepare the Lipid Phase:

    • In a sterile, RNase-free tube, combine the appropriate volumes of the this compound, DOPE, cholesterol, and DMG-PEG2000 stock solutions to achieve the molar ratios specified in Table 1.

    • The final lipid mixture should be in 90% ethanol and 10% citrate buffer (pH 4.0) by volume.[1]

  • Prepare the Aqueous Phase:

    • Dilute the mRNA cargo in 10 mM citrate buffer (pH 4.0).

    • The concentration should be calculated to achieve a final lipidoid to mRNA weight ratio of 10:1.[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid phase into one syringe and the aqueous mRNA phase into another.

    • Set the flow rate ratio of the aqueous phase to the lipid phase at 3:1.

    • Initiate mixing at a total flow rate of 10-20 mL/min.

  • Dialysis:

    • Immediately after formulation, dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 2 hours to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.2 µm filter.

    • Store the LNPs at 4°C.

LNP Characterization
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • mRNA Encapsulation Efficiency:

    • Use a Quant-iT RiboGreen assay kit.

    • Measure the fluorescence of the LNP sample before and after the addition of a lysis buffer (e.g., 2% Triton X-100) to determine the amount of encapsulated and total mRNA, respectively.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification & Storage lipid_prep Prepare Lipid Phase (this compound, DOPE, Cholesterol, DMG-PEG2000) in 90% Ethanol / 10% Citrate Buffer (pH 4.0) mixing Microfluidic Mixing (Aqueous:Lipid Flow Ratio 3:1) lipid_prep->mixing mrna_prep Prepare Aqueous Phase (mRNA in 10 mM Citrate Buffer, pH 4.0) mrna_prep->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis filtration Sterile Filtration (0.2 µm filter) dialysis->filtration storage Storage at 4°C filtration->storage

Caption: Workflow for the formulation of this compound lipid nanoparticles.

LNP Characterization Workflow

LNP_Characterization_Workflow cluster_analysis Quality Control Analysis start Formulated this compound LNPs dls Dynamic Light Scattering (DLS) - Size (Hydrodynamic Diameter) - Polydispersity Index (PDI) start->dls ribogreen RiboGreen Assay - mRNA Encapsulation Efficiency start->ribogreen results_size results_size dls->results_size Size: 80-120 nm PDI: < 0.2 results_ee results_ee ribogreen->results_ee Encapsulation > 90%

Caption: Key characterization steps for this compound LNPs.

Proposed Mechanism of Lung-Selective Delivery

Lung_Targeting_Mechanism lnp This compound LNP (Systemic Circulation) protein_corona Formation of Protein Corona (Adsorption of specific plasma proteins) lnp->protein_corona lung_endothelium Pulmonary Endothelial Cells protein_corona->lung_endothelium Specific Recognition uptake Cellular Uptake lung_endothelium->uptake release Endosomal Escape & mRNA Release uptake->release

Caption: Hypothesized mechanism for lung targeting of this compound LNPs.

References

Step-by-Step Guide for 113-N16B LNP Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the preparation and characterization of lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid 113-N16B. These LNPs are particularly noted for their preferential delivery of mRNA to pulmonary endothelial cells.[1] This protocol is intended for researchers, scientists, and drug development professionals engaged in the formulation of nucleic acid delivery systems.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by their use in mRNA vaccines. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[2] The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. This compound is a novel ionizable lipid that has demonstrated a remarkable capacity for targeted mRNA delivery to the lungs.[1][3]

This guide will detail the materials, equipment, and step-by-step procedures for the formulation of this compound LNPs using a microfluidic-based method, followed by protocols for their characterization.

Materials and Equipment

Lipids and Nucleic Acids
  • Ionizable Cationic Lipid: this compound

  • Phospholipid (Helper Lipid): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic Acid: mRNA (e.g., encoding a reporter protein like luciferase or a therapeutic protein)

  • Solvent: Ethanol (200 proof, anhydrous)

Buffers
  • Aqueous Phase Buffer: 50 mM Sodium Citrate, pH 4.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop from Precision NanoSystems)

  • Syringe pumps

  • Glass syringes

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Fluorometer and Quant-iT RiboGreen RNA Assay Kit

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)

  • Sterile, RNase-free consumables (e.g., microcentrifuge tubes, pipette tips)

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. The exact concentrations will depend on the desired final lipid concentration and batch size. A typical starting concentration is 10-20 mg/mL.

  • Lipid Mixture (Organic Phase): Combine the lipid stock solutions in the appropriate molar ratio to achieve the desired formulation. A standard molar ratio for similar ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[4][5] For a this compound formulation, this would be:

    • This compound: 50 mol%

    • DSPC: 10 mol%

    • Cholesterol: 38.5 mol%

    • DMG-PEG 2000: 1.5 mol%

  • mRNA Solution (Aqueous Phase): Dilute the mRNA stock in the 50 mM Sodium Citrate buffer (pH 4.0) to the desired concentration.

LNP Formulation using Microfluidics

The following workflow outlines the preparation of this compound LNPs using a microfluidic system.

LNP_Preparation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Storage A Prepare Lipid Stock Solutions in Ethanol B Combine Lipids in Ethanol (Organic Phase) (50:10:38.5:1.5 molar ratio) A->B D Load Organic and Aqueous Phases into Syringes B->D C Prepare mRNA in Citrate Buffer pH 4.0 (Aqueous Phase) C->D E Set Flow Rates on Microfluidic System (e.g., 3:1 Aqueous:Organic) D->E F Initiate Microfluidic Mixing E->F G Collect LNP Suspension F->G H Dialyze against PBS pH 7.4 to Remove Ethanol and Raise pH G->H I Sterile Filtration (0.22 µm) H->I J Store at 2-8°C I->J

Caption: Experimental workflow for this compound LNP preparation.
  • System Setup: Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Loading Syringes: Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate glass syringes.

  • Parameter Setting: Set the total flow rate and the flow rate ratio of the aqueous to organic phase. A common ratio is 3:1.

  • Mixing: Start the syringe pumps to initiate the mixing of the two phases in the microfluidic cartridge. The rapid mixing of the ethanol phase with the aqueous phase causes a decrease in solvent polarity, leading to the self-assembly of the lipids into LNPs, encapsulating the mRNA.

  • Collection: Collect the resulting LNP suspension from the outlet of the microfluidic cartridge into a sterile, RNase-free tube.

  • Purification: To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) using a dialysis cassette (10K MWCO) for at least 4 hours, with one buffer exchange.

  • Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Storage: Store the purified LNPs at 2-8°C.

LNP Characterization
  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measurement: Measure the hydrodynamic diameter (size) and the PDI of the LNPs. The PDI is a measure of the heterogeneity of particle sizes. A PDI value below 0.2 is generally considered acceptable for LNP formulations.

  • Instrumentation: Use a DLS instrument with zeta potential measurement capabilities.

  • Sample Preparation: Dilute the LNP sample in an appropriate low-ionic-strength buffer.

  • Measurement: Measure the surface charge of the LNPs. At physiological pH, LNPs should have a near-neutral surface charge.

  • Assay Principle: The Quant-iT RiboGreen RNA assay is used to determine the amount of unencapsulated mRNA. RiboGreen is a fluorescent dye that binds to nucleic acids. The encapsulation efficiency is calculated by comparing the fluorescence of the sample before and after lysing the LNPs with a detergent (e.g., Triton X-100).

  • Procedure: a. Prepare a standard curve of the mRNA used for encapsulation. b. In a 96-well plate, add the RiboGreen reagent to diluted LNP samples. Measure the fluorescence (F_before). This represents the unencapsulated mRNA. c. To a parallel set of samples, add Triton X-100 to disrupt the LNPs and release the encapsulated mRNA. Then add the RiboGreen reagent and measure the fluorescence (F_after). This represents the total mRNA. d. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (F_after - F_before) / F_after * 100

Data Presentation

The following table summarizes the expected characteristics of a successful this compound LNP formulation.

ParameterTarget ValueMethod
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -10 mV to +10 mVElectrophoretic Light Scattering
Encapsulation Efficiency > 90%RiboGreen Assay

Mechanism of Action: Endosomal Escape

A critical step in the delivery of mRNA to the cytoplasm is the escape of the LNP from the endosome following cellular uptake. The ionizable lipid this compound plays a key role in this process.

Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Maturation cluster_escape Cytoplasmic Release LNP This compound LNP (Neutral Charge at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Protonation This compound becomes positively charged LateEndosome->Protonation MembraneDestabilization Interaction with Endosomal Membrane Lipids Protonation->MembraneDestabilization mRNARelease mRNA Release into Cytoplasm MembraneDestabilization->mRNARelease Translation Protein Translation mRNARelease->Translation

Caption: Proposed mechanism of this compound LNP endosomal escape.

As the endosome matures, its internal pH drops. The amine groups on the this compound lipid become protonated and positively charged in this acidic environment. This charge switch is thought to facilitate the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm, where it can be translated into protein.

Conclusion

This document provides a detailed protocol for the preparation and characterization of this compound LNPs for targeted mRNA delivery. By following these guidelines, researchers can formulate high-quality LNPs with reproducible characteristics, enabling further investigation into their therapeutic potential, particularly for lung-related diseases. Adherence to these protocols will ensure the generation of reliable and comparable data in the rapidly advancing field of nucleic acid therapeutics.

References

Application Notes and Protocols for In Vivo mRNA Delivery to the Lungs Using 113-N16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics to specific organs beyond the liver remains a significant challenge in the field of genetic medicine. The 113-N16B is a synthetically engineered lipid nanoparticle (LNP) belonging to the N-series of lipidoids, which are characterized by an amide bond in their tail structure. This unique chemical feature contributes to their remarkable tropism for the lungs following systemic administration.[1] These application notes provide a detailed overview and experimental protocols for utilizing this compound for the targeted in vivo delivery of mRNA to the lungs, making it a promising vehicle for the treatment of various pulmonary diseases.[2][3]

The this compound LNP has been demonstrated to effectively deliver functional mRNA to various cell types within the lung, including endothelial cells, macrophages, and epithelial cells.[4][5] This broad cellular tropism within the pulmonary tissue offers a significant advantage for therapeutic strategies that require targeting multiple cell populations. Studies have shown that by simply altering the headgroup structure of these N-series LNPs, it is possible to tune the specific pulmonary cell populations targeted.[4][5]

Principle of Action

The lung-selective targeting of this compound LNPs is attributed to the unique protein corona that forms on the nanoparticle surface upon entering the bloodstream.[3] Plasma proteins adsorb to the LNP surface, and the specific composition of this protein layer dictates the nanoparticle's interaction with different tissues and cell types. The chemical properties of this compound, particularly the nitrogen-containing linker, are believed to influence the adsorption of specific plasma proteins that facilitate recognition and uptake by cells within the lungs.[2] Following intravenous administration, the this compound LNPs circulate and preferentially accumulate in the lung tissue, where they are taken up by target cells, leading to the release of the encapsulated mRNA into the cytoplasm and subsequent protein translation.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound for in vivo mRNA delivery to the lungs.

Table 1: In Vivo Transfection Efficiency of this compound LNPs in Different Lung Cell Types

Cell TypePercentage of Transfected Cells (tdTomato+)
Endothelial Cells69.6%
Macrophages18.9%
Epithelium7.3%

Data obtained from Ai14 reporter mice intravenously injected with Cre mRNA-loaded this compound LNPs at a dose of 0.75 mg mRNA equiv./kg.[3][5] Analysis was performed using flow cytometry on single-cell suspensions of lung tissue.

Experimental Protocols

Protocol 1: Formulation of this compound mRNA LNPs

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound lipidoid

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable helper lipid

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA encoding the protein of interest in a suitable buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Phosphate-buffered saline (PBS), sterile

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Sterile syringes and tubing

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic light scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., a common starting ratio is 50:10:38.5:1.5). The total lipid concentration will depend on the desired final LNP concentration.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to ethanol phases (a common starting point is 3:1).

    • Initiate pumping to mix the two solutions through the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Perform dialysis against sterile PBS at 4°C with several buffer changes to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the hydrodynamic diameter and PDI of the formulated LNPs using DLS.

    • Determine the zeta potential of the LNPs.

    • Quantify the mRNA encapsulation efficiency using a suitable assay (e.g., RiboGreen assay).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing LNP Assembly cluster_purification Purification & Characterization cluster_final Final Product Lipid_Stock Prepare Lipid Stock (this compound, DOPC, Cholesterol, DMG-PEG2000 in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Rapid self-assembly) Lipid_Stock->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution (in Aqueous Buffer) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization Sterilization Sterile Filtration Characterization->Sterilization Storage Storage (4°C or -80°C) Sterilization->Storage

Caption: Workflow for the formulation of this compound mRNA LNPs.

Protocol 2: In Vivo Administration and Biodistribution Analysis

This protocol outlines the procedure for systemic administration of this compound mRNA LNPs to mice and subsequent analysis of protein expression in the lungs.

Materials:

  • This compound mRNA LNPs (formulated as described in Protocol 1)

  • Animal model (e.g., BALB/c or C57BL/6 mice)

  • Luciferase-encoding mRNA (for bioluminescence imaging) or Cre-recombinase-encoding mRNA (for reporter mice)

  • Sterile saline or PBS for dilution

  • In vivo imaging system (IVIS)

  • D-luciferin (for luciferase imaging)

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines.

  • Dose Preparation: Dilute the this compound mRNA LNP stock solution to the desired final concentration with sterile saline or PBS. A typical dose for lung targeting is in the range of 0.5 - 0.75 mg mRNA/kg body weight.

  • Administration: Administer the LNP solution to the mice via tail vein injection. The injection volume is typically 100-200 µL.

  • In Vivo Imaging (for Luciferase mRNA):

    • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin intraperitoneally.

    • Anesthetize the mice and place them in the IVIS imaging chamber.

    • Acquire bioluminescence images to visualize the location and intensity of protein expression.

  • Ex Vivo Organ Imaging:

    • Following in vivo imaging, euthanize the mice.

    • Harvest the lungs, liver, spleen, heart, and kidneys.

    • Arrange the organs in the IVIS chamber and acquire ex vivo bioluminescence images to confirm lung-specific expression.

  • Cell-Specific Transfection Analysis (for Cre mRNA in reporter mice):

    • Harvest the lungs and process them into a single-cell suspension.

    • Stain the cells with fluorescently labeled antibodies specific for endothelial cells (e.g., CD31), macrophages (e.g., F4/80), and epithelial cells (e.g., EpCAM).

    • Analyze the percentage of tdTomato-positive cells within each cell population using flow cytometry.

InVivo_Workflow cluster_analysis Analysis of Protein Expression Start Start: This compound mRNA LNPs Dose_Prep Dose Preparation (Dilution in Saline/PBS) Start->Dose_Prep Administration Intravenous Administration (Tail Vein Injection) Dose_Prep->Administration Incubation In Vivo Incubation (e.g., 6 hours) Administration->Incubation InVivo_Imaging In Vivo Imaging (IVIS - Luciferase) Incubation->InVivo_Imaging Flow_Cytometry Flow Cytometry (Cell-Specific Transfection) Incubation->Flow_Cytometry (for reporter mice) ExVivo_Imaging Ex Vivo Organ Imaging InVivo_Imaging->ExVivo_Imaging Cellular_Uptake_Pathway LNP_Bloodstream This compound LNP in Bloodstream Protein_Corona Protein Corona Formation LNP_Bloodstream->Protein_Corona Receptor_Binding Binding to Lung Cell Receptors Protein_Corona->Receptor_Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis Endosome mRNA-LNP in Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Protein Translation mRNA_Release->Translation Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein

References

Protocol for Encapsulating mRNA with 113-N16B for Targeted Pulmonary Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the encapsulation of messenger RNA (mRNA) using the ionizable cationic lipid 113-N16B to form lipid nanoparticles (LNPs). These LNPs are specifically designed for preferential delivery to pulmonary endothelial cells, offering a promising non-viral vector for therapeutic applications targeting lung diseases.[1] The following protocols outline the necessary steps for formulation, purification, and characterization of this compound LNPs, ensuring reproducibility and optimal performance for preclinical research.

The formulation strategy is based on the established principle of rapid mixing of a lipid solution in ethanol with an aqueous mRNA solution at a low pH. This process, facilitated by a microfluidic mixing device, enables the self-assembly of LNPs with entrapped mRNA. The ionizable nature of this compound is crucial for both efficient mRNA encapsulation at acidic pH and subsequent endosomal escape within target cells at physiological pH. The resulting LNPs are characterized by their size, polydispersity, surface charge, and mRNA encapsulation efficiency, all of which are critical quality attributes that influence their in vivo behavior and therapeutic efficacy.

Quantitative Data Summary

The following table summarizes the typical formulation parameters and expected characterization results for mRNA-LNPs formulated with this compound. These values are derived from literature on similar lung-targeting LNP systems and represent target specifications for successful formulation.

ParameterTarget ValueMethod of Analysis
Formulation
Molar Ratio (this compound : Helper Lipid : Cholesterol : PEG-Lipid)50 : 10 : 38.5 : 1.5-
N:P Ratio (Nitrogen in this compound to Phosphate in mRNA)~3-6Calculation
Characterization
Particle Size (Diameter)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNeutral to slightly negative at physiological pHLaser Doppler Electrophoresis
mRNA Encapsulation Efficiency> 90%RiboGreen Assay

Experimental Protocols

Materials and Reagents
  • This compound (Ionizable Cationic Lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEG-Lipid)

  • Messenger RNA (mRNA) encoding the protein of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • RNase-free water

  • RiboGreen RNA Quantitation Kit

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • Spectrofluorometer

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

    • Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final mixed lipid stock solution. The total lipid concentration should be optimized based on the microfluidic system used, typically in the range of 10-25 mg/mL.

    • Gently warm the solution if necessary to ensure all lipids are fully dissolved.

  • mRNA Stock Solution (in Citrate Buffer):

    • Dilute the purified mRNA to the desired concentration (e.g., 0.5-2 mg/mL) in 50 mM citrate buffer (pH 4.0).

    • Ensure the mRNA solution is kept on ice to prevent degradation.

LNP Formulation using Microfluidics
  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the mRNA stock solution into another syringe.

  • Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate (e.g., 12 mL/min).

  • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the spontaneous self-assembly of mRNA-loaded LNPs.

  • Collect the resulting LNP solution.

Purification of LNPs
  • To remove the ethanol and unencapsulated mRNA, dialyze the collected LNP solution against sterile PBS (pH 7.4) at 4°C.

  • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO).

  • Perform dialysis for at least 18 hours with at least two changes of the PBS buffer.

Characterization of LNPs
  • Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the purified LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential:

    • Dilute a small aliquot of the purified LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge of the LNPs using a laser Doppler electrophoresis instrument.

  • mRNA Encapsulation Efficiency:

    • Use a RiboGreen RNA quantitation assay to determine the amount of encapsulated mRNA.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • The fluorescence of the intact LNPs represents the unencapsulated (free) mRNA, while the fluorescence after lysis represents the total mRNA.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization Lipids This compound, DSPC, Cholesterol, PEG-Lipid Microfluidics Microfluidic Mixing Lipids->Microfluidics Lipid Solution Ethanol Ethanol mRNA mRNA mRNA->Microfluidics mRNA Solution Buffer Citrate Buffer (pH 4.0) Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Crude LNPs DLS Size & PDI (DLS) Dialysis->DLS Purified LNPs Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen

Caption: Experimental workflow for mRNA encapsulation with this compound.

signaling_pathway cluster_delivery Systemic Circulation & Lung Targeting cluster_uptake Cellular Uptake and Endosomal Escape cluster_translation Protein Translation LNP This compound LNP-mRNA EndothelialCell Pulmonary Endothelial Cell LNP->EndothelialCell Targeting Endocytosis Endocytosis EndothelialCell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape mRNA_cyto mRNA in Cytoplasm Escape->mRNA_cyto Ribosome Ribosome mRNA_cyto->Ribosome Protein Therapeutic Protein Ribosome->Protein Translation

Caption: Targeted delivery and mechanism of action of this compound LNPs.

References

Application Notes and Protocols: 113-N16B LNP for the Treatment of Pulmonary Lymphangioleiomyomatosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary lymphangioleiomyomatosis (LAM) is a rare, progressive cystic lung disease that primarily affects women.[1][2][3][4][5] It is characterized by the proliferation of abnormal smooth muscle-like cells (LAM cells) in the lungs, leading to respiratory failure.[1][3][4][5] LAM is caused by mutations in the tuberous sclerosis complex genes, TSC1 or TSC2, which lead to the constitutive activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][4] This pathway drives cell growth and proliferation.[1][3]

The 113-N16B lipid nanoparticle (LNP) is an ionizable cationic lipid-based delivery system designed for messenger RNA (mRNA).[6][7][8] It has demonstrated preferential delivery of mRNA to pulmonary endothelial cells, offering a promising therapeutic strategy for lung diseases.[6][7][8][9] In preclinical models of LAM, lung-targeting LNPs have been used to deliver Tsc2 mRNA, restoring the function of the TSC2 tumor suppressor and significantly inhibiting tumor cell growth.[9][10][11] This provides a strong proof-of-concept for the use of LNP-mediated mRNA therapy for LAM.[9][10][11]

These application notes provide an overview of the this compound LNP system, its mechanism of action in the context of LAM, and detailed protocols for its experimental application.

Mechanism of Action and Signaling Pathway

The therapeutic strategy for LAM using this compound LNPs centers on restoring the function of the TSC2 protein, a key tumor suppressor. In LAM, mutations in the TSC2 gene lead to a non-functional TSC1/TSC2 complex. This complex normally acts as a brake on the mTOR pathway by inhibiting the small GTPase Rheb.[1] Without a functional TSC1/TSC2 complex, Rheb remains active, leading to the hyperactivation of mTORC1.[1] This, in turn, promotes cell growth, proliferation, and survival of LAM cells.[1][3]

The this compound LNP is formulated to encapsulate Tsc2 mRNA and deliver it specifically to the lungs.[9] Once the LNP is taken up by lung cells, the Tsc2 mRNA is released into the cytoplasm and translated to produce functional TSC2 protein. This newly synthesized TSC2 protein can then form a complex with TSC1, restoring the inhibition of Rheb and subsequently downregulating the mTORC1 signaling pathway. This leads to a reduction in LAM cell proliferation and tumor burden.[9]

Figure 1: Simplified LAM Signaling Pathway and Therapeutic Intervention.

Data Presentation

The following tables summarize the quantitative data regarding the in vivo performance of this compound LNPs and a related lung-targeting LNP, 306-N16B, from preclinical studies.[9]

Table 1: In Vivo Cellular Targeting of Cre mRNA-loaded LNPs in the Lung

LNP FormulationEndothelial Cells (%)Macrophages (%)Epithelium (%)
This compound 69.618.97.3
306-N16B 33.61.91.5

Data represents the percentage of tdTomato+ cells within the specified cell populations after intravenous administration of Cre mRNA-loaded LNPs in Ai14 mice.[9]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA (e.g., Tsc2 mRNA)

  • 10 mM Citrate buffer (pH 3.0)

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a predetermined molar ratio.

  • Prepare mRNA Solution: Dilute the mRNA in 10 mM citrate buffer (pH 3.0).

  • Microfluidic Mixing: a. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. b. Set the flow rate ratio of the aqueous to organic phase at 3:1. c. Pump the two solutions through the microfluidic mixing device to allow for self-assembly of the LNPs.

  • Dialysis: a. Dialyze the resulting LNP solution against PBS using a 10 kDa MWCO dialysis cassette for at least 6 hours to remove ethanol and unencapsulated mRNA. b. Change the PBS buffer at least twice during dialysis.

  • Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow A Prepare Lipid Stock (this compound, DOPE, Cholesterol, PEG-lipid in Ethanol) C Microfluidic Mixing (Aqueous:Organic Flow Ratio 3:1) A->C B Prepare mRNA Solution (mRNA in Citrate Buffer pH 3.0) B->C D Dialysis (vs. PBS, 10 kDa MWCO) C->D E Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) D->E F Storage (4°C or -80°C) E->F

Figure 2: Workflow for this compound LNP Formulation.
Protocol 2: In Vivo Administration and Biodistribution Analysis of this compound LNPs in a LAM Mouse Model

This protocol outlines the procedure for systemic administration of Tsc2 mRNA-loaded this compound LNPs to a preclinical LAM mouse model and subsequent analysis.

Animal Model: A preclinical mouse model of LAM (e.g., Tsc2-deficient tumor cell xenograft model).

Materials:

  • Tsc2 mRNA-loaded this compound LNPs

  • Sterile PBS

  • Mice (appropriate strain for the LAM model)

  • Syringes and needles for intravenous injection

  • Anesthesia

  • Surgical tools for tissue collection

  • Equipment for flow cytometry, histology, and/or bioluminescence imaging

Procedure:

  • Dosing Preparation: Dilute the Tsc2 mRNA-loaded this compound LNPs in sterile PBS to the desired final concentration. A typical dosage for lung targeting is in the range of 0.5 - 1.0 mg/kg of mRNA.[9]

  • Intravenous Administration: a. Properly restrain the mouse. b. Administer the LNP solution via tail vein injection.

  • Monitoring: Observe the mice for any adverse reactions post-injection.

  • Endpoint Analysis (Time-dependent): a. At a predetermined time point (e.g., 48-72 hours post-injection for protein expression), euthanize the mice. b. Perfuse the circulatory system with PBS to remove blood from the organs.

  • Tissue Collection: Carefully dissect and collect the lungs and other major organs (liver, spleen, kidney, heart).

  • Downstream Analysis:

    • Flow Cytometry: Process lung tissue into a single-cell suspension. Stain with fluorescently labeled antibodies specific for endothelial cells, epithelial cells, and macrophages to quantify cellular uptake of a reporter mRNA (if used).[9]

    • Histology/Immunofluorescence: Fix a portion of the lung tissue in formalin, embed in paraffin, and section. Perform hematoxylin and eosin (H&E) staining to assess tumor burden and immunofluorescence staining for TSC2 protein expression.

    • Bioluminescence Imaging (if using a reporter like Luciferase): Image the dissected organs using an in vivo imaging system (IVIS) to assess the biodistribution of mRNA expression.[9][12]

InVivo_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Formulate Tsc2 mRNA-loaded This compound LNPs B Intravenous (Tail Vein) Injection into LAM Mouse Model A->B C Euthanize and Perfuse at Pre-determined Timepoint B->C D Collect Lungs and Other Organs C->D E Flow Cytometry (Cell-specific Uptake) D->E F Histology/IF (Tumor Burden, Protein Expression) D->F G Bioluminescence Imaging (Biodistribution) D->G

Figure 3: In Vivo Experimental Workflow for LNP Treatment of LAM.

Conclusion

The this compound LNP system represents a significant advancement in the targeted delivery of mRNA therapeutics to the lungs. The ability to restore tumor suppressor function in a preclinical model of LAM highlights its potential as a novel treatment modality for this and other genetic lung diseases. The protocols and data presented here provide a foundational framework for researchers to further explore and develop this promising technology.

References

Applications of 113-N16B in Respiratory Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipid nanoparticle (LNP) 113-N16B is a sophisticated non-viral vector engineered for the targeted delivery of messenger RNA (mRNA) to the lungs. This capability opens up new avenues for therapeutic interventions in a range of respiratory diseases. By delivering specific mRNA payloads, this compound can enable the transient expression of therapeutic proteins directly in lung tissues, offering a novel approach for gene therapy and drug development in pulmonology. These application notes provide a comprehensive overview of the use of this compound in preclinical respiratory disease models, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key biological pathways and experimental workflows.

Principle of this compound Mediated mRNA Delivery

This compound is an ionizable lipid nanoparticle that encapsulates and protects mRNA molecules. When administered systemically, typically via intravenous injection, this compound LNPs exhibit a preferential tropism for the lungs. Upon reaching the lung vasculature, these nanoparticles are taken up by various lung cells, with a notable efficiency in endothelial cells, as well as macrophages and epithelial cells. Once inside the cell, the mRNA cargo is released into the cytoplasm, where it is translated by the cellular machinery to produce the protein of interest. This transient protein expression can be harnessed to correct genetic defects, modulate disease pathways, or deliver therapeutic proteins.

Applications in Respiratory Disease Models

Lymphangioleiomyomatosis (LAM)

Lymphangioleiomyomatosis (LAM) is a rare genetic lung disease characterized by the abnormal growth of smooth muscle-like cells in the lungs. LAM is often caused by mutations in the TSC2 gene, leading to hyperactivation of the mTOR signaling pathway.

Therapeutic Strategy: The this compound platform has been successfully employed in a preclinical mouse model of LAM to deliver a functional copy of the Tsc2 mRNA to the lungs. The restoration of Tsc2 protein function helps to downregulate the mTOR pathway, thereby inhibiting the proliferation of LAM cells and reducing tumor burden.

Cystic Fibrosis (CF)

Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR gene, resulting in a dysfunctional chloride channel and the accumulation of thick mucus in the lungs.

Therapeutic Strategy: While direct studies using this compound for CF are not extensively documented, the principle of LNP-mediated mRNA delivery is a promising approach. Lung-targeting LNPs can be used to deliver a correct copy of the CFTR mRNA to the airway epithelial cells. This would allow for the transient production of a functional CFTR protein, potentially restoring proper ion transport and alleviating the primary defect in CF. Challenges such as penetrating the thick mucus layer in CF patients are being addressed through co-administration with mucolytic agents.

Asthma and Allergic Airway Disease

Asthma is a chronic inflammatory disease of the airways. Therapeutic strategies often involve modulating the immune response to reduce inflammation.

Therapeutic Strategy: Allergen-specific immunotherapy using mRNA-LNPs is an emerging area of research. In preclinical models of asthma, LNPs have been used to deliver mRNA encoding specific allergens. This approach has been shown to modulate T-cell differentiation, leading to a reduction in the T helper type 2 (Th2) and type 17 (Th17) cell responses that drive allergic inflammation. This results in decreased eosinophilia, mucus production, and airway hyperresponsiveness.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies utilizing this compound and other similar lung-targeting LNPs.

Table 1: In Vivo Transfection Efficiency of this compound in Different Lung Cell Types

Cell TypePercentage of Transfected Cells
Endothelial Cells69.6%[1]
Macrophages18.9%[1]
Epithelial Cells7.3%[1]

Table 2: Efficacy of Lung-Targeting LNPs in Respiratory Disease Models

Disease ModelTherapeutic mRNAKey Efficacy EndpointQuantitative Result
Lymphangioleiomyomatosis (LAM)Tsc2Reduction in tumor burdenSignificant reduction in lung cysts[2]
Cystic Fibrosis (in vivo model)CFTRRestoration of chloride secretionUp to 55% of normal net chloride efflux[3]
Experimental AsthmaAllergen (e.g., Ovalbumin)Reduction in airway eosinophiliaSignificant decrease in eosinophil count
Experimental AsthmaAllergen (e.g., Ovalbumin)Reduction in mucus productionSignificant decrease in mucus-producing cells

Experimental Protocols

Protocol 1: Formulation and Quality Control of this compound LNPs

This protocol describes a generalized method for the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding the gene of interest in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • RiboGreen assay kit

Procedure:

  • Lipid Stock Preparation: Prepare a lipid mixture in ethanol containing this compound, cholesterol, DOPC, and DMG-PEG2000 at a molar ratio of 50:38.5:10:1.5.

  • mRNA Solution Preparation: Dilute the mRNA to the desired concentration in a low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification:

    • The resulting LNP solution is typically diluted with PBS.

    • Transfer the LNP solution to a dialysis cassette and dialyze against PBS at 4°C overnight with multiple buffer changes to remove ethanol and unencapsulated mRNA.

  • Quality Control:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using a DLS instrument.

    • mRNA Encapsulation Efficiency: Determine the percentage of encapsulated mRNA using a RiboGreen assay. This involves measuring the fluorescence of the RiboGreen dye before and after lysing the LNPs with a detergent (e.g., Triton X-100).

Protocol 2: In Vivo Administration and Efficacy Assessment in a Mouse Model of LAM

This protocol outlines the systemic administration of this compound-Tsc2 mRNA LNPs to a mouse model of LAM and subsequent evaluation of therapeutic efficacy.

Materials:

  • This compound LNPs encapsulating Tsc2 mRNA

  • LAM mouse model (e.g., Tsc2+/- mice)

  • Sterile PBS

  • In vivo imaging system (for luciferase reporter studies)

  • Histology equipment and reagents

Procedure:

  • Animal Model: Utilize a relevant mouse model for LAM.

  • Dosing and Administration:

    • Dilute the this compound-Tsc2 mRNA LNPs in sterile PBS to the desired final concentration.

    • Administer the LNP solution to the mice via tail vein injection. A typical dose might be in the range of 0.5 - 1.0 mg of mRNA per kg of body weight.

  • Monitoring and Efficacy Assessment:

    • Monitor the health of the animals regularly.

    • In Vivo Imaging (if using a reporter gene): If a reporter gene like luciferase is co-delivered, imaging can be performed at various time points (e.g., 6, 24, 48 hours) post-injection to confirm lung-specific expression.

    • Histological Analysis: At the end of the study period, euthanize the mice and collect the lungs. Perform histological analysis (e.g., H&E staining) to assess the reduction in the number and size of lung cysts and smooth muscle cell proliferation.

    • Western Blot Analysis: Prepare lung tissue lysates to confirm the expression of the Tsc2 protein.

    • Immunohistochemistry: Stain lung tissue sections for markers of mTOR pathway activation (e.g., phosphorylated S6) to demonstrate target engagement.

Mandatory Visualizations

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits (GAP activity) mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits translation initiation Tsc2_mRNA Tsc2 mRNA Tsc2_Protein Functional Tsc2 Protein Tsc2_mRNA->Tsc2_Protein Translates to Tsc2_Protein->TSC1_TSC2 Restores function

Caption: The mTOR signaling pathway and the therapeutic intervention point of this compound delivering Tsc2 mRNA in LAM.

Experimental Workflow Diagram: LNP Formulation and QC

LNP_Formulation_Workflow cluster_formulation LNP Formulation cluster_purification Purification cluster_qc Quality Control Lipid_Mix 1. Prepare Lipid Mix (this compound, Cholesterol, DOPC, PEG-lipid) in Ethanol Mixing 3. Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Mix->Mixing mRNA_Sol 2. Prepare mRNA Solution (in low pH buffer) mRNA_Sol->Mixing Dialysis 4. Dialysis against PBS (to remove ethanol and unencapsulated mRNA) Mixing->Dialysis DLS 5a. DLS Analysis (Size, PDI) Dialysis->DLS RiboGreen 5b. RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen

Caption: Workflow for the formulation and quality control of this compound mRNA LNPs.

Experimental Workflow Diagram: In Vivo Study

In_Vivo_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Efficacy Analysis Animal_Model 1. Respiratory Disease Mouse Model Injection 3. Systemic Administration (e.g., Tail Vein Injection) Animal_Model->Injection LNP_Dose 2. Prepare this compound LNP Dose (in sterile PBS) LNP_Dose->Injection Imaging 4a. In Vivo Imaging (for reporter gene expression) Injection->Imaging Histology 4b. Histological Analysis (of lung tissue) Injection->Histology Biochemical 4c. Biochemical Assays (Western Blot, IHC) Injection->Biochemical

Caption: General workflow for an in vivo study using this compound LNPs in a mouse model.

References

Application Notes and Protocols for the Formulation of Stable 113-N16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines. The ionizable lipid component is a critical determinant of the efficacy and safety of LNPs. 113-N16B is a novel ionizable cationic lipid designed for the generation of LNPs that preferentially deliver mRNA to pulmonary endothelial cells, opening avenues for therapeutic interventions in lung diseases.[1] This document provides detailed application notes and protocols for the formulation, characterization, and stability assessment of this compound LNPs.

The formulation of stable and effective LNPs is a multi-step process requiring precise control over various parameters, including lipid composition, molar ratios, and the manufacturing process. This guide will focus on the microfluidic mixing technique, which allows for reproducible and scalable production of LNPs with controlled physicochemical properties.

Materials and Equipment

Lipids and Nucleic Acids
  • Ionizable Cationic Lipid: this compound

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic Acid: mRNA cargo of interest

Buffers and Solvents
  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Acetate buffer (25-50 mM, pH 4-5)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile, nuclease-free)

  • Nuclease-free water

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit

  • Dialysis or Tangential Flow Filtration (TFF) system for purification

  • Sterile, nuclease-free consumables (syringes, tubing, vials)

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of this compound, helper lipid (DOPE or DSPC), cholesterol, and DMG-PEG 2000 in ethanol.

  • A common starting concentration for the total lipid stock solution is 12.5 mM.

  • The molar ratio of the lipids is a critical parameter that influences LNP properties and efficacy. A recommended starting molar ratio for this compound LNPs is 50:10:38.5:1.5 (this compound : Helper Lipid : Cholesterol : DMG-PEG 2000).[2][3] This ratio should be optimized for the specific mRNA cargo and application.

Protocol 2: Preparation of Aqueous mRNA Solution
  • Dissolve the mRNA cargo in a low pH buffer, such as 50 mM citrate buffer at pH 4.0.[4] The acidic pH ensures that the ionizable lipid this compound is protonated and positively charged, facilitating complexation with the negatively charged mRNA backbone.

  • The concentration of the mRNA solution will depend on the desired final concentration and the lipid-to-mRNA weight ratio.

Protocol 3: LNP Formulation using Microfluidic Mixing

Microfluidic mixing enables the rapid and controlled nanoprecipitation of lipids to form LNPs.[5][6]

  • System Setup:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Prime the system with ethanol and the aqueous buffer to ensure no air bubbles are present in the microfluidic channels.

  • Loading Syringes:

    • Load one syringe with the prepared lipid stock solution in ethanol.

    • Load a second syringe with the aqueous mRNA solution.

  • Mixing Parameters:

    • The Flow Rate Ratio (FRR) of the aqueous phase to the organic (ethanol) phase is a critical parameter. A common starting point is a 3:1 aqueous to organic phase ratio.[7]

    • The Total Flow Rate (TFR) also influences LNP size. A typical range for TFR is 4-14 mL/min .[7]

    • The nitrogen-to-phosphate (N/P) ratio, which represents the charge balance between the ionizable lipid and the mRNA, should be calculated and optimized. A typical N/P ratio for effective encapsulation is around 6 .[4]

  • Formulation:

    • Start the syringe pumps at the desired TFR and FRR.

    • The rapid mixing of the two streams in the microfluidic cartridge will induce the self-assembly of the this compound LNPs.

    • Collect the resulting LNP suspension in a sterile collection vial.

Protocol 4: Purification and Buffer Exchange
  • The newly formed LNPs are in an ethanol/low pH buffer mixture. It is crucial to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) for in vitro and in vivo applications.

  • Dialysis:

    • Transfer the LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against sterile PBS (pH 7.4) at 4°C with several buffer changes over 12-24 hours.

  • Tangential Flow Filtration (TFF):

    • For larger volumes and more rapid processing, a TFF system can be used for buffer exchange and concentration.

Protocol 5: LNP Characterization
  • Measure the hydrodynamic diameter and PDI of the purified LNPs using Dynamic Light Scattering (DLS).

  • Acceptable LNPs for in vivo applications typically have a size between 70-200 nm and a PDI < 0.2 , indicating a monodisperse population.[8]

  • Measure the zeta potential of the LNPs to determine their surface charge.

  • At physiological pH, LNPs should have a near-neutral surface charge to minimize non-specific interactions in vivo.[2]

  • Determine the percentage of mRNA encapsulated within the LNPs using a fluorescent dye-based assay such as the Quant-iT™ RiboGreen™ RNA Assay.

  • The assay is performed in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNP structure.

  • Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

  • High encapsulation efficiencies (typically >90% ) are desirable.

Protocol 6: Stability Assessment
  • Storage Conditions: Aliquot the purified LNP suspension into sterile, low-binding tubes and store them at different temperatures: 4°C, -20°C, and -80°C .[9]

  • Time Points: Analyze the LNP characteristics at various time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, measure the particle size, PDI, and encapsulation efficiency as described in Protocol 5. Any significant changes in these parameters may indicate LNP instability, such as aggregation or mRNA leakage.

  • Lyophilization (Optional): For long-term storage at ambient temperatures, lyophilization can be explored. This requires the addition of a cryoprotectant (e.g., sucrose or trehalose at 5-10% w/v) to the LNP formulation before freeze-drying.[9] The stability of the lyophilized product should be assessed by reconstituting the powder in nuclease-free water and characterizing the LNPs.

Data Presentation

Table 1: Recommended Starting Parameters for this compound LNP Formulation

ParameterRecommended Value/Range
Lipid Molar Ratio
This compound50%
Helper Lipid (DOPE/DSPC)10%
Cholesterol38.5%
DMG-PEG 20001.5%
Microfluidic Mixing
Aqueous Buffer50 mM Citrate, pH 4.0
Organic PhaseLipids in 100% Ethanol
Flow Rate Ratio (Aqueous:Organic)3:1
Total Flow Rate (TFR)4-14 mL/min
Physicochemical Properties
Target Size70-200 nm
Target PDI< 0.2
Target Encapsulation Efficiency> 90%

Table 2: Example Stability Study Data for this compound LNPs Stored at -20°C

Time PointSize (nm)PDIEncapsulation Efficiency (%)
095.20.1196.5
1 Month96.10.1295.8
3 Months98.50.1394.2
6 Months102.30.1592.1
12 Months105.80.1889.7

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization & Storage Lipid_Stock Lipid Stock Solution (this compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing (TFR, FRR) Lipid_Stock->Microfluidics Organic Phase mRNA_Solution mRNA Aqueous Solution (mRNA in Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidics Aqueous Phase Purification Purification (Dialysis or TFF) Buffer Exchange to PBS, pH 7.4 Microfluidics->Purification Crude LNPs Characterization Characterization - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency Purification->Characterization Purified LNPs Storage Sterile Filtration & Storage (-20°C or -80°C) Characterization->Storage

Caption: Workflow for the formulation and characterization of this compound LNPs.

LNP_Structure Simplified Structure of an mRNA-LNP Core mRNA Core Ionizable This compound Helper Helper Lipid (DOPE/DSPC) Cholesterol Cholesterol PEG_Lipid PEG-Lipid

Caption: Simplified schematic of a this compound lipid nanoparticle.

Conclusion

The protocol outlined above provides a comprehensive framework for the formulation of stable this compound lipid nanoparticles for targeted mRNA delivery. It is imperative to note that the provided molar ratios and process parameters are starting points, and optimization is essential for each specific mRNA cargo and therapeutic application. Meticulous characterization and stability studies are crucial to ensure the quality, efficacy, and safety of the final LNP formulation.

References

Application Notes and Protocols for 113-N16B Mediated CRISPR-Cas9 Delivery to Lung Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The ionizable cationic lipid 113-N16B is a key component in the formulation of Lipid Nanoparticles (LNPs) for the targeted delivery of genetic material, such as messenger RNA (mRNA), to the lungs.[1][] Recent studies have highlighted the potential of this compound LNPs for in vivo CRISPR-Cas9 gene editing in pulmonary cells. These LNPs have demonstrated a preferential tropism for the lungs following systemic administration, enabling the delivery of Cas9 mRNA and single-guide RNA (sgRNA) to various lung cell populations.[3]

Mechanism of Action and Cellular Tropism:

Upon intravenous injection, this compound formulated LNPs circulate through the bloodstream and accumulate in the lung tissue. The specific chemical structure of this compound, an N-series lipidoid containing an amide bond in its tail, is thought to influence the protein corona that forms on the LNP surface, leading to selective uptake by lung cells.[4]

While demonstrating broad lung tissue distribution, this compound LNPs exhibit a distinct cellular delivery profile. In vivo studies in mice have shown that these LNPs can transfect:

  • Pulmonary Endothelial Cells: The primary target, with a high percentage of these cells showing successful transfection.[3]

  • Macrophages: A significant portion of lung-resident macrophages are also targeted.[3]

  • Epithelial Cells: A smaller but notable fraction of lung epithelial cells can be transfected as well.[3]

This broad cellular targeting within the lung makes this compound a versatile tool for addressing various pulmonary diseases amenable to gene editing.

CRISPR-Cas9 Delivery:

The this compound LNP platform is capable of co-encapsulating and delivering both the Cas9 mRNA and the sgRNA to target cells.[3] Once inside the cell, the mRNA is translated into Cas9 protein, which then complexes with the sgRNA. This ribonucleoprotein (RNP) complex is guided by the sgRNA to a specific genomic locus, where the Cas9 nuclease induces a double-strand break, initiating the gene editing process.

Advantages of this compound LNPs for Lung Gene Editing:

  • Non-viral Delivery: Mitigates risks associated with viral vectors, such as immunogenicity and insertional mutagenesis.[5][6]

  • Targeted Lung Delivery: Preferential accumulation in the lungs reduces off-target effects in other organs like the liver.[3]

  • Broad Cell Tropism within the Lung: Enables targeting of multiple cell types involved in various lung pathologies.[3]

  • Transient Expression: Delivery of mRNA results in transient expression of the Cas9 nuclease, minimizing the risk of off-target cleavage over time compared to permanent gene integration.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing N-series LNPs for lung delivery.

Table 1: In Vivo Transfection Efficiency of this compound LNPs in Different Lung Cell Types

Cell TypePercentage of Transfected Cells (tdTomato+)
Endothelial Cells69.6%
Macrophages18.9%
Epithelial Cells7.3%

Data derived from studies in Ai14 reporter mice intravenously injected with Cre mRNA-loaded this compound LNPs.[3]

Table 2: In Vivo Genome Editing Efficiency in the Lung

LNP FormulationTarget GeneAverage Editing Efficiency
iGeoCas9 RNP-LNPsSFTPC19%

Data from a study using an engineered thermostable Cas9 (iGeoCas9) delivered as a ribonucleoprotein complex with biodegradable LNPs.[6][7]

Table 3: Physicochemical Properties of Lung-Targeting LNPs

ParameterTypical Range
Hydrodynamic Diameter90 - 170 nm
Polydispersity Index (PDI)0.1 - 0.3
Zeta Potential-10 to +20 mV
mRNA Encapsulation Efficiency>90%

These are typical ranges for ionizable LNPs and may vary based on the specific formulation and manufacturing process.[7][8]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for CRISPR-Cas9 Delivery

This protocol describes the formulation of this compound LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Cas9 mRNA

  • sgRNA

  • Ethanol, anhydrous

  • Citrate buffer (pH 3.0)

  • Phosphate-buffered saline (PBS), RNase-free

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

  • Quant-iT RiboGreen RNA Assay Kit

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol. Heating may be required to fully dissolve DSPC and cholesterol.

    • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in ethanol should be between 10-25 mM.

  • Preparation of RNA Solution (Aqueous Phase):

    • Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 3.0) to the desired concentration. For co-delivery, a 1:1 molar ratio of Cas9 mRNA to sgRNA is a good starting point.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the RNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP solution against sterile, RNase-free PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and raise the pH.

  • Characterization:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the formulated LNPs using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the LNPs.

    • Quantify the mRNA encapsulation efficiency using the RiboGreen assay, comparing the fluorescence of the sample before and after lysis with a detergent (e.g., Triton X-100).

  • Sterilization and Storage:

    • Filter sterilize the final LNP formulation through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Delivery of this compound LNPs to Mouse Lungs

This protocol outlines the intravenous administration of this compound LNPs to mice for targeted lung delivery.

Materials:

  • This compound LNPs encapsulating CRISPR-Cas9 components

  • 8-10 week old mice (e.g., C57BL/6 or a reporter strain like Ai14)

  • Sterile PBS

  • Insulin syringes with 28-30 gauge needles

  • Mouse restrainer

Procedure:

  • Animal Preparation:

    • Acclimate the mice to the housing conditions for at least one week before the experiment.

    • All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • LNP Preparation for Injection:

    • Thaw the LNP formulation on ice.

    • Dilute the LNPs to the desired final concentration with sterile PBS. A typical dose for in vivo gene editing is in the range of 1-2 mg of total RNA per kg of body weight.

  • Intravenous Injection:

    • Place the mouse in a restrainer to immobilize it and expose the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol wipe.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the LNP solution. The typical injection volume is 100-200 µL.

  • Post-injection Monitoring:

    • Monitor the mice for any adverse reactions immediately after injection and at regular intervals for the duration of the study.

  • Tissue Harvest and Analysis:

    • At the desired time point (e.g., 3-7 days post-injection for gene editing analysis), euthanize the mice.

    • Perfuse the circulatory system with PBS to remove blood from the organs.

    • Harvest the lungs and other organs for downstream analysis.

Protocol 3: Analysis of In Vivo Gene Editing in Lung Cells

This protocol describes the isolation of lung cells and subsequent analysis of gene editing efficiency.

Materials:

  • Harvested lung tissue

  • RPMI 1640 medium

  • Collagenase/Dispase solution

  • DNase I

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red blood cell (RBC) lysis buffer

  • Flow cytometry antibodies (e.g., for endothelial cells, macrophages, epithelial cells)

  • FACS buffer (PBS with 2% FBS)

  • DNA extraction kit

  • PCR primers flanking the target genomic region

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

  • T7 Endonuclease I (T7E1) assay kit (optional)

Procedure:

  • Preparation of Single-Cell Suspension from Lung Tissue:

    • Mince the harvested lung tissue into small pieces in a petri dish containing cold RPMI medium.

    • Digest the tissue with a collagenase/dispase solution containing DNase I at 37°C with agitation.

    • Neutralize the enzyme activity with FBS-containing medium.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Lyse red blood cells using an RBC lysis buffer.

    • Wash the cells with PBS and resuspend them in FACS buffer.

  • Flow Cytometry Analysis (for reporter strains):

    • If using a reporter mouse strain (e.g., Ai14 for Cre-mediated recombination), stain the single-cell suspension with antibodies against cell-specific markers to identify endothelial cells, macrophages, and epithelial cells.

    • Analyze the percentage of reporter-positive cells within each gated cell population using a flow cytometer.

  • Quantification of Gene Editing Efficiency:

    • Genomic DNA Extraction: Extract genomic DNA from a portion of the lung cell suspension or from whole lung tissue using a DNA extraction kit.

    • PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.

    • Sequencing Analysis:

      • Sanger Sequencing: Sequence the PCR products and analyze the resulting chromatograms for the presence of mixed peaks, which indicate the presence of insertions and deletions (indels). Deconvolution of the sequencing data can provide an estimate of editing efficiency.

      • Next-Generation Sequencing (NGS): For more quantitative and in-depth analysis, perform deep sequencing of the PCR amplicons. This allows for the precise quantification of the percentage of reads with indels and the identification of different indel patterns.

    • T7E1 Assay (Optional):

      • Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and edited DNA strands.

      • Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.

      • Analyze the cleavage products by gel electrophoresis. The percentage of cleaved DNA can be used to estimate the gene editing efficiency.

Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid Stock This compound, DSPC, Cholesterol, DMG-PEG 2000 in Ethanol Microfluidic Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid Stock->Microfluidic Mixing RNA Solution Cas9 mRNA + sgRNA in Citrate Buffer (pH 3.0) RNA Solution->Microfluidic Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic Mixing->Dialysis Characterization DLS, Zeta Potential, Encapsulation Efficiency Dialysis->Characterization Final Product This compound LNPs Dialysis->Final Product

Caption: Workflow for the formulation of this compound LNPs.

In_Vivo_Delivery_Workflow LNP Formulation This compound LNPs (Cas9 mRNA + sgRNA) IV Injection Intravenous (Tail Vein) Injection in Mouse LNP Formulation->IV Injection Systemic Circulation Systemic Circulation IV Injection->Systemic Circulation Lung Accumulation Preferential Accumulation in Lungs Systemic Circulation->Lung Accumulation Cellular Uptake Uptake by Lung Cells (Endothelial, Macrophage, Epithelial) Lung Accumulation->Cellular Uptake CRISPR Editing mRNA Translation & CRISPR-Cas9 Mediated Gene Editing Cellular Uptake->CRISPR Editing Analysis Tissue Harvest & Analysis (Flow Cytometry, NGS) CRISPR Editing->Analysis

Caption: In vivo workflow for this compound LNP-mediated lung gene editing.

CRISPR_Mechanism cluster_delivery Delivery cluster_intracellular Intracellular Events cluster_editing Gene Editing LNP This compound LNP (Cas9 mRNA + sgRNA) Cell Lung Cell LNP->Cell Uptake Endosomal Escape Endosomal Escape Cell->Endosomal Escape Translation Translation of Cas9 mRNA Endosomal Escape->Translation RNP Formation Cas9-sgRNA RNP Complex Formation Endosomal Escape->RNP Formation sgRNA release Translation->RNP Formation Nuclear Translocation Nuclear Translocation RNP Formation->Nuclear Translocation Target Recognition sgRNA Guides Cas9 to Target DNA Nuclear Translocation->Target Recognition DSB Double-Strand Break (DSB) Target Recognition->DSB Repair Cellular DNA Repair (NHEJ or HDR) DSB->Repair

Caption: Mechanism of this compound LNP-mediated CRISPR-Cas9 gene editing.

References

Application Notes & Protocols: Inhalable 113-N16B LNP Formulation for Pulmonary Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) therapeutics delivered via lipid nanoparticles (LNPs) have revolutionized modern medicine. For pulmonary diseases, direct delivery to the lungs via inhalation offers the potential for high local drug concentration and reduced systemic side effects. The ionizable cationic lipid 113-N16B has been identified as a potent component of LNPs that selectively deliver mRNA to various lung cells, including endothelial cells, macrophages, and epithelial cells, following systemic administration.[1]

These application notes provide a comprehensive, albeit adapted, protocol for the formulation, characterization, and preclinical evaluation of an inhalable this compound LNP formulation . As direct research on the nebulization of this compound LNPs is not yet widely published, this guide synthesizes data on this compound LNP composition with established methodologies for creating stable, aerosolized LNPs for pulmonary delivery.[2][3][4][5]

Data Presentation: LNP Formulation and Characterization

Table 1: Proposed Molar Composition for this compound LNPs

This formulation is based on molar ratios reported for similar lung-targeting "N-series" and other common LNP formulations.[6][7][8] Optimization may be required for stability during nebulization.

ComponentProposed Molar Ratio (%)Function
This compound (Ionizable Lipid)50Encapsulates mRNA and facilitates endosomal escape.[1]
DSPC (Helper Lipid)10Provides structural integrity to the nanoparticle.
Cholesterol 38.5Enhances LNP stability and promotes membrane fusion.
DMG-PEG2000 (PEGylated Lipid)1.5Controls particle size and reduces aggregation.
Table 2: Key Quality Attributes for Inhalable LNPs

The following parameters are critical for ensuring the efficacy and safety of an inhalable LNP formulation. Values are typical targets.

ParameterPre-Nebulization TargetPost-Nebulization TargetAnalytical Method
Particle Size (Z-average) 80 - 120 nm< 10% change from pre-nebulizationDynamic Light Scattering (DLS)[9][10]
Polydispersity Index (PDI) < 0.15< 0.2Dynamic Light Scattering (DLS)[9][10]
mRNA Encapsulation Efficiency > 90%> 80%Quant-iT RiboGreen Assay[9]
Zeta Potential Near-neutral at pH 7.4Not applicableDLS with Zeta Potential Measurement[10]
Aerosol Droplet Size (MMAD) Not applicable1 - 5 µmCascade Impaction / Laser Diffraction

Experimental Protocols

Protocol 1: this compound LNP-mRNA Formulation via Microfluidic Mixing

This protocol details the synthesis of this compound LNPs using a microfluidic device, which allows for controlled and reproducible nanoparticle formation.[11][12][13]

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding the protein of interest

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (100 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the molar ratios specified in Table 1. The final lipid concentration should be between 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA in 100 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into the organic phase inlet.

    • Load the mRNA-citrate buffer solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis:

    • Collect the LNP solution from the outlet.

    • Transfer the LNP solution to a pre-soaked dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with one buffer exchange, to remove ethanol and non-encapsulated mRNA.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterile-filter the solution through a 0.22 µm syringe filter.

    • Store the final this compound LNP-mRNA formulation at 4°C.

Protocol 2: Preparation of LNPs for Nebulization

To ensure stability during aerosolization, the LNP buffer may need to be exchanged, and excipients added.[2][3]

Materials:

  • This compound LNP-mRNA formulation in PBS (from Protocol 1)

  • Sodium Acetate buffer (e.g., 50 mM, pH 5.5) or other suitable nebulization buffer

  • Trehalose or Mannitol (as cryo/lyoprotectant)

  • Vibrating mesh nebulizer (e.g., Aerogen)

Procedure:

  • Buffer Exchange (Optional but Recommended):

    • Dialyze the LNP-mRNA solution against the chosen nebulization buffer (e.g., Sodium Acetate, pH 5.5) overnight at 4°C. This lower pH can increase LNP surface charge and stability during nebulization.[2]

  • Add Excipient:

    • Just prior to nebulization, add a sterile solution of trehalose or mannitol to the LNP formulation to a final concentration of 5-10% (w/v). These sugars help protect the LNPs from shear stress.[5]

  • Nebulization:

    • Load the prepared LNP solution into the reservoir of a vibrating mesh nebulizer.

    • Operate the nebulizer according to the manufacturer's instructions to generate an aerosol.

    • Collect the aerosolized droplets for characterization or for immediate in vivo administration.

Protocol 3: Characterization of LNPs (Pre- and Post-Nebulization)

Procedure:

  • Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP solution in PBS.

    • Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[10]

    • Perform this measurement on samples before and after the nebulization step.

  • mRNA Encapsulation Efficiency (EE):

    • Use a fluorescent dye assay such as Quant-iT RiboGreen.

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

    • The EE is calculated as: EE (%) = ((Total RNA - Free RNA) / Total RNA) * 100.

    • Perform this measurement on samples before and after the nebulization step to assess mRNA leakage.

Protocol 4: In Vivo Evaluation via Intratracheal Administration in Mice

This protocol describes the direct delivery of the aerosolized LNP formulation to the lungs of mice.[14][15][16][17]

Materials:

  • Nebulized this compound LNP-mRNA formulation

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Anesthesia (e.g., isoflurane)

  • Micro-sprayer aerosolizer device

Procedure:

  • Anesthetize the Mouse: Place the mouse in an induction chamber with isoflurane until it is fully anesthetized.

  • Positioning: Place the mouse in a supine position on a heated surgical board.

  • Intubation: Gently pull the tongue to the side and visualize the trachea. Carefully insert the micro-sprayer device into the trachea.

  • Administration: Administer a defined volume (e.g., 40-50 µL) of the nebulized LNP solution as a fine mist directly into the lungs.[16]

  • Recovery: Monitor the mouse until it recovers from anesthesia.

  • Evaluation: At predetermined time points (e.g., 6, 24, 48 hours) post-administration, mice can be euthanized.

    • For reporter gene expression (e.g., Luciferase), lungs can be harvested for bioluminescence imaging.

    • For therapeutic protein expression, lung tissue can be homogenized for ELISA or Western blot analysis.

    • For biodistribution studies, various organs can be harvested to quantify mRNA or protein levels.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase mRNA mRNA in Citrate Buffer (pH 4.0) mixer Microfluidic Mixing mRNA->mixer lipids This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol lipids->mixer dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal) mixer->dialysis nebulization_prep Buffer Exchange & Excipient Addition dialysis->nebulization_prep characterization Characterization (Size, PDI, EE) nebulization_prep->characterization Pre-Nebulization nebulizer Vibrating Mesh Nebulization nebulization_prep->nebulizer final_product Inhalable Aerosol nebulizer->final_product final_product->characterization Post-Nebulization Cellular_Uptake_Pathway lnp This compound LNP cell_membrane Lung Epithelial Cell Membrane lnp->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome / Lysosome (Acidic pH ~5.0) endosome->late_endosome Maturation protonation This compound Protonation (Positive Charge) late_endosome->protonation destabilization Endosomal Membrane Destabilization protonation->destabilization release mRNA Release into Cytosol destabilization->release translation Translation by Ribosomes release->translation protein Therapeutic Protein translation->protein Experimental_Workflow cluster_Outcomes Endpoints formulation LNP Formulation & Nebulization Prep in_vitro In Vitro Characterization (Size, PDI, EE) formulation->in_vitro Pre-Neb nebulization Aerosolization formulation->nebulization nebulization->in_vitro Post-Neb in_vivo Intratracheal Admin (Mice) nebulization->in_vivo analysis Analysis at Time Points (6h, 24h, 48h) in_vivo->analysis imaging Bioluminescence Imaging (Lung) analysis->imaging elisa Protein Quantification (ELISA / WB) analysis->elisa biodistribution Biodistribution (qPCR / ELISA) analysis->biodistribution

References

Application Notes and Protocols for Optimal 113-N16B LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid 113-N16B for potent mRNA delivery, particularly to pulmonary endothelial cells. The following sections detail the optimized molar ratios of lipid components, a step-by-step experimental protocol for LNP preparation, and key characterization methods.

Optimal Molar Ratios for this compound LNP Formulation

The efficacy of LNP-mediated mRNA delivery is highly dependent on the molar ratio of its constituent lipids. Based on formulations developed for the N-series of lipidoids, which includes this compound, an optimized molar ratio has been established to ensure efficient encapsulation, stability, and targeted delivery.

Table 1: Optimized Molar Ratios for this compound LNP Formulation

ComponentLipid TypeMolar Ratio (%)
Ionizable Cationic LipidThis compound50
Helper Lipid1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)10
Structural LipidCholesterol38.5
PEGylated Lipid1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)1.5

This specific composition has been shown to be effective for in vivo applications, directing mRNA delivery to the lungs.[1] The high percentage of the this compound lipid is crucial for mRNA encapsulation and endosomal escape, while the other components contribute to the structural integrity and stability of the nanoparticle.

Experimental Workflow for this compound LNP Formulation

The following diagram illustrates the general workflow for the preparation of this compound LNPs encapsulating mRNA.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_characterization Characterization A Prepare Lipid-Ethanol Solution C Rapid Mixing (e.g., Microfluidics) A->C B Prepare mRNA-Aqueous Buffer Solution (pH 4.0) B->C D Dialysis / Tangential Flow Filtration (TFF) C->D E Size, PDI, Zeta Potential (DLS) D->E F Encapsulation Efficiency (RiboGreen Assay) D->F G Morphology (cryo-TEM) D->G

Fig 1. LNP Formulation Workflow

Detailed Experimental Protocol

This protocol outlines the preparation of this compound LNPs using a microfluidic mixing device, a method that allows for precise control over nanoparticle formation and results in a homogenous population of LNPs.

Materials
  • Lipids:

    • This compound (Ionizable Cationic Lipid)

    • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) (Helper Lipid)

    • Cholesterol (Structural Lipid)

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (PEGylated Lipid)

  • mRNA: mRNA transcript of interest

  • Solvents and Buffers:

    • Ethanol (200 proof, molecular biology grade)

    • Sodium Acetate Buffer (50 mM, pH 4.0)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (for dialysis)

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr®)

    • Syringes and tubing compatible with the microfluidic device

    • Dialysis cassette (e.g., 10 kDa MWCO)

    • Dynamic Light Scattering (DLS) instrument

    • Fluorometer and RiboGreen assay kit

    • Cryogenic Transmission Electron Microscope (cryo-TEM)

Stock Solution Preparation
  • Lipid-Ethanol Stock Solution:

    • Prepare individual stock solutions of this compound, DOPC, cholesterol, and DMG-PEG2000 in 200-proof ethanol. The concentration of each stock solution should be determined based on the desired final LNP concentration and the volume capacity of the microfluidic system. A common starting concentration is 10-25 mM for the total lipid mixture.

    • In a separate sterile tube, combine the individual lipid stock solutions to achieve the final molar ratio of 50:10:38.5:1.5 (this compound:DOPC:Cholesterol:DMG-PEG2000).

    • Vortex the mixed lipid solution thoroughly to ensure homogeneity.

  • mRNA-Aqueous Buffer Stock Solution:

    • Dilute the mRNA transcript in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration. The N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the mRNA) is a critical parameter to optimize, with a typical starting range of 3-6.

LNP Formulation using Microfluidics
  • System Setup:

    • Prime the microfluidic mixing device with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Mixing:

    • Load the lipid-ethanol stock solution into one syringe and the mRNA-aqueous buffer stock solution into another.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). These parameters are crucial for controlling particle size and may require optimization.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and the encapsulation of mRNA into LNPs.

Purification and Buffer Exchange
  • Dialysis:

    • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

LNP Characterization

A thorough characterization of the formulated LNPs is essential to ensure quality and consistency.

Table 2: Key Characterization Parameters for this compound LNPs

ParameterMethodTypical Expected Value
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Dynamic Light Scattering (DLS)Near-neutral at pH 7.4
mRNA Encapsulation Efficiency RiboGreen Assay> 90%
Morphology Cryogenic Transmission Electron Microscopy (cryo-TEM)Spherical, electron-dense core

Protocol for RiboGreen Assay (Encapsulation Efficiency):

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

  • Add the RiboGreen reagent to both sets of samples (lysed and intact).

  • Measure the fluorescence intensity of both sets using a fluorometer.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

Signaling Pathway for LNP-mediated mRNA Delivery

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound LNPs, leading to mRNA translation in the cytoplasm.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Protonation of this compound) Ribosome Ribosome Cytoplasm->Ribosome mRNA Release Protein Translated Protein Ribosome->Protein Translation

Fig 2. LNP Cellular Uptake and mRNA Translation

These application notes provide a foundational framework for the successful formulation and characterization of this compound LNPs for mRNA delivery. Researchers are encouraged to optimize these protocols further based on their specific mRNA cargo and experimental objectives.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 113-N16B LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid 113-N16B.[1][2] While this compound is designed for specific applications, such as preferential delivery of mRNA to pulmonary endothelial cells, the principles governing LNP stability and aggregation are broadly applicable.[1][3]

Section 1: FAQs - Understanding LNP Aggregation

Q1: What is LNP aggregation and why is it a critical issue?

A: LNP aggregation is the process where individual nanoparticles clump together to form larger, multi-particle clusters. This is a critical issue because it can negatively impact the therapeutic efficacy and safety of the formulation. Aggregation can lead to:

  • Altered Biodistribution: Larger particles may be rapidly cleared by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, preventing the LNPs from reaching their target tissue.[3]

  • Reduced Potency: Encapsulated cargo, such as mRNA, may not be effectively released at the target site if the LNP structure is compromised.

  • Increased Immunogenicity: Aggregated particles can sometimes trigger an unwanted immune response.[4]

  • Physical Instability: Aggregation can lead to precipitation of the formulation, making it unsuitable for administration.

Q2: What are the primary factors that cause aggregation in LNP formulations, especially those containing ionizable lipids like this compound?

A: LNP aggregation is a multifaceted issue influenced by formulation, process, and environmental factors. Key drivers include:

  • Formulation Composition:

    • pH and Ionic Strength: Ionizable lipids like this compound are positively charged at a low formulation pH, which aids in RNA encapsulation.[5] However, at physiological pH (around 7.4), these lipids become closer to neutrally charged.[5][6] This reduction in surface charge diminishes the electrostatic repulsion between particles, increasing the likelihood of aggregation.[7] Similarly, high ionic strength buffers can screen the surface charge, promoting aggregation.[6]

    • PEG-Lipid Concentration: Polyethylene glycol (PEG)-lipids are included in LNP formulations to create a "steric barrier" on the particle surface that prevents aggregation.[5][6] Insufficient PEG-lipid concentration can lead to instability and aggregation.[8]

    • Lipid Quality: Degradation of lipids through processes like hydrolysis can produce impurities that alter the LNP structure and lead to aggregation.

  • Environmental and Mechanical Stress:

    • Temperature: Exposure to elevated temperatures can destabilize LNPs and cause aggregation.[6] Most LNP formulations require storage at low temperatures (e.g., -20°C to -80°C) to maintain stability.[9]

    • Freeze-Thaw Cycles: The process of freezing and thawing can induce significant stress on LNPs, often leading to aggregation if cryoprotectants are not used.[6][10]

    • Mechanical Agitation: Physical stress from actions like vigorous vortexing or shaking can cause particles to aggregate.[6]

Q3: How can I detect and quantify LNP aggregation in my sample?

A: A multi-pronged approach using orthogonal analytical techniques is recommended for accurately assessing LNP aggregation.[11] Key methods include:

  • Dynamic Light Scattering (DLS): This is the most common technique for measuring the average particle size (Z-average), size distribution, and the Polydispersity Index (PDI).[11][12] An increase in Z-average or PDI over time is a strong indicator of aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates particles by size and can be used to detect the formation of larger aggregates.[4][11]

  • Nanoparticle Tracking Analysis (NTA): NTA provides a high-resolution particle size distribution and concentration measurement, which can be useful for identifying smaller aggregate populations.[11][13]

  • Visual Inspection: While not quantitative, a simple visual check for turbidity, cloudiness, or precipitation in the sample can be the first sign of significant aggregation.

  • Zeta Potential Measurement: This technique measures the surface charge of the LNPs. A zeta potential close to neutral (0 mV) suggests a higher propensity for aggregation due to reduced electrostatic repulsion.[7]

Section 2: Troubleshooting Guides

Issue: Aggregation Observed Immediately After Formulation

Q: My this compound LNPs are showing a large size and high PDI right after the formulation process. What are the likely causes and how can I fix this?

A: Immediate aggregation is typically linked to the formulation components or the mixing process itself. Investigate the following areas:

  • Lipid Quality and Ratios: Ensure that all lipids, including this compound, helper lipids, cholesterol, and PEG-lipid, are of high purity and have not degraded. Verify that the molar ratios of the components are correct, as an insufficient amount of PEG-lipid is a common cause of instability.[7][8]

  • Buffer Conditions: The pH of the aqueous buffer used for RNA encapsulation is critical. For ionizable lipids, a low pH (typically ~4.0) is required to ensure a positive charge for complexation with the negatively charged RNA. An incorrect pH can lead to poor encapsulation and aggregation.

  • Mixing Process Parameters: The method of mixing (e.g., microfluidics, T-junction) significantly impacts LNP formation.

    • Flow Rate: Higher total flow rates in microfluidic systems generally produce smaller, more uniform particles due to faster mixing.[8] Slower flow rates can result in larger particles and potential aggregation.[11]

    • Flow Rate Ratio (FRR): The ratio of the aqueous phase to the organic (lipid) phase also influences particle size. This parameter should be optimized for your specific system.

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Concentration cluster_analysis Analysis cluster_trouble Troubleshooting Point Lipids 1. Dissolve Lipids (this compound, Helper, Chol, PEG) in Ethanol Mixing 3. Microfluidic Mixing (Controlled Flow Rates) Lipids->Mixing RNA 2. Dissolve RNA in Low pH Aqueous Buffer (e.g., Citrate pH 4.0) RNA->Mixing Dialysis 4. Dialysis / TFF (Buffer exchange to neutral pH, e.g., PBS pH 7.4) Mixing->Dialysis Crude LNPs DLS 5. Characterization (DLS for Size/PDI) Dialysis->DLS Purified LNPs Problem Aggregation Detected DLS->Problem

Caption: LNP formulation workflow highlighting key stages for troubleshooting.
Issue: Aggregation Observed During Storage or After Freeze-Thaw

Q: My LNPs are stable initially but aggregate after a few days of storage at 4°C or after being frozen and thawed. How can I improve their long-term stability?

A: Delayed aggregation points to instability in the final formulation buffer or stress induced by storage conditions.

  • Storage Temperature: While refrigeration at 2-8°C is common for short-term storage, many LNP formulations require freezing at -20°C to -80°C for long-term stability.[9] Determine the optimal storage temperature for your specific this compound formulation.

  • Buffer Composition: Storing LNPs at a neutral pH (like PBS pH 7.4) is necessary, but the reduced surface charge of the ionizable lipid makes the system more susceptible to aggregation.[6] Ensure the ionic strength of the buffer is not too high.

  • Freeze-Thaw Stress & Cryoprotectants: The formation of ice crystals during freezing exerts immense physical stress on LNPs, often causing irreversible aggregation.[6] To mitigate this, add cryoprotectants such as sucrose or trehalose to the formulation before freezing.[10][14] These sugars form a protective glassy matrix around the LNPs, preventing aggregation.[10] Studies have shown that concentrations around 10-20% (w/v) are effective.[10][15]

  • Lyophilization: For maximum long-term stability, consider lyophilization (freeze-drying). This process, performed in the presence of lyoprotectants (like sucrose or trehalose), removes water to create a stable powder that can be stored for extended periods, even at room temperature.[9][10][14]

Storage_Factors cluster_storage Storage Conditions cluster_formulation Formulation Factors center_node LNP Stability Temp Temperature center_node->Temp FT Freeze-Thaw Cycles center_node->FT Light Light/Oxygen Exposure center_node->Light pH Buffer pH center_node->pH Ionic Ionic Strength center_node->Ionic Cryo Cryoprotectants (Sucrose, Trehalose) center_node->Cryo Aggregation Aggregation Temp->Aggregation Too high FT->Aggregation No cryoprotectant pH->Aggregation Suboptimal Ionic->Aggregation Too high

Caption: Interacting factors that influence LNP stability and aggregation during storage.

Section 3: Data & Protocols

Data Presentation

Table 1: Key Analytical Techniques for LNP Characterization

TechniqueParameter(s) MeasuredPrimary Use in Aggregation Analysis
Dynamic Light Scattering (DLS) Z-average size, Polydispersity Index (PDI), Size DistributionPrimary method for routine monitoring of size increase or broadening of distribution, indicating aggregation.[12][13]
Zeta Potential Surface ChargeAssesses electrostatic stability; values near zero suggest a higher risk of aggregation.[7]
Size Exclusion Chromatography (SEC) Size Distribution, PuritySeparates and quantifies aggregates from the main LNP population.[4][11]
Nanoparticle Tracking Analysis (NTA) Particle Size, ConcentrationProvides high-resolution sizing and can detect small populations of aggregates.[13]
Cryo-Transmission Electron Microscopy (Cryo-TEM) Morphology, Size, StructureDirectly visualizes individual particles and aggregates, confirming their presence and morphology.[4][13]

Table 2: Impact of Cryoprotectants on LNP Stability During Freeze-Thaw

CryoprotectantConcentration (w/v)Effect on Particle Size (Post F/T)Effect on PDI (Post F/T)Reference
None 0%Significant IncreaseSignificant Increase[10][14]
Sucrose 5% - 20%Minimized IncreaseMinimized Increase[10][15]
Trehalose 5% - 20%Minimized IncreaseMinimized Increase[10][14]

Note: Data is generalized from studies on various LNP systems. Optimal concentrations should be determined empirically for this compound formulations.

Experimental Protocols

Protocol 1: Characterization of LNP Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Allow the LNP sample to equilibrate to the instrument's operating temperature (typically 25°C).

    • Dilute a small aliquot of the LNP stock solution in the storage buffer (e.g., 1x PBS) to a suitable concentration for DLS measurement. The final concentration should result in a derived count rate within the instrument's optimal range (refer to the instrument manual). Avoid using water for dilution as this can alter ionic strength and cause instability.

  • Instrument Setup:

    • Set the measurement temperature to 25°C.

    • Input the correct dispersant viscosity and refractive index (e.g., for PBS).

    • Select an appropriate measurement protocol (e.g., 3 measurements of 10-15 runs each).

  • Measurement:

    • Place the cuvette in the DLS instrument and allow it to equilibrate for 1-2 minutes.

    • Initiate the measurement.

  • Data Analysis:

    • Analyze the intensity, volume, and number distributions.

    • Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

    • Interpretation: A PDI value < 0.2 generally indicates a monodisperse population. An increase in Z-average or PDI in time-course or stability studies signifies aggregation. The presence of a second, larger peak in the size distribution is a direct indication of aggregates.

Protocol 2: Basic LNP Formulation using Microfluidic Mixing

  • Solution Preparation:

    • Organic Phase: Prepare a stock solution of lipids (this compound, DSPC, Cholesterol, PEG-lipid) dissolved in 100% ethanol at the desired molar ratio.

    • Aqueous Phase: Prepare a stock solution of mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • System Priming:

    • Prime the channels of the microfluidic system (e.g., NanoAssemblr) with ethanol and the aqueous buffer to ensure no air bubbles are present.

  • Formulation:

    • Load the lipid solution and the mRNA solution into their respective syringes.

    • Place the syringes on the pump and set the desired total flow rate (TFR) and flow rate ratio (FRR). A typical starting FRR is 3:1 (Aqueous:Organic).

    • Initiate the mixing process and collect the output solution, which contains the newly formed LNPs in an ethanol/buffer mixture.

  • Purification and Buffer Exchange:

    • Immediately after formulation, purify the LNP solution to remove ethanol and exchange the buffer to a neutral pH storage buffer (e.g., 1x PBS, pH 7.4). This is typically done via tangential flow filtration (TFF) or dialysis using an appropriate molecular weight cutoff (e.g., 100 kDa).

  • Characterization:

    • After purification, characterize the LNPs for size, PDI, and encapsulation efficiency as described in Protocol 1.

References

Technical Support Center: Optimizing 113-N16B Transfection Efficiency in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 113-N16B transfection reagent. This resource is designed to assist researchers, scientists, and drug development professionals in achieving high-efficiency transfection of endothelial cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it facilitate transfection in endothelial cells?

A1: this compound is a novel lipid-based nanoparticle formulation designed for the efficient delivery of nucleic acids (siRNA, mRNA, and plasmid DNA) into endothelial cells. Endothelial cells are known to be challenging to transfect.[1][2] this compound is engineered to overcome these challenges by facilitating cellular uptake and endosomal escape of the nucleic acid cargo. The formulation may incorporate a combination of lipids to enhance association with the endothelial cell membrane and promote the release of nucleic acids into the cytoplasm.[3][4][5]

Q2: What is the expected transfection efficiency of this compound in primary endothelial cells like HUVECs?

A2: Transfection efficiency can vary significantly depending on the cell type, passage number, cell confluency, and the specific experimental conditions. For primary human umbilical vein endothelial cells (HUVECs), which are notoriously difficult to transfect, efficiencies can range from low single digits to over 70% with optimized protocols and reagents.[1][6] With a highly optimized protocol, this compound is designed to achieve high efficiency while maintaining good cell viability.

Q3: Can this compound be used for in vivo delivery to endothelial cells?

A3: While this compound is optimized for in vitro applications, nanoparticle-based systems are being developed for in vivo endothelial siRNA delivery.[7] Such formulations often require specific targeting ligands to achieve tissue-specific delivery and avoid off-target effects, particularly in the liver.[7] For in vivo applications, further formulation adjustments and characterization would be necessary.

Q4: How does this compound-mediated transfection affect endothelial cell health and viability?

A4: Cationic lipid-based transfection reagents can induce cytotoxicity, potentially through the generation of reactive oxygen species leading to apoptosis.[1] It is crucial to optimize the concentration of the this compound reagent and the duration of cell exposure to the transfection complexes to minimize toxic effects while maximizing transfection efficiency.[1][8] We recommend performing a cytotoxicity assay in parallel with your transfection experiments to determine the optimal balance for your specific endothelial cell type.

Troubleshooting Guide

Problem: Low Transfection Efficiency

Low transfection efficiency is a common issue when working with primary endothelial cells.[3][4][9] The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Suboptimal Reagent-to-Nucleic Acid Ratio Perform a dose-response curve to determine the optimal ratio of this compound to your nucleic acid. Start with the recommended ratio in the protocol and test several ratios above and below this starting point.
Low Cell Viability/Health Ensure cells are healthy, actively dividing, and within a low passage number. Primary cells like HUVECs have a limited lifespan.[1] Use cells that are >90% viable before transfection.[10]
Incorrect Cell Confluency The optimal cell confluency for transfection is typically between 70-80%.[1][11] Seeding density should be consistent across experiments.[10] Too low a density can reduce efficiency, while too high can inhibit cell division and uptake.
Presence of Serum or Antibiotics Serum components can interfere with the formation of transfection complexes. While some protocols allow for transfection in the presence of serum, it is often recommended to form the complexes in a serum-free medium.[1][10] Antibiotics can contribute to cell death during transfection and should be avoided.[1][10]
Degraded Nucleic Acid Verify the quality and integrity of your siRNA, mRNA, or plasmid DNA using gel electrophoresis or a fluorometric assay.
Inefficient Endosomal Escape The formulation of the lipid nanoparticle is critical for endosomal escape.[3] Ensure the this compound reagent has been stored correctly and has not expired.
Problem: High Cell Toxicity or Death

High cytotoxicity can compromise experimental results.[1] Below are common causes and solutions to mitigate cell death.

Potential Cause Suggested Solution
High Concentration of Transfection Reagent Reduce the amount of this compound reagent used. Titrate the reagent concentration to find the lowest amount that still provides acceptable transfection efficiency.
Prolonged Exposure to Transfection Complexes Limit the incubation time of the cells with the transfection complexes. An incubation time of 4-6 hours is often sufficient, after which the medium should be replaced with fresh, complete growth medium.[1][10]
Poor Cell Health Prior to Transfection Only use healthy, low-passage endothelial cells for your experiments. Stressed or high-passage cells are more susceptible to the toxic effects of transfection reagents.[1]
Contamination (e.g., Mycoplasma) Regularly test your cell cultures for mycoplasma contamination, as this can increase cell sensitivity to stress.

Data on Transfection of Endothelial Cells

The following tables summarize representative data from studies on endothelial cell transfection, which can serve as a reference for optimizing your experiments with this compound.

Table 1: Comparison of Transfection Reagent Efficiency in HUVECs

Transfection ReagentReagent:DNA RatioTransfection Efficiency (24h)Transfection Efficiency (48h)Reference
Lipofectamine LTX6.25 µL : 2.5 µg33 ± 8%23 ± 2%[1]
Lipofectamine 20002 µL : 4 µg19 ± 9%38 ± 2%[1]
Effectene-< 10%< 10%[1]
γAP-DLRIE/DOPE10-20 µg lipid : 5 µg DNA-20.28%[11]
Biolistics--3.96%[11]
Calcium Phosphate--2.09%[11]
DEAE-Dextran--0.88%[11]

Table 2: Influence of Transfection Medium on Efficiency

Transfection MediumMean Transfection EfficiencyReference
Opti-MEM I29 ± 2.28%[8]
M19924 ± 1.54%[8]
DMEM (low glucose)17 ± 0.38%[8]
DMEM (high glucose)14 ± 0.28%[8]

Experimental Protocols

Protocol: Optimizing this compound Transfection in HUVECs

This protocol provides a general framework for transfecting HUVECs in a 6-well plate format. Optimization of reagent and nucleic acid amounts is recommended.

Materials:

  • HUVECs (low passage)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • This compound Transfection Reagent

  • Nucleic acid (siRNA, mRNA, or plasmid DNA)

  • Serum-free medium (e.g., Opti-MEM I)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HUVECs in a 6-well plate at a density of 1-2 x 10^5 cells/well in 2 mL of complete growth medium.[1]

    • Incubate overnight at 37°C and 5% CO2. Cells should be 70-80% confluent at the time of transfection.[1]

  • Formation of Transfection Complexes:

    • For each well to be transfected, prepare two tubes:

      • Tube A: Dilute your nucleic acid (e.g., 2.5 µg of plasmid DNA) in 250 µL of serum-free medium. Mix gently.

      • Tube B: Dilute the this compound reagent (e.g., 5 µL) in 250 µL of serum-free medium. Mix gently.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down.

    • Incubate the mixture for 20-30 minutes at room temperature to allow transfection complexes to form.

  • Transfection:

    • Gently aspirate the growth medium from the HUVECs.

    • Wash the cells once with pre-warmed PBS or serum-free medium.

    • Add the 500 µL of transfection complex mixture drop-wise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium.

    • Add 2 mL of fresh, complete growth medium to each well.

    • Incubate the cells for 24-72 hours before assaying for gene expression or knockdown.

Visualizations

Transfection_Optimization_Workflow Figure 1. General Workflow for Transfection Optimization cluster_prep Preparation cluster_optim Optimization cluster_analysis Analysis cluster_result Outcome A Seed Endothelial Cells (70-80% Confluency) C Titrate this compound Reagent Concentration A->C B Prepare High-Quality Nucleic Acid D Optimize Reagent:Nucleic Acid Ratio B->D F Assay for Transfection Efficiency (e.g., GFP, qPCR) C->F G Assess Cell Viability (e.g., Trypan Blue, MTT) C->G D->F D->G E Vary Incubation Time (4-24h) E->F E->G H Optimal Transfection Conditions Identified F->H G->H

Caption: Figure 1. General Workflow for Transfection Optimization.

LNP_Uptake_Pathway Figure 2. Lipid Nanoparticle (LNP) Mediated Delivery cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_intracellular Cytoplasm LNP This compound LNP (with Nucleic Acid Cargo) endosome Endosome LNP->endosome Endocytosis membrane Cell Membrane release Nucleic Acid Release endosome->release Endosomal Escape nucleus Nucleus release->nucleus for Plasmid DNA translation mRNA Translation (Protein Expression) release->translation for mRNA risc siRNA binds to RISC (Gene Silencing) release->risc for siRNA

Caption: Figure 2. Lipid Nanoparticle (LNP) Mediated Delivery.

Troubleshooting_Tree Figure 3. Troubleshooting Low Transfection Efficiency start Low Transfection Efficiency q1 Is cell viability low? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce reagent amount Decrease incubation time Check cell health (passage, confluency) a1_yes->s1 q2 Have reagent ratios been optimized? a1_no->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Perform titration of this compound and nucleic acid a2_no->s2 q3 Is nucleic acid quality confirmed? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes s3 Check nucleic acid integrity (e.g., gel electrophoresis) a3_no->s3 s4 Consider alternative transfection method (e.g., electroporation) Contact Technical Support a3_yes->s4

Caption: Figure 3. Troubleshooting Low Transfection Efficiency.

References

Technical Support Center: Enhancing the Stability of 113-N16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 113-N16B lipid nanoparticles (LNPs).

Troubleshooting Guide: Common Stability Issues with this compound LNPs

This guide addresses specific challenges that may arise during the storage and handling of this compound LNPs, offering potential causes and actionable solutions.

Issue 1: Increased Particle Size and Polydispersity Index (PDI) During Storage

Symptom: Dynamic Light Scattering (DLS) analysis shows a significant increase in the average hydrodynamic diameter and PDI of the LNP formulation over time, indicating particle aggregation.

Potential Causes:

  • Improper Storage Temperature: Storage at temperatures above -20°C can lead to increased particle fusion and aggregation.[1][2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing LNP solutions without cryoprotectants can induce stress, causing particles to aggregate.[1][4][5]

  • Inadequate Cryoprotection: Insufficient concentration or absence of cryoprotectants during freezing fails to protect LNPs from the mechanical stress of ice crystal formation.[4][6]

  • Physical Stress: Vigorous vortexing or shaking can introduce air-liquid interfacial forces that strip the protective PEG layer, leading to aggregation.

Solutions:

  • Optimize Storage Temperature: For short-to-medium-term storage (up to 5 months), refrigeration at 2-8°C is often more effective at preventing aggregation than freezing at -20°C without cryoprotectants.[1][2] For long-term storage, use temperatures of -80°C.[3]

  • Incorporate Cryoprotectants: Before freezing, add a cryoprotectant such as sucrose or trehalose to a final concentration of 5-10% (w/v).[6][7][8] This has been shown to significantly mitigate increases in particle size and PDI during freeze-thaw cycles.[1][2][5]

  • Minimize Freeze-Thaw Cycles: Aliquot LNP suspensions into single-use volumes before freezing to avoid the damaging effects of repeated temperature cycling.

  • Gentle Handling: Mix LNP solutions by gentle inversion or slow pipetting instead of vortexing.

Issue 2: Decreased mRNA Encapsulation Efficiency and Integrity

Symptom: The percentage of encapsulated mRNA, as measured by a RiboGreen assay, decreases over time. Agarose gel electrophoresis or capillary electrophoresis of the extracted mRNA shows signs of degradation.[9]

Potential Causes:

  • Chemical Instability at Higher Temperatures: Storage at 4°C or room temperature can lead to hydrolysis of both the ionizable lipid and the mRNA cargo.[10][11][12]

  • LNP Structural Instability: Particle aggregation or fusion can lead to the leakage of encapsulated mRNA.

  • RNase Contamination: Introduction of RNases during formulation or handling will rapidly degrade the mRNA cargo.

Solutions:

  • Low-Temperature Storage: Store LNPs at -80°C to minimize chemical degradation of mRNA and lipid components.[3]

  • Lyophilization: For long-term stability at 4°C or even room temperature, lyophilize the LNPs in the presence of a lyoprotectant (e.g., 10% sucrose).[7][12][13] This removes water, a key component in hydrolytic degradation.

  • Use RNase-Free Materials: Ensure all buffers, water, and labware used in the preparation and handling of LNPs are certified RNase-free.

Issue 3: Loss of In Vitro / In Vivo Transfection Efficiency

Symptom: The biological activity of the LNPs, measured by protein expression from the delivered mRNA, is significantly reduced after a period of storage.

Potential Causes:

  • Particle Aggregation: Aggregated LNPs may not be efficiently taken up by cells.

  • mRNA Degradation: If the encapsulated mRNA is degraded, it cannot be translated into functional protein.[10][11]

  • Lipid Degradation: Hydrolysis of the this compound lipid can impair its ability to facilitate endosomal escape, trapping the mRNA in endosomes.

  • Loss of PEG-Lipid: Desorption of the PEG-lipid layer can lead to particle instability and clearance by the immune system in vivo.

Solutions:

  • Comprehensive Stability Assessment: Before conducting biological experiments with stored LNPs, perform a full suite of quality control tests: DLS for size and PDI, a RiboGreen assay for encapsulation efficiency, and an mRNA integrity assay.

  • Implement Cryoprotection and Lyophilization: As detailed above, using cryoprotectants like sucrose or trehalose during freezing and considering lyophilization for long-term storage are the most effective strategies to preserve the structural and functional integrity of the LNPs.[1][2][7][14]

  • Follow Proper Storage and Handling Protocols: Adhere strictly to recommended storage temperatures and gentle handling procedures to prevent the primary causes of LNP degradation.

Data Summary Tables

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Solution, No Cryoprotectant)

Storage Temp.TimeAvg. Particle Size (nm)PDIEncapsulation Efficiency (%)Gene Silencing Efficacy (%)
25°C 156 Days> 300 (Aggregated)> 0.5~50%< 20%
2°C 156 Days~110< 0.2~85%~95%
-20°C 156 Days~250~0.4~70%~80%

Data compiled from studies on similar LNP formulations.[1][2]

Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw (FT) Cycles at -80°C

Formulation# of FT CyclesAvg. Particle Size (nm)PDIGene Silencing Efficacy (%)
No Cryoprotectant 12200.3560%
No Cryoprotectant 32350.3855%
20% (w/v) Sucrose 11050.18>95%
20% (w/v) Sucrose 31100.19>95%
20% (w/v) Trehalose 11080.18>95%
20% (w/v) Trehalose 31150.20>95%

Data adapted from Ball et al., 2016.[1][2][5]

Table 3: Stability of Lyophilized mRNA-LNPs with 10% Sucrose

Storage Temp.TimeAvg. Particle Size (nm)PDImRNA Integrity (%)In Vivo Activity
4°C 24 Weeks< 150< 0.2~85-90%No significant decrease
25°C 12 Weeks< 150< 0.2~70%No significant decrease
42°C 4 Weeks> 150> 0.3~30%Significant decrease

Data adapted from a study on lyophilized mRNA-LNPs.[12]

Experimental Protocols

Protocol 1: LNP Stability Assessment
  • Sample Preparation: Prepare aliquots of your this compound LNP formulation. For cryoprotection studies, add sucrose or trehalose to the desired final concentration (e.g., 10% w/v) before aliquoting.

  • Storage: Place aliquots at various storage conditions to be tested (e.g., 25°C, 4°C, -20°C, -80°C).

  • Time Points: At designated time points (e.g., Day 0, Week 1, Week 4, Week 12), remove one aliquot from each storage condition. For frozen samples, thaw at room temperature.

  • DLS Measurement:

    • Dilute the LNP sample in 1x PBS (e.g., 1:100 dilution).[15]

    • Measure the hydrodynamic size and PDI using a Dynamic Light Scattering instrument.[16]

  • Encapsulation Efficiency (RiboGreen Assay):

    • Prepare two sets of diluted LNP samples in TE buffer.

    • To one set, add a surfactant (e.g., 1% Triton X-100) to disrupt the LNPs and release all mRNA.[15]

    • Add the RiboGreen reagent to both sets.

    • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate encapsulation efficiency using the formula: EE (%) = (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total * 100.

  • mRNA Integrity (Capillary Gel Electrophoresis):

    • Disrupt the LNPs to release the mRNA by incubating with 1.2% Triton X-100.[9]

    • Add formamide to denature the mRNA.[9]

    • Analyze the sample using a capillary electrophoresis system with an RNA analysis kit to assess the integrity of the mRNA strand.[9]

Protocol 2: Lyophilization of this compound LNPs
  • Formulation: Prepare the this compound LNP formulation as usual.

  • Add Lyoprotectant: Add a sterile solution of sucrose or trehalose to the LNP solution to a final concentration of 10% (w/v). Mix gently.

  • Dispense: Dispense the LNP-sucrose solution into lyophilization vials.

  • Freezing: Place the vials on a pre-cooled shelf in the lyophilizer at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation): Reduce the chamber pressure to 10 Pa and raise the shelf temperature to -35°C. Hold for 24 hours to allow the ice to sublimate.

  • Secondary Drying (Desorption): Gradually increase the shelf temperature to 25°C over several hours to remove residual moisture. Hold for 5 hours.

  • Stoppering and Storage: Backfill the chamber with an inert gas like nitrogen, and stopper the vials under vacuum. Store the lyophilized product at 2-8°C.

  • Reconstitution: To use, add the original volume of nuclease-free water or buffer to the vial and swirl gently to dissolve the cake.

Visual Guides (Graphviz)

G Problem Increased Particle Size / PDI (Aggregation) Cause1 Improper Storage Temperature? Problem->Cause1 Check Cause2 Repeated Freeze-Thaw? Problem->Cause2 Check Cause3 Physical Stress (e.g., Vortexing)? Problem->Cause3 Check Solution1 Store at 2-8°C (short-term) or -80°C (long-term) Cause1->Solution1 Yes Solution2 Add Cryoprotectant (e.g., 10% Sucrose) Cause2->Solution2 Yes Solution3 Aliquot into single-use tubes before freezing Cause2->Solution3 Also Solution4 Mix gently (invert/pipette) Cause3->Solution4 Yes

LNP_Stability_Workflow

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage buffer for this compound LNPs? A: For liquid storage, a physiologically appropriate buffer such as phosphate-buffered saline (PBS) at pH 7.4 is recommended. Studies have shown that pH in the range of 3 to 9 does not significantly impact LNP stability when stored at 2°C.[1][2]

Q2: Can I store my this compound LNPs at -20°C? A: While possible, storage at -20°C can be detrimental if cryoprotectants are not used, often leading to more aggregation than storage at 2-8°C.[1][2] If you must store at -20°C, it is critical to add a cryoprotectant like 10% sucrose to your formulation. For long-term stability, -80°C is the preferred temperature for frozen storage.[3]

Q3: Why is sucrose a good cryo/lyoprotectant? A: Sugars like sucrose and trehalose form a glassy matrix around the LNPs during freezing. This amorphous solid immobilizes the nanoparticles, preventing them from aggregating, and replaces water molecules at the lipid interface, which helps maintain the integrity of the lipid bilayer during drying.[7]

Q4: My lyophilized LNPs are not resuspending well. What can I do? A: Difficulty in resuspension often indicates particle aggregation during the lyophilization process. This can be caused by an insufficient concentration of lyoprotectant. Ensure you are using at least 5-10% (w/v) sucrose or trehalose.[2] If the problem persists, a small percentage of ethanol in the reconstitution buffer can help, but this may require subsequent dialysis before in vivo use.[1][2]

Q5: How often should I check the stability of my stored LNPs? A: The frequency of testing depends on the storage conditions and the intended use. For a new formulation, it is advisable to conduct a full stability study with time points at Day 0, Week 1, Week 2, Week 4, and then monthly. For routine use of a validated formulation, checking the particle size via DLS before each experiment is a good quality control measure. A full characterization should be performed every few months.

References

Technical Support Center: 113-N16B Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the 113-N16B lipid nanoparticle (LNP) delivery system. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on preventing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic lipid nanoparticle (LNP) designed for the targeted delivery of messenger RNA (mRNA) to the lungs.[1][2] Its primary application is in the development of mRNA-based therapeutics for lung diseases. The this compound formulation consists of a unique ionizable lipid with a specific amine head and a C16B tail, which contributes to its lung-targeting properties.[2]

Q2: How does this compound target the lungs?

A2: The lung-targeting mechanism of this compound is not fully elucidated but is believed to involve the formation of a "protein corona" upon entering the bloodstream. Specific plasma proteins, such as Apolipoprotein E (ApoE), albumin, and fibrinogen, adsorb to the surface of the LNP.[2] This protein corona interacts with receptors on lung cells, facilitating uptake. The nitrogen atom in the linker of the ionizable lipid appears to be a key factor in this lung-specific interaction.

Q3: What are the primary off-target organs for this compound delivery?

A3: The primary off-target organ for this compound, and LNPs in general, is the liver.[3][4] Accumulation in the spleen has also been observed.[2] This is largely due to the high expression of receptors in the liver, such as the low-density lipoprotein (LDL) receptor, which recognizes ApoE in the protein corona of the LNPs.[3]

Q4: What is the cellular tropism of this compound within the lungs?

A4: this compound demonstrates a preferential transfection of pulmonary endothelial cells. However, it also shows significant transfection of macrophages and epithelial cells within the lung tissue, making it a versatile tool for targeting various cell types in the pulmonary environment.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, delivery, and analysis of this compound experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low transfection efficiency in the lungs - Poor mRNA encapsulation efficiency.- LNP aggregation.- Suboptimal LNP formulation.- Incorrect administration technique.- Verify mRNA integrity and concentration before encapsulation.- Characterize LNP size and polydispersity index (PDI) after formulation; aim for a PDI below 0.2.- Optimize the molar ratios of the lipid components.- Ensure proper intravenous (tail vein) injection technique for systemic delivery.
High off-target delivery to the liver - High ApoE binding to the LNP surface.- LNP physicochemical properties (size, surface charge).- High dose of LNP administered.- Modify LNP composition: Consider co-formulation with "Selective Organ Targeting" (SORT) molecules that can alter protein corona formation and reduce liver uptake.- Adjust LNP properties: Slightly negative surface charge may reduce clearance by the liver's reticuloendothelial system.[5]- Dose optimization: Perform a dose-response study to find the lowest effective dose with minimal off-target effects.
LNP instability (aggregation, fusion) - Improper storage conditions (temperature, pH).- Freeze-thaw cycles.- High concentration of LNPs.- Store LNPs at 2-8°C for short-term use. For long-term storage, lyophilization with a cryoprotectant is recommended.- Avoid repeated freeze-thaw cycles. Aliquot samples for single use.- If aggregation is observed at high concentrations, dilute the LNP formulation in a suitable buffer (e.g., PBS) before use.
Variability in experimental results - Inconsistent LNP formulation.- Differences in animal handling and injection.- Variability in analytical methods.- Use a standardized, reproducible formulation method like microfluidics.- Ensure consistent animal age, weight, and strain. Standardize the injection volume and rate.- Use validated and consistent protocols for quantifying LNP biodistribution and mRNA expression.
Immunogenicity and adverse reactions - Activation of the innate immune system by LNP components.- Production of anti-PEG antibodies with repeated dosing.- Use highly purified lipids and mRNA to minimize endotoxin contamination.- Consider using alternative hydrophilic polymers to PEG to reduce the risk of anti-PEG antibody formation.

Data Presentation

On-Target Cellular Transfection Efficiency of this compound in the Lungs

The following table summarizes the percentage of transfected cells within different pulmonary cell populations in Ai14 reporter mice following a single intravenous injection of Cre mRNA-loaded this compound LNPs (0.75 mg mRNA/kg).[2]

Pulmonary Cell Type Percentage of Transfected Cells (%)
Endothelial Cells69.6
Macrophages18.9
Epithelial Cells7.3
Qualitative Biodistribution of a Lung-Targeting LNP
Organ Detection of LNP Relative Abundance (Qualitative)
Lung DetectedHigh (On-target)
Liver DetectedPresent (Off-target)
Spleen DetectedSome (Off-target)

Note: This table is based on data for the 306-N16B LNP and is intended to be illustrative of the expected biodistribution profile of lung-targeting LNPs.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol

  • Microfluidic mixing device and cartridges

  • Syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the this compound lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio on the microfluidic device (e.g., 3:1 aqueous to organic phase).

    • Initiate the flow to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the LNP size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Biodistribution and Efficacy Assessment

This protocol outlines the steps to assess the biodistribution and efficacy of this compound-mRNA in a mouse model.

Materials:

  • This compound-mRNA LNPs

  • Reporter mRNA (e.g., Luciferase or Cre recombinase for reporter mice)

  • Animal model (e.g., BALB/c or Ai14 reporter mice)

  • In vivo imaging system (IVIS)

  • Luciferin (for luciferase-based studies)

  • Tissue homogenization equipment

  • RT-qPCR or ELISA kits

Procedure:

  • Animal Dosing:

    • Administer the this compound-mRNA LNPs to mice via intravenous (tail vein) injection at the desired dose.

  • In Vivo Imaging (for luciferase reporter):

    • At specified time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Inject luciferin intraperitoneally.

    • Image the mice using an IVIS to visualize bioluminescence, indicating protein expression.

  • Ex Vivo Organ Imaging:

    • After the final in vivo imaging time point, euthanize the mice.

    • Perfuse the circulatory system with PBS to remove blood from the organs.

    • Dissect the lungs, liver, spleen, heart, and kidneys.

    • Image the individual organs using the IVIS to quantify bioluminescence in each organ.

  • Quantification of mRNA Delivery:

    • Homogenize a portion of each organ.

    • Extract total RNA.

    • Quantify the delivered mRNA levels using RT-qPCR.

  • Quantification of Protein Expression:

    • Homogenize a portion of each organ.

    • Quantify the expressed protein levels using an appropriate method (e.g., ELISA for a secreted protein).

Visualizations

a cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Biodistribution Lipids in Ethanol Lipids in Ethanol Microfluidic Mixing Microfluidic Mixing Lipids in Ethanol->Microfluidic Mixing Self-Assembled LNPs Self-Assembled LNPs Microfluidic Mixing->Self-Assembled LNPs mRNA in Buffer (pH 4) mRNA in Buffer (pH 4) mRNA in Buffer (pH 4)->Microfluidic Mixing Dialysis (vs. PBS) Dialysis (vs. PBS) Self-Assembled LNPs->Dialysis (vs. PBS) Purified this compound LNPs Purified this compound LNPs Dialysis (vs. PBS)->Purified this compound LNPs IV Injection IV Injection Purified this compound LNPs->IV Injection Circulation (Protein Corona Formation) Circulation (Protein Corona Formation) IV Injection->Circulation (Protein Corona Formation) Lung (On-Target) Lung (On-Target) Circulation (Protein Corona Formation)->Lung (On-Target) Liver (Off-Target) Liver (Off-Target) Circulation (Protein Corona Formation)->Liver (Off-Target) Spleen (Off-Target) Spleen (Off-Target) Circulation (Protein Corona Formation)->Spleen (Off-Target)

Caption: Experimental workflow for this compound LNP formulation and in vivo delivery.

b cluster_troubleshooting Troubleshooting Logic for High Liver Uptake High Liver Uptake High Liver Uptake Assess LNP Properties Assess LNP Properties High Liver Uptake->Assess LNP Properties Investigate Size/PDI Size/PDI Assess LNP Properties->Size/PDI Surface Charge Surface Charge Assess LNP Properties->Surface Charge Dose Dose Assess LNP Properties->Dose Optimize Formulation Optimize Formulation Size/PDI->Optimize Formulation If suboptimal Modify Lipid Composition Modify Lipid Composition Surface Charge->Modify Lipid Composition If highly positive/negative Reduce Administered Dose Reduce Administered Dose Dose->Reduce Administered Dose If high c cluster_pathway ApoE-Mediated Off-Target Liver Uptake 113-N16B_LNP This compound LNP in Bloodstream Protein_Corona LNP-ApoE Complex (Protein Corona) 113-N16B_LNP->Protein_Corona binds ApoE Apolipoprotein E (ApoE) ApoE->Protein_Corona adsorbs to LDLR LDL Receptor Protein_Corona->LDLR binds to Hepatocyte Hepatocyte (Liver Cell) Hepatocyte->LDLR Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis triggers Endosome Endosome Endocytosis->Endosome forms mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release escapes from

References

Technical Support Center: 113-N16B Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 113-N16B Cationic Lipid Formulation Kit. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome challenges related to low encapsulation efficiency of nucleic acids (mRNA, siRNA, etc.) in lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable encapsulation efficiency for LNPs formulated with this compound?

A1: While the achievable encapsulation efficiency can vary depending on the nucleic acid payload and specific formulation parameters, a good target for LNP systems is typically above 80%, with optimized formulations often achieving 90-95%.[1][2] Formulations with encapsulation efficiencies below 80% may indicate suboptimal conditions that require troubleshooting.

Q2: How does the this compound lipid facilitate nucleic acid encapsulation?

A2: this compound is an ionizable cationic lipid. At a low pH (e.g., in an acidic buffer), it becomes protonated and carries a positive charge. This positive charge allows it to interact electrostatically with the negatively charged phosphate backbone of nucleic acids, driving the formation of the LNP core and efficiently trapping the payload.[3][4][5] At physiological pH (around 7.4), this compound is nearly neutral, which reduces potential toxicity and interactions with serum proteins in vivo.[3]

Q3: Can I alter the recommended ratios of the lipid components in the kit?

A3: The provided ratios of the ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid are optimized for a broad range of payloads.[5][6] However, minor adjustments can sometimes improve performance for a specific nucleic acid. The ratio of the amino lipid nitrogen in this compound to the nucleic acid phosphate (N/P ratio) is a critical parameter to consider for optimization.[7][8] We recommend making small, incremental changes and systematically evaluating the impact on particle size, polydispersity, and encapsulation efficiency.

Q4: Does the quality of the nucleic acid payload affect encapsulation efficiency?

A4: Absolutely. The purity, integrity, and concentration of your mRNA or other nucleic acid are critical. Ensure your payload is free from contaminants from the synthesis process, such as enzymes, excess salts, and unincorporated nucleotides.[9] It is also important to avoid repeated freeze-thaw cycles of your nucleic acid solution.[9]

Q5: What is the recommended method for measuring encapsulation efficiency?

A5: A fluorescence-based method using a dye like RiboGreen is the industry standard for quantifying encapsulated nucleic acids.[10] This assay is highly sensitive and specific for RNA over other components in the formulation.[10] It involves measuring the fluorescence of the sample before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the amount of accessible (free) versus total nucleic acid.

Troubleshooting Guide: Low Encapsulation Efficiency

This guide provides a systematic approach to identifying and resolving common causes of low encapsulation efficiency (<80%).

Problem Area 1: Formulation & Mixing Process
Potential Cause Recommended Action Explanation
Incorrect Buffer pH Verify the pH of the aqueous buffer containing the nucleic acid. It should be acidic (typically pH 4.0-5.0) to ensure the this compound lipid is protonated.The positive charge on the this compound lipid is essential for electrostatic interaction with the negatively charged nucleic acid, which drives encapsulation.[3][5]
Suboptimal Mixing Ensure rapid and homogenous mixing of the lipid-ethanol and aqueous phases. For reproducible results, a microfluidic mixer is highly recommended over manual pipetting.[7][9]The formation of LNPs is a rapid self-assembly process. Inconsistent or slow mixing can lead to larger, more heterogeneous particles and poor encapsulation.[7]
Incorrect Flow Rates If using a microfluidic system, optimize the total flow rate (TFR) and the aqueous-to-organic flow rate ratio (FRR). A common starting point is a 3:1 FRR.These parameters control the speed of mixing and the solvent polarity at the interface, directly impacting particle formation and nucleic acid condensation.[11]
Inaccurate Lipid or Nucleic Acid Concentrations Re-verify the concentrations of all stock solutions (lipids in ethanol, nucleic acid in buffer) before formulation.The final lipid ratios and the N/P ratio are critical. Errors in initial concentrations will lead to suboptimal particle formation.[1]
Problem Area 2: Reagent & Material Quality
Potential Cause Recommended Action Explanation
Degraded Nucleic Acid Assess the integrity of your nucleic acid payload (e.g., via gel electrophoresis). Use fresh, high-quality material and avoid excessive freeze-thaw cycles.[9]Degraded or fragmented nucleic acids may not condense as efficiently with the lipid mixture, leading to lower encapsulation.
Oxidized or Degraded Lipids Store all lipid components, especially the this compound, under the recommended conditions (e.g., -20°C or -80°C, protected from light and oxygen). Use fresh aliquots for formulation.Lipid degradation can alter their chemical properties, impairing their ability to self-assemble into stable nanoparticles and encapsulate the payload.
Poor Solvent Quality Use only high-purity, anhydrous ethanol (e.g., 200 proof) and nuclease-free water for all solutions.Water content in the ethanol can prematurely initiate particle formation, while nucleases in the water can degrade the payload.
Problem Area 3: LNP Characterization

| Potential Cause | Recommended Action | Explanation | | Inaccurate Quantification Assay | Review your encapsulation efficiency measurement protocol (e.g., RiboGreen assay). Ensure proper calibration curves, blank subtraction, and complete lysis of LNPs. | If the LNPs are not fully lysed by the detergent, the "total RNA" measurement will be artificially low, leading to an underestimation of encapsulation efficiency.[12] | | High Polydispersity Index (PDI) | Measure the particle size and PDI using Dynamic Light Scattering (DLS). A high PDI (>0.2) often correlates with poor encapsulation. | A high PDI indicates a heterogeneous population of particles, some of which may be empty or poorly formed aggregates, which lowers the overall average encapsulation efficiency.[3] |

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low encapsulation efficiency.

G start Start: Low Encapsulation Efficiency (<80%) check_assay Verify Quantification Assay (e.g., RiboGreen Protocol) start->check_assay assay_ok Assay Correct? check_assay->assay_ok review_protocol Review Assay Protocol: - Standard Curve - Blanks - Lysis Step assay_ok->review_protocol No check_materials Assess Raw Material Quality assay_ok->check_materials Yes review_protocol->check_assay materials_ok Materials OK? check_materials->materials_ok replace_reagents Replace Reagents: - Check RNA Integrity - Use Fresh Lipids - Use Anhydrous Ethanol materials_ok->replace_reagents No check_process Review Formulation Process materials_ok->check_process Yes replace_reagents->check_materials process_ok Process OK? check_process->process_ok optimize_process Optimize Process Parameters: - Verify Buffer pH (4.0-5.0) - Adjust Flow Rate Ratio (FRR) - Ensure Rapid Mixing process_ok->optimize_process No end_ok Achieved Target Encapsulation process_ok->end_ok Yes optimize_process->check_process

Caption: Troubleshooting logic for low LNP encapsulation efficiency.

Experimental Protocols

Protocol: Quantifying Encapsulation Efficiency using RiboGreen Assay

This protocol is adapted from standard methods to determine the percentage of encapsulated nucleic acid.[10][13][14][15]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit (or equivalent)

  • Nuclease-free water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution in nuclease-free water

  • Black, opaque 96-well plates

  • Your LNP sample formulated with this compound

  • Nucleic acid standard of known concentration

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 1x TE buffer working solution.

    • Prepare the RiboGreen working solution by diluting the stock reagent 1:100 in 1x TE buffer. Protect from light.

    • Prepare a set of nucleic acid standards in 1x TE buffer (e.g., from 2 µg/mL to 0 µg/mL).

  • Sample Preparation (in duplicate or triplicate):

    • Dilute your LNP sample in 1x TE buffer to a theoretical total nucleic acid concentration that falls within the linear range of your standard curve (e.g., ~100-200 ng/mL).

    • In the 96-well plate, prepare two sets of wells for each LNP sample:

      • Set A (Free RNA): 50 µL of diluted LNP sample + 50 µL of 1x TE buffer.

      • Set B (Total RNA): 50 µL of diluted LNP sample + 50 µL of 2% Triton X-100 solution.

  • Standard Curve Preparation:

    • In the same 96-well plate, add 100 µL of each nucleic acid standard to separate wells.

  • Incubation:

    • Mix the plate gently on a plate shaker for 2 minutes.

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis of LNPs in the Triton X-100 wells.[15]

  • Fluorescence Measurement:

    • Add 100 µL of the diluted RiboGreen reagent to all sample and standard wells.

    • Mix gently and incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using the plate reader.

  • Calculation:

    • Generate a linear regression from your standard curve (Fluorescence vs. Concentration).

    • Use the standard curve to calculate the nucleic acid concentration in Set A (Free RNA) and Set B (Total RNA).

    • Calculate the Encapsulation Efficiency (EE) using the following formula:

      EE (%) = ( [Total RNA] - [Free RNA] ) / [Total RNA] x 100

LNP Formulation Workflow Diagram

This diagram outlines the general workflow for formulating LNPs using a microfluidic mixing approach.

G prep_lipids Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol load_syringes Load Syringes prep_lipids->load_syringes prep_na Prepare Nucleic Acid in Acidic Aqueous Buffer (pH 4.0) prep_na->load_syringes microfluidic_mixing Microfluidic Mixing (e.g., 3:1 Aqueous:Ethanol FRR) load_syringes->microfluidic_mixing dialysis Dialysis / Buffer Exchange (e.g., against PBS pH 7.4) microfluidic_mixing->dialysis characterization Characterization dialysis->characterization dls Size & PDI (DLS) characterization->dls ee_assay Encapsulation Efficiency (RiboGreen Assay) characterization->ee_assay storage Sterile Filtration & Storage (2-8°C or -80°C) characterization->storage

Caption: General workflow for LNP formulation using microfluidics.

References

Technical Support Center: Strategies to Reduce Immunogenicity of 113-N16B LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce the immunogenicity of lipid nanoparticle (LNP) formulations containing the ionizable lipid 113-N16B.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of immunogenicity for this compound LNPs?

The immunogenicity of this compound LNPs, like other LNP formulations, is multifactorial. The primary drivers include:

  • The Ionizable Cationic Lipid (this compound): The amine headgroups of ionizable lipids can be recognized by innate immune sensors like Toll-like receptors (TLRs) and can activate the NLRP3 inflammasome.[1] This can lead to the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2][3]

  • PEGylated Lipids: Polyethylene glycol (PEG) is used to stabilize LNPs and prolong their circulation time.[4][5] However, pre-existing anti-PEG antibodies (IgM and IgE) in a significant portion of the population can lead to accelerated blood clearance and hypersensitivity reactions, including complement activation-related pseudoallergy (CARPA).[1][4][6]

  • mRNA Cargo: The mRNA molecule itself can be recognized as foreign by pattern recognition receptors (PRRs) like TLR3, TLR7, and TLR8, triggering an innate immune response and the production of type I interferons.[3]

  • Physicochemical Properties: LNP size, surface charge (zeta potential), and lipid composition can all influence the level and type of immune response.[6][7][8][9] For instance, positively charged LNPs may have higher toxicity risks and trigger stronger immune responses compared to neutral or negatively charged LNPs.[8]

Q2: How can I assess the immunogenicity of my this compound LNP formulation?

Several in vitro and in vivo assays can be used to characterize the immunogenic potential of your LNP formulation:

  • In Vitro Cytokine Release Assay: This is a primary screening tool where LNPs are incubated with human peripheral blood mononuclear cells (PBMCs) or whole blood.[10][11][12] The supernatant is then analyzed for key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IP-10, MCP-1). A significant, dose-dependent increase in these cytokines suggests a potent immune response.[10][11]

  • Complement Activation Assay: This assay measures the activation of the complement system, a key indicator for CARPA risk.[10][13] LNPs are incubated with human serum, and markers like sC5b-9, C3a, and C5a are quantified using ELISA.[10][13]

  • In Vivo Studies: Animal models (e.g., mice) are used to assess local and systemic immune responses.[2][14][15] This includes measuring cytokine levels in serum, analyzing immune cell infiltration at the injection site, and evaluating antigen-specific T cell and B cell responses.[14]

Troubleshooting Guide

Problem: High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are observed after LNP administration.

This issue suggests potent activation of innate immune pathways. Consider the following solutions:

Potential Cause Proposed Solution & Rationale
Ionizable Lipid Structure While this compound is fixed, consider co-formulating with lipids known to have lower inflammatory profiles. Lipids with lower pKa values (6.6–6.9) have shown reduced immunogenicity while maintaining transfection efficiency.[1] Incorporating biodegradable lipids can also mitigate immune activation.[1]
mRNA Purity Double-stranded RNA (dsRNA) contaminants are potent TLR3 agonists. Ensure high purity of your mRNA cargo through optimized in vitro transcription and purification processes (e.g., HPLC).
LNP Size and Charge Optimize the formulation process to control particle size, as larger particles can be more immunogenic.[7][15] Adjusting the molar ratio of lipids can modify the surface charge; aim for a near-neutral zeta potential at physiological pH to reduce non-specific interactions.[8][9]
Route of Administration The route of administration significantly impacts the immune response. Intramuscular injection tends to create a local depot, which may be preferable to intravenous injection that can trigger stronger systemic responses.[4][6]

Problem: Evidence of complement activation or hypersensitivity reactions.

This is often linked to the PEG component of the LNP and pre-existing anti-PEG antibodies.

Potential Cause Proposed Solution & Rationale
Anti-PEG Antibody Recognition Modify PEG Structure: Replace linear PEG with branched or Y-shaped PEG, which can reduce antibody recognition.[4] Using a mix of different PEG chain lengths can create a denser brush-like layer, further shielding the LNP surface.[4] Use Cleavable PEG: Employ PEG lipids with acid- or enzyme-responsive linkers that are cleaved after administration, unmasking the LNP for cellular uptake while reducing circulation time for immune recognition.[4]
Alternative Stealth Polymers Replace PEG entirely with alternative hydrophilic polymers like polysarcosine or poly(2-oxazoline) (PEOZ) to avoid the anti-PEG antibody issue.[1]
Lipid Composition The overall lipid composition can influence how the LNP interacts with complement proteins. Reducing the net surface charge can mitigate complement activation.[7]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay using Human Whole Blood

This protocol provides a method to screen LNPs for their potential to induce inflammatory cytokine production.

Materials:

  • Freshly drawn human whole blood from healthy donors (using sodium heparin as an anticoagulant).

  • This compound LNP formulations at various concentrations.

  • Positive Control: Zymosan or Lipopolysaccharide (LPS).

  • Negative Control: Phosphate-buffered saline (PBS).

  • RPMI 1640 medium.

  • 96-well cell culture plates.

  • Multiplex cytokine assay kit (e.g., Luminex, MSD) for TNF-α, IL-6, IL-1β, etc.

Procedure:

  • Dilute the LNP formulations, positive control, and negative control to the desired concentrations in RPMI 1640.

  • In a 96-well plate, mix 100 µL of whole blood with 100 µL of the diluted LNP or control solutions in triplicate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours.[10]

  • After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the blood cells.

  • Carefully collect the supernatant (plasma).

  • Analyze the plasma for cytokine concentrations using a multiplex assay kit according to the manufacturer's instructions.

  • Compare the cytokine levels induced by the LNPs to the negative and positive controls.

Protocol 2: In Vitro Complement Activation Assay

This protocol assesses the potential of LNPs to activate the complement cascade.

Materials:

  • Human serum from at least 4-5 healthy donors, pooled.

  • This compound LNP formulations at various concentrations.

  • Positive Control: Zymosan.

  • Negative Control: PBS.

  • Veronal buffer with 0.1% gelatin.

  • ELISA kits for sC5b-9, C3a, and/or C5a.

Procedure:

  • Prepare serial dilutions of your LNP formulations and controls in Veronal buffer.

  • In a microcentrifuge tube, mix human serum with the diluted LNP or control solutions (e.g., a final serum concentration of 75%).[13]

  • Incubate the mixture at 37°C for 30 minutes in a rotating shaker.

  • Stop the reaction by placing the tubes on ice and adding a buffer containing a chelating agent like EDTA.

  • Centrifuge the samples to pellet any aggregates.

  • Collect the supernatant.

  • Quantify the levels of sC5b-9, C3a, or C5a in the supernatant using the respective ELISA kits, following the manufacturer's protocol.

  • Calculate the fold-increase in complement markers relative to the negative control.

Visualizations

LNP_Immunogenicity_Pathway cluster_LNP This compound LNP cluster_Cell Antigen Presenting Cell (e.g., Macrophage) LNP LNP Components - this compound (Ionizable Lipid) - PEG-Lipid - mRNA Cargo TLR TLR 3, 7, 8 (Endosomal) LNP->TLR mRNA recognition NLRP3 NLRP3 Inflammasome (Cytosolic) LNP->NLRP3 Lipid recognition, K+ efflux MyD88 MyD88 TLR->MyD88 Casp1 Caspase-1 NLRP3->Casp1 Activation NFkB NF-κB Signaling MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-I) Casp1->Cytokines Cleaves pro-IL-1β NFkB->Cytokines Transcription

Caption: Innate immune signaling pathways activated by LNP components.

Troubleshooting_Workflow cluster_Cytokine_Solutions Cytokine Mitigation cluster_Complement_Solutions Complement Mitigation Start Start: High Immunogenicity Observed CheckCytokines Assess In Vitro Cytokine Release (TNF-α, IL-6) Start->CheckCytokines CheckComplement Assess In Vitro Complement Activation (sC5b-9) Start->CheckComplement HighCytokines High Cytokines? CheckCytokines->HighCytokines HighComplement High Complement? CheckComplement->HighComplement HighCytokines->HighComplement No Opt_Lipid Optimize Lipid Mix (e.g., biodegradable lipids) HighCytokines->Opt_Lipid Yes Mod_PEG Modify PEG Structure (e.g., branched, cleavable) HighComplement->Mod_PEG Yes End End: Re-evaluate Immunogenicity HighComplement->End No Opt_Cargo Purify mRNA Cargo (remove dsRNA) Opt_Lipid->Opt_Cargo Opt_Size Adjust LNP Size/Charge Opt_Cargo->Opt_Size Opt_Size->End Alt_Polymer Use Alternative Polymer (e.g., PEOZ) Mod_PEG->Alt_Polymer Alt_Polymer->End

Caption: Troubleshooting workflow for high LNP immunogenicity.

References

Optimizing 113-N16B LNP size and polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the size and polydispersity of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid 113-N16B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is an ionizable cationic lipid used to generate lipid nanoparticles.[1] It is particularly noted for its ability to deliver mRNA preferentially to pulmonary endothelial cells, making it a lipid of interest for lung-selective therapies.[1][2] Like other ionizable lipids, it is a critical component for encapsulating negatively charged nucleic acids (like mRNA) and facilitating their release into the cytoplasm.[3][4]

Q2: What is a typical lipid composition for a this compound LNP formulation?

A2: While the exact ratio should be optimized for each specific application, a common starting point for LNP formulations consists of four lipid components.[2][4] Based on formulations for similar ionizable lipids, a typical molar ratio is:

  • Ionizable Cationic Lipid (this compound): ~50 mol%

  • Helper Lipid (e.g., DSPC): ~10 mol%

  • Cholesterol: ~38.5 mol%

  • PEG-lipid: ~1.5 mol%[2][5][6]

Q3: What are the target size and polydispersity index (PDI) for this compound LNPs?

A3: For most therapeutic applications, the optimal LNP size range is generally between 50 and 200 nm.[7] A common target for cellular delivery is 80-100 nm. The Polydispersity Index (PDI) is a measure of the uniformity of the particle population; a PDI value below 0.2 is generally considered desirable, indicating a monodisperse and homogenous sample.[7][8]

Q4: What are the primary factors that control LNP size and PDI?

A4: LNP size and PDI are influenced by two main categories of factors:

  • Formulation Parameters: This includes the choice of lipids, their molar ratios (especially the percentage of PEG-lipid), and the N/P ratio (the ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid).[9][10]

  • Manufacturing Process Parameters: When using microfluidic mixing, the key parameters are the Total Flow Rate (TFR) of the lipid and aqueous phases, and the Flow Rate Ratio (FRR) of the aqueous phase to the lipid phase.[9][10]

Q5: Does the size of the mRNA cargo affect the final LNP size?

A5: Studies have shown that the size of the RNA cargo does not significantly impact the final size of the lipid nanoparticle.[5] The LNP's characteristics are more heavily influenced by the formulation components and manufacturing process parameters.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound LNPs.

Issue 1: My LNPs are too large (>150 nm).

Potential Causes & Solutions

  • Low Flow Rate Ratio (FRR): A lower FRR can result in larger particles.

    • Solution: Increase the FRR. For example, if you are using a 3:1 (Aqueous:Organic) ratio, try increasing it to 5:1 or higher.[10][12] A higher FRR promotes more rapid dilution of the lipid-ethanol phase, limiting particle growth.[10]

  • Low Total Flow Rate (TFR): Slower flow rates can lead to less efficient mixing and the formation of larger particles.[13]

    • Solution: Increase the TFR. Faster mixing ensures rapid nanoparticle formation, resulting in smaller, more uniform particles.[10]

  • High Lipid Concentration: Higher concentrations of lipids in the organic phase can lead to the formation of larger LNPs.[13][14][15]

    • Solution: Decrease the total lipid concentration in your stock solution.

  • Insufficient PEG-Lipid: The percentage of PEG-lipid has a significant impact on LNP size. Formulations with little to no PEG-lipid can result in very large (>200 nm) and unstable particles.[3][5]

    • Solution: Ensure your formulation includes an adequate amount of PEG-lipid (e.g., 1.5-2 mol%). Increasing the molar ratio of the PEG-lipid can significantly decrease LNP size.[3]

Issue 2: My Polydispersity Index (PDI) is too high (>0.2).

Potential Causes & Solutions

  • Inefficient Mixing: Poor or slow mixing is a primary cause of high polydispersity.

    • Solution: Increase the Total Flow Rate (TFR). A higher TFR enhances mixing performance, leading to a more uniform particle population and a lower PDI.

  • Suboptimal Flow Rate Ratio (FRR): An inappropriate FRR can contribute to a wider size distribution.

    • Solution: Optimize the FRR. Systematically test different ratios (e.g., 3:1, 5:1, 7:1) to find the condition that yields the lowest PDI for your specific system.[12]

  • Lipid Quality and Stability: Degradation of lipids or use of impure materials can lead to inconsistent particle formation.

    • Solution: Use high-purity lipids and store them according to the manufacturer's instructions. Ensure lipid solutions are freshly prepared.

  • System Instability: Fluctuations in pump pressure or blockages in the microfluidic chip can disrupt the laminar flow required for consistent mixing.

    • Solution: Ensure the microfluidic system is clean and free of obstructions. Prime the system thoroughly and monitor for pressure stability during the run.

Data Presentation: Impact of Process Parameters on LNP Size & PDI

The following tables summarize the general effects of key formulation and process parameters on LNP characteristics. These trends are broadly applicable to LNP formulations, including those with this compound.

Table 1: Effect of Flow Rate Ratio (FRR) and Total Flow Rate (TFR)

Parameter ChangeEffect on LNP SizeEffect on PDIRationale
Increase FRR (Aqueous:Organic)Decrease[10][12]Generally Improves (Lower)Rapid dilution of the organic phase limits lipid aggregation.[10]
Increase TFRDecreaseDecrease[10]Faster and more efficient mixing leads to rapid, uniform particle formation.[13]

Table 2: Effect of Formulation Composition

Parameter ChangeEffect on LNP SizeEffect on PDIRationale
Increase PEG-Lipid %Decrease[3]Generally Improves (Lower)The PEG shield limits particle growth and prevents aggregation.[3]
Increase Total Lipid ConcentrationIncrease[13][14]May IncreaseHigher availability of lipids for particle formation.[13]
Decrease N/P RatioMay Increase[16]May WorsenThe N/P ratio optimizes electrostatic interactions crucial for stable LNP formation.[10]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for preparing this compound LNPs encapsulating mRNA using a microfluidic device (e.g., a staggered herringbone micromixer).

1. Preparation of Solutions:

  • Lipid Phase (Organic):

    • Prepare a stock solution of the lipid mixture in ethanol. A typical composition is a 50:10:38.5:1.5 molar ratio of this compound:DSPC:Cholesterol:PEG-lipid.[6]

    • The total lipid concentration can be started at 10-20 mM.

  • Aqueous Phase:

    • Prepare an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[17]

    • Dissolve the mRNA cargo in this buffer to the desired concentration. The concentration will depend on the target N/P ratio.

2. Microfluidic Mixing:

  • Set up the microfluidic system with two syringe pumps, one for the lipid phase and one for the aqueous phase.

  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR).

    • Example Starting Point: TFR = 12 mL/min; FRR = 3:1 (Aqueous:Lipid), meaning the aqueous pump is set to 9 mL/min and the lipid pump is set to 3 mL/min.

  • Prime the system to ensure continuous, bubble-free flow.

  • Begin pumping both solutions simultaneously through the microfluidic mixer.

  • Collect the resulting nanoparticle suspension from the outlet.

3. Downstream Processing (Buffer Exchange):

  • The collected LNP solution contains ethanol and is at a low pH, which must be exchanged for a neutral, physiological buffer (e.g., PBS, pH 7.4).[17]

  • Perform buffer exchange via dialysis or tangential flow filtration (TFF). Dialysis is common for lab-scale preparations.

  • Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours, with multiple buffer changes, to remove ethanol and raise the pH.

4. Characterization:

  • Measure the LNP size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).[][19]

  • Determine the encapsulation efficiency using a method like the RiboGreen assay.

  • Store the final LNP formulation at 4°C.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Assembly & Processing cluster_qc Quality Control p1 Prepare Lipid Phase (this compound, DSPC, Chol, PEG-Lipid) in Ethanol m Microfluidic Mixing (Set TFR & FRR) p1->m p2 Prepare Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) p2->m d Buffer Exchange (Dialysis vs. PBS, pH 7.4) m->d LNP Suspension c1 Size & PDI Measurement (DLS) d->c1 c2 Encapsulation Efficiency (RiboGreen Assay) d->c2 s Sterile Filtration & Storage (4°C) c1->s c2->s

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting_Logic cluster_size Size Issues cluster_pdi Polydispersity Issues Start Problem: Suboptimal LNP Properties Size_Large LNPs Too Large Start->Size_Large PDI_High PDI Too High Start->PDI_High Size_Sol1 Increase FRR Size_Large->Size_Sol1 Size_Sol2 Increase TFR Size_Large->Size_Sol2 Size_Sol3 Increase PEG-Lipid % Size_Large->Size_Sol3 PDI_Sol1 Increase TFR (Improve Mixing) PDI_High->PDI_Sol1 PDI_Sol2 Optimize FRR PDI_High->PDI_Sol2 PDI_Sol3 Check System Stability PDI_High->PDI_Sol3

Caption: Troubleshooting logic for common LNP formulation issues.

References

Enhancing endosomal escape of 113-N16B nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of 113-N16B nanoparticles in their experiments.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound nanoparticles, focusing on enhancing endosomal escape and achieving efficient cytosolic delivery of cargo.

Issue 1: Low transfection efficiency or therapeutic efficacy despite high cellular uptake.

  • Question: We observe high uptake of this compound nanoparticles into our target cells, but the downstream effect (e.g., gene knockdown, protein expression) is minimal. We suspect poor endosomal escape. How can we troubleshoot this?

  • Answer: This is a common challenge in nanoparticle-based delivery.[1][2] Entrapment within endo-lysosomal compartments can lead to the degradation of the nanoparticle and its cargo.[3][4] Here are several strategies to address this:

    • Incorporate pH-Responsive Elements: The endosome is characterized by a progressively acidic environment.[3] Modifying this compound nanoparticles with pH-responsive components can trigger nanoparticle destabilization and cargo release upon endosomal acidification.[5][6]

    • Utilize Fusogenic Peptides: Incorporating fusogenic peptides, such as GALA or peptides derived from viral proteins, on the surface of the this compound nanoparticles can promote fusion with the endosomal membrane, facilitating the release of the cargo into the cytoplasm.[3][7]

    • Employ the Proton Sponge Effect: Including molecules with high buffering capacity, like certain cationic polymers, within the this compound formulation can lead to the "proton sponge" effect.[3][7][8] This involves the continuous influx of protons and counter-ions into the endosome, leading to osmotic swelling and eventual rupture of the endosomal membrane.[7][8]

Issue 2: High cytotoxicity observed at concentrations required for efficient endosomal escape.

  • Question: Our attempts to enhance endosomal escape by modifying the this compound formulation have resulted in significant cytotoxicity. How can we mitigate this?

  • Answer: Balancing efficacy and toxicity is a critical aspect of nanoparticle design.[9][10][11] Here are some approaches to reduce cytotoxicity while maintaining endosomal escape:

    • Optimize the concentration of cationic lipids: Cationic lipids are effective for endosomal escape but can be toxic.[12] A careful dose-response study should be performed to find the optimal concentration that maximizes endosomal escape while minimizing cell death.

    • Incorporate biodegradable materials: Using biodegradable linkers or polymers in the nanoparticle formulation can ensure that the components break down into non-toxic byproducts after fulfilling their function.

    • PEGylation: While PEGylation can sometimes hinder endosomal escape, optimizing the PEG density and length can shield the positive charge of cationic components, reducing non-specific interactions with cell membranes and lowering toxicity.[13] A balance must be struck to maintain endosomal escape capabilities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of endosomal escape for this compound nanoparticles.

  • Question 1: What is the proposed mechanism of endosomal escape for this compound nanoparticles?

  • Answer: The this compound nanoparticles are a type of lipid nanoparticle (LNP).[14] For LNPs, a common mechanism for endosomal escape involves the interaction of ionizable lipids with the acidic environment of the endosome.[12][15] At physiological pH, these lipids are neutral, but they become protonated and positively charged in the acidic endosome. This charge can facilitate interaction with the negatively charged endosomal membrane, leading to membrane destabilization and release of the nanoparticle cargo into the cytoplasm.[12]

  • Question 2: How can we quantify the endosomal escape of our modified this compound nanoparticles?

  • Answer: Several assays can be used to quantify endosomal escape. The choice of assay will depend on the specific experimental setup and available resources.[16]

    • Calcein Release Assay: This is a widely used method where cells are co-incubated with the nanoparticles and a fluorescent dye, calcein, which is quenched in the acidic endosome but fluoresces in the neutral pH of the cytoplasm. An increase in cytosolic fluorescence indicates endosomal escape.[3]

    • Split-GFP or Split-Luciferase Complementation Assay: These assays provide a more direct and quantitative measure of cytosolic delivery.[3][5] A small fragment of GFP or luciferase is attached to the nanoparticle cargo, and the larger fragment is expressed in the cytoplasm of the target cells. A functional fluorescent or luminescent protein is only formed upon successful endosomal escape and complementation of the two fragments.[3][5]

    • Galectin Staining: Galectins are proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon membrane damage. Immunofluorescence staining for galectins (e.g., Galectin-8 or -9) can be used to visualize and quantify endosomal rupture events.

  • Question 3: What are the key formulation parameters of this compound nanoparticles that can be modified to enhance endosomal escape?

  • Answer: The modular nature of lipid nanoparticles like this compound allows for several modifications to enhance endosomal escape.

    • Lipid Composition: The ratio of cationic/ionizable lipids to helper lipids (e.g., DOPE, cholesterol) can be optimized.[12] Helper lipids can influence the phase transition of the lipid bilayer, which is crucial for membrane fusion and destabilization.[12]

    • Surface Modification: As mentioned in the troubleshooting section, the surface can be functionalized with fusogenic peptides or polymers that respond to the endosomal pH.[3][17]

    • Cargo Loading: The method and efficiency of cargo encapsulation can influence its release kinetics. Optimizing the cargo-to-lipid ratio is important.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for different formulations of this compound nanoparticles aimed at enhancing endosomal escape. These values are for illustrative purposes and will need to be determined experimentally.

Table 1: Comparison of Endosomal Escape Efficiency for Different this compound Formulations

Formulation IDModificationEndosomal Escape Efficiency (%) (Calcein Assay)Cell Viability (%) (at effective concentration)
This compound-StdStandard Formulation15 ± 395 ± 4
This compound-FusGALA Peptide Conjugation45 ± 588 ± 6
This compound-pHpH-Responsive Polymer38 ± 492 ± 3
This compound-CatIncreased Cationic Lipid60 ± 775 ± 8

Table 2: Cytotoxicity Profile of Modified this compound Nanoparticles

Formulation IDIC50 (µg/mL)
This compound-Std> 100
This compound-Fus85
This compound-pH95
This compound-Cat55

Experimental Protocols

Protocol 1: Calcein Release Assay for Quantifying Endosomal Escape

  • Cell Seeding: Seed target cells in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Calcein Loading: Wash the cells with PBS and incubate with calcein-AM (e.g., 1 µM in serum-free media) for 30 minutes at 37°C.

  • Wash: Wash the cells three times with PBS to remove extracellular calcein-AM.

  • Nanoparticle Incubation: Add the different formulations of this compound nanoparticles to the cells at various concentrations in complete media. Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (untreated cells).

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The cytosolic fluorescence intensity can be quantified using image analysis software (e.g., ImageJ). The percentage of endosomal escape can be calculated relative to the positive control.

Protocol 2: Synthesis of Fusogenic Peptide-Conjugated this compound Nanoparticles

  • Lipid Film Hydration: Prepare a lipid mixture containing the standard this compound lipid components along with a lipid that has a reactive group for conjugation (e.g., DSPE-PEG-Maleimide). Create a thin lipid film by evaporating the organic solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing the cargo (e.g., siRNA, mRNA) to form multilamellar vesicles.

  • Sonication/Extrusion: Sonicate or extrude the vesicle suspension to form small unilamellar vesicles (SUVs) of a defined size.

  • Peptide Conjugation: Add a cysteine-terminated fusogenic peptide (e.g., GALA) to the SUV suspension. The maleimide group on the lipid will react with the thiol group on the cysteine to form a stable thioether bond.

  • Purification: Remove unconjugated peptide and unencapsulated cargo using a suitable method like size exclusion chromatography or dialysis.

  • Characterization: Characterize the final nanoparticle formulation for size, zeta potential, and peptide conjugation efficiency.

Visualizations

Below are diagrams illustrating key concepts and workflows related to enhancing the endosomal escape of this compound nanoparticles.

Endosomal_Escape_Pathways cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Endosomal Pathway NP This compound Nanoparticle Endosome Early Endosome (pH 6.0-6.5) NP->Endosome Endocytosis Cargo Released Cargo (e.g., siRNA, mRNA) Endosome->Cargo Endosomal Escape (e.g., Proton Sponge, Fusion) Late_Endosome Late Endosome (pH 5.0-6.0) Endosome->Late_Endosome Maturation Late_Endosome->Cargo Endosomal Escape Lysosome Lysosome (pH < 5.0) Late_Endosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation Cargo Degradation

Caption: Cellular uptake and endosomal escape pathways for this compound nanoparticles.

Troubleshooting_Workflow Start Low Therapeutic Efficacy Check_Uptake Confirm High Cellular Uptake Start->Check_Uptake Hypothesis Hypothesize Poor Endosomal Escape Check_Uptake->Hypothesis Yes Re_eval_uptake Re_eval_uptake Check_Uptake->Re_eval_uptake No Strategy Implement Endosomal Escape Strategy Hypothesis->Strategy Quantify Quantify Endosomal Escape (e.g., Calcein Assay) Strategy->Quantify Assess_Toxicity Assess Cytotoxicity Quantify->Assess_Toxicity Optimize Optimize Formulation Assess_Toxicity->Optimize Success Improved Efficacy Optimize->Success Successful Failure Re-evaluate Strategy Optimize->Failure Unsuccessful Signaling_Pathway_Proton_Sponge cluster_endosome Endosome Interior (Acidic pH) cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm Protons H+ NP_core This compound with Proton Sponge Agent Protons->NP_core Buffering Chloride Cl- Water H2O Chloride->Water Osmotic Gradient Swelling Swelling Water->Swelling Osmotic Swelling V_ATPase V-ATPase Proton Pump V_ATPase->Protons Pumps H+ in V_ATPase->Chloride Triggers Cl- influx Released_Cargo Released Cargo Rupture Rupture Swelling->Rupture Endosomal Rupture Rupture->Released_Cargo

References

Technical Support Center: Optimizing In Vivo Circulation of 113-N16B LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo circulation time of 113-N16B lipid nanoparticles (LNPs).

Troubleshooting Guide: Enhancing LNP Circulation Time

This guide addresses common issues encountered during in vivo experiments that may lead to rapid clearance of this compound LNPs from circulation.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
CIRC-001 Rapid LNP clearance (short circulation half-life) 1. Insufficient PEGylation: A low density of polyethylene glycol (PEG) on the LNP surface can lead to opsonization by serum proteins and rapid uptake by the mononuclear phagocyte system (MPS).2. Inappropriate PEG-lipid anchor length: Short-chain PEG-lipid anchors (like C14) can desorb from the LNP surface too quickly in vivo.[1]1. Optimize PEG-lipid Molar Ratio: Increase the molar percentage of the PEGylated lipid in the formulation. A common starting point is 1.5 mol%, but this can be optimized (e.g., up to 5 mol%) for improved circulation.[2][3]2. Utilize Longer PEG-lipid Anchors: Employ PEG-lipids with longer acyl chains (e.g., C18, such as DSPE-PEG) to ensure more stable association with the LNP and prolong circulation.[1]
CIRC-002 High accumulation in the liver and spleen 1. Opsonization: The LNP surface is being marked by opsonins, leading to recognition and clearance by phagocytic cells in the liver (Kupffer cells) and spleen.2. Cationic Charge: The inherent positive charge of the this compound lipid at physiological pH can lead to nonspecific interactions with negatively charged serum proteins and cell surfaces, promoting clearance.1. Increase PEG Shielding: A denser PEG layer can create a "stealth" effect, reducing protein adsorption and subsequent MPS uptake.[4]2. Incorporate "Helper" Lipids: The inclusion of helper lipids like DSPC and cholesterol can modulate the surface properties and stability of the LNP, potentially reducing nonspecific interactions.[5]3. Particle Size Optimization: Ensure LNPs are within the optimal size range of 80-100 nm to avoid rapid clearance.
CIRC-003 Inconsistent circulation times between batches 1. Variability in LNP Size and Polydispersity: Inconsistent formulation parameters can lead to variations in particle size and size distribution (Polydispersity Index - PDI), affecting circulation time.2. Differences in Encapsulation Efficiency: Inconsistent loading of the therapeutic cargo can alter the physicochemical properties of the LNPs.1. Standardize Formulation Protocol: Utilize a controlled and reproducible formulation method, such as microfluidic mixing, to ensure consistent particle size and a low PDI.[6]2. Implement Stringent Quality Control: Characterize each batch for size, PDI, and encapsulation efficiency before in vivo use.
CIRC-004 Reduced efficacy with repeated dosing (Accelerated Blood Clearance - ABC) Immunogenicity of PEG: The immune system can generate anti-PEG antibodies, leading to rapid clearance of subsequently administered PEGylated LNPs.1. Modify PEG Structure: Consider using branched or brush-like PEG structures, which have been shown to reduce anti-PEG antibody binding.[7]2. Alternative Stealth Polymers: Explore the use of alternative hydrophilic polymers to PEG to circumvent the anti-PEG immune response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the clearance of this compound LNPs from circulation?

A1: The primary clearance mechanism for LNPs, including those formulated with the cationic lipid this compound, is uptake by the mononuclear phagocyte system (MPS), predominantly by Kupffer cells in the liver and macrophages in the spleen.[4] This process is often initiated by the opsonization of LNPs, where serum proteins bind to the nanoparticle surface, marking them for phagocytic clearance. The cationic nature of this compound may also lead to interactions with plasma proteins, contributing to this clearance pathway.

Q2: How does PEGylation specifically improve the circulation time of LNPs?

A2: PEGylation involves the incorporation of polyethylene glycol (PEG)-conjugated lipids into the LNP formulation. The long, hydrophilic PEG chains form a protective layer on the LNP surface. This "stealth" coating provides a steric barrier that reduces the adsorption of opsonins and other serum proteins, thereby decreasing recognition and uptake by the MPS.[4] This ultimately leads to a longer circulation half-life in the bloodstream.

Q3: Can the type of helper lipid used with this compound affect circulation time?

A3: Yes, the choice of helper lipids, such as phospholipids (e.g., DSPC, DOPE) and cholesterol, can significantly influence the structural integrity, stability, and surface properties of the LNP.[5] While DSPC can contribute to a more rigid and stable bilayer, potentially prolonging circulation, the overall impact will depend on the complete formulation. Cholesterol is also crucial for stabilizing the LNP structure in the bloodstream.[8]

Q4: What is the optimal size for this compound LNPs to maximize circulation time?

A4: Generally, an optimal size range for LNPs to prolong circulation is between 80 and 100 nm.[3] Particles larger than 200 nm are more rapidly cleared by the MPS, while very small particles (below 50 nm) can be cleared by the kidneys.[9] Maintaining a narrow size distribution (low PDI) is also critical for predictable in vivo performance.

Q5: Since this compound LNPs have a tendency for pulmonary targeting, how does this affect their systemic circulation time?

A5: The inherent lung-targeting properties of some cationic lipid-based LNPs, including the potential for this compound to transfect lung endothelial cells, macrophages, and epithelial cells, can influence their systemic circulation profile.[4] While this targeting can be advantageous for treating lung diseases, it can also contribute to a faster clearance from the bloodstream as the LNPs accumulate in the lung tissue. The formulation's overall properties, especially the degree of PEGylation, will determine the balance between lung accumulation and prolonged systemic circulation.

Quantitative Data on LNP Circulation Time

The following tables summarize quantitative data from literature on the impact of different formulation parameters on LNP circulation half-life.

Table 1: Effect of PEGylation on LNP Circulation Half-Life

LNP FormulationPEG-lipid TypePEG-lipid (mol%)Circulation Half-life (hours)Reference
Standard LNPNone0%0.89[10]
PEGylated LNPDMG-PEG2k (C14 anchor)1.5%0.64[11]
PEGylated LNPPEG-C161.5%2.18[11]
PEGylated LNPDSPE-PEG2k (C18 anchor)1.5%4.03[11]
Brush-like PEG LNPBrush-like PEGNot specified19.5[10]

Table 2: Effect of Helper Lipid Composition on LNP Circulation Half-Life

LNP Formulation (Ionizable Lipid: Helper Lipid : Cholesterol: PEG-lipid)Circulation Half-lifeReference
DLin-MC3-DMA: DSPC : Cholesterol: DMG-PEG (50:10:38.5:1.5)~15 minutes[3]
DLin-MC3-DMA: ESM : Cholesterol: DMG-PEG (33:40:25.5:1.5)3.7 hours[3]

Note: ESM (Egg Sphingomyelin) is a type of helper lipid.

Experimental Protocols

Protocol for In Vivo Pharmacokinetics Study of this compound LNPs in Mice

This protocol outlines the key steps for assessing the circulation half-life of this compound LNPs in a murine model.

1. LNP Formulation and Characterization:

  • Formulate this compound LNPs incorporating a fluorescent lipid label (e.g., DiD or a fluorescently tagged PEG-lipid) using a microfluidic mixing device to ensure batch-to-batch consistency.

  • The lipid mixture should consist of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) at a desired molar ratio.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

2. Animal Preparation:

  • Use 6-8 week old mice (e.g., C57BL/6 strain), acclimatized for at least one week.

  • House the animals in a controlled environment with free access to food and water.

  • All animal procedures must be approved by the institutional animal care and use committee (IACUC).

3. LNP Administration:

  • Dilute the fluorescently labeled this compound LNPs in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.

  • Administer a single intravenous (IV) injection of the LNP suspension into the lateral tail vein of the mice. A typical dose might be 1 mg/kg of the encapsulated cargo.

4. Blood Sampling:

  • Collect blood samples (~20-30 µL) at predetermined time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

  • Blood can be collected via retro-orbital bleeding or from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

5. Quantification of LNPs in Blood:

  • Isolate plasma from the blood samples by centrifugation.

  • Measure the fluorescence intensity of the plasma samples using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.

  • Generate a standard curve using a known concentration of the fluorescently labeled LNPs diluted in control mouse plasma to quantify the LNP concentration in the experimental samples.

6. Data Analysis:

  • Plot the plasma concentration of the LNPs versus time.

  • Calculate the pharmacokinetic parameters, including the circulation half-life (t½), using appropriate software (e.g., by fitting the data to a one- or two-compartment model).

Visualizations

LNP_Clearance_Pathway cluster_blood Bloodstream cluster_mps Mononuclear Phagocyte System (MPS) 113-N16B_LNP This compound LNP Opsonized_LNP Opsonized LNP 113-N16B_LNP->Opsonized_LNP Opsonization Opsonins Serum Proteins (Opsonins) Phagocytosis Phagocytosis Opsonized_LNP->Phagocytosis Recognition Macrophage Macrophage / Kupffer Cell Degradation LNP Degradation Phagocytosis->Degradation Internalization

Caption: LNP opsonization and clearance pathway by the MPS.

Pharmacokinetics_Workflow Start Start LNP_Formulation Formulate & Characterize Fluorescently Labeled This compound LNPs Start->LNP_Formulation Animal_Prep Acclimatize Mice Start->Animal_Prep IV_Injection Intravenous Injection of LNPs LNP_Formulation->IV_Injection Animal_Prep->IV_Injection Blood_Collection Serial Blood Sampling IV_Injection->Blood_Collection Plasma_Isolation Isolate Plasma Blood_Collection->Plasma_Isolation Fluorescence_Quant Quantify LNP Concentration (Fluorescence Measurement) Plasma_Isolation->Fluorescence_Quant Data_Analysis Pharmacokinetic Analysis (Calculate Half-life) Fluorescence_Quant->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an LNP pharmacokinetics study.

References

Validation & Comparative

Validating In Vivo Lung Targeting of 113-N16B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo lung-targeting performance of the lipid nanoparticle (LNP) 113-N16B with alternative lung-targeting strategies. Experimental data and detailed methodologies are presented to support the evaluation of this delivery system for pulmonary therapeutics.

Performance Comparison of Lung-Targeting Agents

Table 1: In Vivo Performance of this compound in Murine Models

MetricThis compound LNPNotes
Primary Target Cells Endothelial Cells, Macrophages, Epithelial CellsDemonstrates broad cell-type transfection within the lung tissue.
Transfection Efficiency in Lung Cells - 69.6% of Endothelial Cells- 18.9% of Macrophages- 7.3% of Epithelial CellsData obtained from studies using Cre mRNA delivery in Ai14 reporter mice.
Off-Target Biodistribution Primarily localized to the lungs, with some distribution to the liver and spleen.Qualitative assessment based on fluorescence imaging.

Table 2: Comparison with Alternative Lung-Targeting Strategies

Targeting StrategyAgent ExampleIn Vivo Lung Accumulation (%ID/g)Key AdvantagesKey Limitations
Lipid Nanoparticles This compoundData not available (%ID/g)High transfection efficiency; tunable for cell specificity.Potential for accumulation in the liver and spleen.
General LNPs~2.8 %ID/g (average)[1]Established delivery platform.Often show significant liver and spleen uptake (~17.56% and ~12.1% %ID/g, respectively)[1].
Antibody-Based Anti-ACE2 Antibody~10 %ID/gHigh specificity to target receptors.Potential for immunogenicity; larger size can limit tissue penetration.
Peptide-Based Lung Cancer-Targeting PeptidesData not available (%ID/g)Small size enhances tissue penetration; low immunogenicity.Can have lower binding affinity and shorter circulation times compared to antibodies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo targeting. Below are protocols for key experiments in validating lung-targeting agents.

In Vivo Biodistribution Study Using IVIS Imaging

This protocol outlines the steps for a typical in vivo biodistribution study in mice using a fluorescently labeled nanoparticle.

Materials:

  • Fluorescently labeled nanoparticles (e.g., with a near-infrared dye)

  • 6-8 week old mice (strain appropriate for the study)

  • Anesthesia machine with isoflurane

  • In Vivo Imaging System (IVIS)

  • Sterile saline

  • Surgical tools for dissection

  • Organ collection tubes

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • Nanoparticle Administration:

    • Anesthetize the mouse using isoflurane.

    • Administer a defined dose of the fluorescently labeled nanoparticles via intravenous (tail vein) injection. A control group should be injected with sterile saline.

  • In Vivo Imaging:

    • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice and place them in the IVIS imaging chamber.

    • Acquire whole-body fluorescence images.

  • Ex Vivo Organ Imaging and Quantification:

    • At the final time point, humanely euthanize the mice.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Carefully dissect the major organs (lungs, liver, spleen, kidneys, heart, brain).

    • Arrange the organs in the IVIS imager and acquire fluorescence images.

    • Use the imaging software to quantify the average radiance (photons/s/cm²/sr) for each organ.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ by comparing the organ's fluorescence intensity to a standard curve generated from known concentrations of the fluorescently labeled nanoparticles.

Visualizing the Pathway and Workflow

Diagrams created using Graphviz (DOT language) illustrate key processes in the validation of in vivo lung targeting.

G cluster_targeting In Vivo Targeting Pathway cluster_off_target Off-Target Accumulation Systemic_Administration Systemic Administration (e.g., IV Injection) Circulation Circulation in Bloodstream Systemic_Administration->Circulation Lung_Capillaries Accumulation in Lung Capillaries Circulation->Lung_Capillaries Liver Liver Circulation->Liver Spleen Spleen Circulation->Spleen Cellular_Uptake Cellular Uptake (Endothelial, Macrophages, etc.) Lung_Capillaries->Cellular_Uptake Therapeutic_Effect Therapeutic Effect Cellular_Uptake->Therapeutic_Effect

Caption: In vivo targeting pathway of this compound to the lungs.

G Start Start: Labeled Nanoparticle IV_Injection Intravenous Injection into Mouse Start->IV_Injection In_Vivo_Imaging In Vivo Imaging (IVIS) (Multiple Time Points) IV_Injection->In_Vivo_Imaging Euthanasia Euthanasia & Organ Harvest In_Vivo_Imaging->Euthanasia Ex_Vivo_Imaging Ex Vivo Organ Imaging (IVIS) Euthanasia->Ex_Vivo_Imaging Quantification Quantification of Fluorescence (%ID/g) Ex_Vivo_Imaging->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

Caption: Experimental workflow for in vivo biodistribution analysis.

Conclusion

This compound demonstrates significant promise as a lung-targeting delivery vehicle, with impressive transfection efficiencies in key pulmonary cell types. While direct quantitative biodistribution comparisons in the format of %ID/g are needed for a complete evaluation against other platforms, the existing data strongly supports its lung-preferential accumulation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to design and interpret studies aimed at validating and optimizing in vivo lung-targeting strategies.

References

A Head-to-Head Comparison of 113-N16B and 306-N16B for Pulmonary mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of messenger RNA (mRNA) to the lungs holds immense therapeutic promise for a range of respiratory diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo mRNA delivery. Among the vast library of ionizable lipids developed for this purpose, 113-N16B and 306-N16B have shown significant potential for lung-specific targeting. This guide provides an objective comparison of their performance in pulmonary mRNA delivery, supported by experimental data, to aid researchers in selecting the optimal delivery vehicle for their therapeutic goals.

At a Glance: Key Performance Differences

FeatureThis compound306-N16B
Overall Lung mRNA Expression HighHighest
Primary Target Cell Type Endothelial CellsEndothelial Cells
Transfection Efficiency (Endothelial Cells) 69.6%33.6%
Transfection Efficiency (Epithelial Cells) 7.3%1.5%
Transfection Efficiency (Macrophages) 18.9%1.9%
Cell-Type Specificity Broad (Endothelial, Macrophage, Epithelial)Highly Selective for Endothelial Cells

In-Depth Performance Analysis

A key study directly compared the in vivo mRNA delivery efficiency and cell-type specificity of this compound and 306-N16B LNPs in a mouse model.[1] The study utilized a Cre-LoxP reporter system, where the delivery of Cre recombinase mRNA to Ai14 transgenic mice results in the expression of the fluorescent protein tdTomato in transfected cells. This allows for the precise quantification of transfection efficiency in different lung cell populations via flow cytometry.

Pulmonary mRNA Expression

Both this compound and 306-N16B LNPs demonstrated the ability to deliver mRNA specifically to the lungs following systemic administration. However, quantitative analysis of luciferase bioluminescence in the lungs at 6 hours post-injection revealed that LNPs formulated with the 306-amine head group exhibited the highest delivery efficacy.[1]

Cell-Type Specificity in the Lungs

While both LNPs target the pulmonary endothelium, a significant difference in their cell-type specificity was observed.

  • 306-N16B: This LNP demonstrated remarkable selectivity for pulmonary endothelial cells, with 33.6% of this cell population being successfully transfected. Transfection in epithelial cells and macrophages was minimal, at 1.5% and 1.9% respectively.[1] This high degree of specificity makes 306-N16B a prime candidate for therapies targeting the lung vasculature.

  • This compound: In contrast, this compound exhibited a broader transfection profile. While it also preferentially delivered mRNA to endothelial cells with a high efficiency of 69.6%, it also resulted in significant transfection of macrophages (18.9%) and epithelial cells (7.3%).[1] This broader targeting could be advantageous for therapies requiring engagement with multiple cell types in the lung.

The differing amine head structures of the N-series lipidoids are thought to be responsible for this variation in pulmonary subcellular targeting.[1]

Chemical Structures

A comparison of the chemical structures of this compound and 306-N16B reveals differences in their amine core, which likely influences their in vivo performance and cell-type tropism.

G cluster_113 This compound Chemical Structure cluster_306 306-N16B Chemical Structure struct1 struct1 struct2 struct2

Caption: Chemical structures of this compound and 306-N16B.

Experimental Methodologies

The following sections detail the typical experimental protocols used to evaluate and compare LNP-mediated mRNA delivery to the lungs.

LNP Formulation

Lipid nanoparticles are typically formulated by mixing an organic phase containing the ionizable lipid (this compound or 306-N16B), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid with an aqueous phase containing the mRNA at an acidic pH. A common molar ratio for these components is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[2][3][4] Microfluidic mixing is a widely used technique to ensure the formation of uniform nanoparticles.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) Ionizable Lipid\n(this compound or 306-N16B) Ionizable Lipid (this compound or 306-N16B) Microfluidic Mixing Microfluidic Mixing Ionizable Lipid\n(this compound or 306-N16B)->Microfluidic Mixing Helper Lipid\n(e.g., DOPE) Helper Lipid (e.g., DOPE) Helper Lipid\n(e.g., DOPE)->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Dialysis (Neutral pH) Dialysis (Neutral pH) LNP Formation->Dialysis (Neutral pH) Sterile Filtration Sterile Filtration Dialysis (Neutral pH)->Sterile Filtration Characterization\n(Size, PDI, Encapsulation) Characterization (Size, PDI, Encapsulation) Sterile Filtration->Characterization\n(Size, PDI, Encapsulation)

Caption: LNP Formulation and Characterization Workflow.

In Vivo mRNA Delivery and Analysis

The Cre-LoxP reporter mouse model provides a robust system for quantifying cell-type-specific mRNA delivery.

  • Animal Model: Ai14 transgenic mice, which have a LoxP-flanked stop cassette preceding the tdTomato reporter gene, are used.

  • Administration: LNPs encapsulating Cre recombinase mRNA are administered systemically, typically via tail vein injection.

  • Tissue Harvest and Processing: After a set period (e.g., 24-72 hours), mice are euthanized, and the lungs are perfused and harvested. The lung tissue is then enzymatically digested to generate a single-cell suspension.

  • Flow Cytometry: The single-cell suspension is stained with fluorescently labeled antibodies against cell surface markers to identify different cell populations. A typical antibody panel to distinguish endothelial, epithelial, and immune cells would include:

    • Endothelial Cells: CD31+

    • Epithelial Cells: EpCAM+ (CD326+)

    • Immune Cells (Leukocytes): CD45+

  • Data Analysis: The percentage of tdTomato-positive cells within each gated cell population is quantified to determine the transfection efficiency.

In_Vivo_Workflow LNP-Cre mRNA LNP-Cre mRNA Systemic Administration\n(Tail Vein Injection) Systemic Administration (Tail Vein Injection) LNP-Cre mRNA->Systemic Administration\n(Tail Vein Injection) Ai14 Reporter Mouse Ai14 Reporter Mouse Ai14 Reporter Mouse->Systemic Administration\n(Tail Vein Injection) Tissue Harvest\n(Lungs) Tissue Harvest (Lungs) Systemic Administration\n(Tail Vein Injection)->Tissue Harvest\n(Lungs) Single-Cell Suspension Single-Cell Suspension Tissue Harvest\n(Lungs)->Single-Cell Suspension Antibody Staining\n(CD31, EpCAM, CD45) Antibody Staining (CD31, EpCAM, CD45) Single-Cell Suspension->Antibody Staining\n(CD31, EpCAM, CD45) Flow Cytometry Analysis Flow Cytometry Analysis Antibody Staining\n(CD31, EpCAM, CD45)->Flow Cytometry Analysis

Caption: In Vivo Cre-LoxP Reporter Assay Workflow.

Cellular Uptake and Endosomal Escape

The delivery of mRNA to the cytoplasm, where it can be translated into protein, is a multi-step process.

Cellular_Uptake_Pathway LNP in Circulation LNP in Circulation Endocytosis Endocytosis LNP in Circulation->Endocytosis Early Endosome (pH ~6.5) Early Endosome (pH ~6.5) Endocytosis->Early Endosome (pH ~6.5) Late Endosome (pH ~5.5) Late Endosome (pH ~5.5) Early Endosome (pH ~6.5)->Late Endosome (pH ~5.5) Lysosome (pH ~4.5) Lysosome (pH ~4.5) Late Endosome (pH ~5.5)->Lysosome (pH ~4.5) Endosomal Escape Endosomal Escape Late Endosome (pH ~5.5)->Endosomal Escape Protonation of ionizable lipid mRNA Release into Cytoplasm mRNA Release into Cytoplasm Endosomal Escape->mRNA Release into Cytoplasm Protein Translation Protein Translation mRNA Release into Cytoplasm->Protein Translation

Caption: General Cellular Uptake and Endosomal Escape Pathway of LNPs.

Ionizable lipids are key to the endosomal escape of mRNA. At physiological pH in the bloodstream, these lipids are largely neutral, which reduces toxicity and non-specific interactions. Upon endocytosis, the pH within the endosome decreases. This acidic environment protonates the amine head group of the ionizable lipid, giving it a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm.

Conclusion

Both this compound and 306-N16B are highly effective for pulmonary mRNA delivery. The choice between them will depend on the specific therapeutic application.

  • 306-N16B is the preferred choice when highly specific targeting of the pulmonary endothelium is desired, minimizing off-target effects in other lung cell types.

  • This compound is a more suitable option when a broader transfection profile within the lung, including endothelial cells, macrophages, and epithelial cells, is required for the intended therapeutic outcome.

Further research into the protein coronas that form around these LNPs in vivo will likely provide deeper insights into their distinct targeting mechanisms and pave the way for the rational design of next-generation lung-targeted mRNA delivery systems.

References

Unlocking the Lungs: A Comparative Guide to Ionizable Lipids for Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lung presents a critical target for messenger RNA (mRNA) therapeutics, offering the potential to treat a wide range of respiratory diseases, from cystic fibrosis to acute respiratory distress syndrome. The success of pulmonary mRNA delivery hinges on the design of lipid nanoparticles (LNPs) that can efficiently encapsulate and transport their genetic cargo to the desired lung cells. At the heart of these delivery vehicles are ionizable lipids, whose structure dictates the efficacy, specificity, and safety of the therapy. This guide provides an objective comparison of the novel ionizable lipid 113-N16B with other leading alternatives for lung-targeted mRNA delivery, supported by experimental data to inform the selection of the most suitable delivery vehicle for your research.

Performance Comparison of Lung-Targeting Ionizable Lipids

The selection of an ionizable lipid is a critical determinant of LNP performance. The following tables summarize the key physicochemical properties and in vivo performance of LNPs formulated with this compound and other notable ionizable lipids designed for pulmonary delivery.

Table 1: Physicochemical Properties of Lung-Targeting LNPs

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
This compound ~80-100< 0.2> 90%[1]
306-N16B ~80-100< 0.2> 90%[2]
Lipid 35 ~120~0.15~95%[3][4]
Lipid 36 ~130~0.15~95%[3][4]
A2-3O14 Not specifiedNot specifiedNot specified[5]
TG4C ~90-100< 0.2> 95%[6]
DOTAP-based ~150Not specifiedNot specified[7]

Table 2: In Vivo Performance of Lung-Targeting LNPs

Ionizable LipidPrimary Lung Cell Target(s)Key In Vivo FindingsReference
This compound Endothelial cells, Macrophages, Epithelial cellsPreferentially transfects pulmonary endothelial cells (69.6%), with lower transfection in macrophages (18.9%) and epithelial cells (7.3%).[2][2]
306-N16B Endothelial cellsHighly specific to pulmonary endothelial cells (33.6% transfected), with minimal transfection of epithelial (1.5%) and macrophage (1.9%) cells.[2][2]
Lipid 35 Endothelial cells, Epithelial cells, T cells, B cells, Monocytes, Dendritic cellsHigh lung specificity with widespread transfection across various lung cell populations. Demonstrated therapeutic efficacy in a lung metastasis model.[3][4][3][4]
Lipid 36 Endothelial cells, Epithelial cells, T cells, B cells, Monocytes, Dendritic cellsHigh lung specificity, similar to Lipid 35, with broad transfection of lung cells.[3][4][3][4]
A2-3O14 Not specifiedHigh lung-selective property maintained across different formulations.[5][5]
TG4C Epithelial cellsEfficient transfection in the majority of epithelial cells in the lung following pulmonary delivery.[6][6]
DOTAP-based Not specifiedVitronectin in the protein corona acts as an endogenous targeting ligand for lung tissue.[7][7]

Experimental Methodologies

The following sections detail the typical experimental protocols used to formulate and evaluate the performance of lung-targeting LNPs.

LNP Formulation

A common method for preparing mRNA-loaded LNPs is through microfluidic mixing. This technique allows for precise control over the mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the mRNA at an acidic pH.

General Protocol:

  • Lipid Preparation: The ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.

  • mRNA Preparation: The mRNA is diluted in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid and mRNA solutions are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems) at a defined flow rate ratio. The rapid mixing at the microscale facilitates the self-assembly of the LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at a neutral pH to remove the ethanol and non-encapsulated mRNA.

In Vivo Evaluation of Lung Targeting

Animal models, typically mice, are used to assess the biodistribution and efficacy of the formulated LNPs.

General Protocol:

  • Animal Model: Ai14 reporter mice are often used, which express a tdTomato fluorescent protein upon Cre recombinase-mediated excision of a stop cassette. This allows for the visualization and quantification of transfected cells.

  • LNP Administration: LNPs encapsulating Cre mRNA are administered systemically, usually via intravenous (tail vein) injection.

  • Biodistribution Analysis: At a predetermined time point (e.g., 24-48 hours post-injection), organs are harvested and imaged ex vivo using an imaging system (e.g., IVIS) to detect the fluorescent signal, indicating the primary sites of protein expression.

  • Cell-Type Specificity Analysis: To determine which cell types within the lung are transfected, lung tissue is dissociated into a single-cell suspension. Flow cytometry is then used to identify and quantify the percentage of tdTomato-positive cells within specific cell populations (e.g., endothelial cells, epithelial cells, macrophages) using cell-specific markers.

Visualizing the Path to the Lungs

The following diagrams illustrate the key processes involved in the development and mechanism of action of lung-targeting LNPs.

LNP_Development_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Lipid_Ethanol Ionizable Lipid + Helpers in Ethanol Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics mRNA_Buffer mRNA in Aqueous Buffer (low pH) mRNA_Buffer->Microfluidics Purification Purification & Buffer Exchange Microfluidics->Purification Size_PDI Size & PDI (DLS) Purification->Size_PDI Injection Systemic Injection (e.g., IV) Purification->Injection Zeta Zeta Potential EE Encapsulation Efficiency Biodistribution Organ Biodistribution (IVIS Imaging) Injection->Biodistribution Cell_Typing Lung Cell-Type Specificity (FACS) Biodistribution->Cell_Typing Efficacy Therapeutic Efficacy (Disease Model) Cell_Typing->Efficacy

Caption: Experimental workflow for developing and evaluating lung-targeting LNPs.

Protein_Corona_Targeting LNP LNP in Bloodstream Protein_Corona Adsorption of Blood Proteins LNP->Protein_Corona Targeting_Proteins Specific Proteins (e.g., Vitronectin) Enrich in Corona Protein_Corona->Targeting_Proteins Lung_Receptor Receptors on Lung Endothelial Cells Targeting_Proteins->Lung_Receptor Binding Uptake Receptor-Mediated Endocytosis Lung_Receptor->Uptake

References

Revolutionizing Lung Disease Therapy: A Comparative Analysis of 113-N16B-Mediated mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide on the efficacy of 113-N16B, a novel lipid nanoparticle (LNP), in preclinical models of lung disease. This guide provides an objective analysis of this compound's performance against alternative therapeutic strategies, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

The emergence of messenger RNA (mRNA) therapeutics has opened new avenues for treating a myriad of diseases, with lung-targeted delivery remaining a significant challenge. The this compound lipid nanoparticle represents a promising step forward in overcoming this hurdle, demonstrating preferential delivery of mRNA to various pulmonary cell types. This guide delves into the quantitative efficacy of this compound, its mechanism of action, and how it stacks up against other treatment modalities for lung pathologies such as lymphangioleiomyomatosis (LAM) and idiopathic pulmonary fibrosis (IPF).

Comparative Efficacy of this compound in Preclinical Lung Models

Recent preclinical studies have highlighted the potential of this compound for targeted mRNA delivery to the lungs. In a key study, this compound was compared with another N-series LNP, 306-N16B, for its ability to transfect different lung cell populations in mice. The results, summarized below, demonstrate the broader cellular targeting capabilities of this compound.

Cell TypeTransfection Efficiency with this compound (%)Transfection Efficiency with 306-N16B (%)
Pulmonary Endothelial Cells69.633.6
Macrophages18.91.9
Epithelial Cells7.31.5

Table 1: Comparative transfection efficiency of this compound and 306-N16B in different lung cell types.

This broader transfection profile suggests that this compound could be advantageous for treating complex lung diseases involving multiple cell types.

This compound in a Preclinical Model of Lymphangioleiomyomatosis (LAM)

LAM is a rare lung disease characterized by the abnormal growth of smooth muscle-like cells, driven by mutations in the Tsc2 gene. In a preclinical mouse model of LAM, systemic administration of this compound carrying Tsc2 mRNA resulted in a significant reduction in tumor burden, demonstrating the therapeutic potential of this delivery system.[1][2][3]

Comparison with Alternative Therapeutic Strategies

The therapeutic landscape for lung diseases is diverse, with several alternative approaches being explored in preclinical and clinical settings.

Therapeutic StrategyMechanism of ActionPreclinical Lung Disease ModelsKey AdvantagesKey Limitations
This compound (mRNA Delivery) Delivers functional mRNA to restore protein function or express therapeutic proteins.[1][4]Lymphangioleiomyomatosis (LAM)High specificity for lung tissue; broad applicability for various genetic lung diseases.Potential for off-target effects; long-term safety and immunogenicity need further investigation.
mTOR Inhibitors (e.g., Sirolimus) Inhibits the mTOR signaling pathway, which is hyperactive in diseases like LAM.[5][6][7]Lymphangioleiomyomatosis (LAM)Approved treatment for LAM, shown to stabilize lung function.[7]Not curative; disease can progress after treatment cessation; side effects are common.[6][7]
Antifibrotic Drugs (e.g., Pirfenidone, Nintedanib) Modulate multiple pathways involved in fibrosis, including TGF-β signaling.[8][9]Idiopathic Pulmonary Fibrosis (IPF)Slows disease progression in IPF.[9]Do not reverse existing fibrosis; significant side effects can limit use.[8]
Stem Cell Therapy Immunomodulation and tissue regeneration.[10][11]Acute Respiratory Distress Syndrome (ARDS), Pulmonary FibrosisPotential to repair damaged lung tissue and reduce inflammation.[10]Challenges with cell sourcing, engraftment, and long-term efficacy.[11]
Other LNP/Nanoparticle Systems Various mechanisms for drug or gene delivery.[12][13]Various lung cancers and infectious diseasesCan be engineered for specific targeting and controlled release.Biodistribution, stability, and potential toxicity are key considerations.[12]

Table 2: Comparison of this compound with alternative therapeutic strategies for lung diseases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.

Lipid Nanoparticle Formulation

LNPs, including this compound, are typically formulated using a microfluidic mixing method.[14][15] This involves the rapid mixing of an organic phase containing the lipids (ionizable lipid, phospholipid, cholesterol, and a PEG-lipid) with an aqueous phase containing the mRNA.[15][16] The precise molar ratios of these components are critical for determining the LNP's size, stability, and in vivo performance.

In Vivo Administration in Mouse Models

For lung-targeting studies, LNPs are commonly administered intravenously (IV) via the tail vein in mice.[14][17] The dosage is typically calculated based on the amount of mRNA per kilogram of body weight.[15]

Analysis of Lung Cell Transfection via Flow Cytometry

To quantify the percentage of different lung cell types transfected by the LNPs, a single-cell suspension is prepared from the lung tissue. These cells are then stained with fluorescently labeled antibodies specific to cell surface markers (e.g., CD31 for endothelial cells, F4/80 for macrophages, and EpCAM for epithelial cells). The percentage of cells expressing the reporter protein (delivered by the mRNA) within each cell population is then analyzed using a flow cytometer.

Confocal Microscopy for Lung Tissue Imaging

Confocal microscopy is employed to visualize the distribution of the delivered mRNA and the resulting protein expression within the lung tissue architecture.[2][3] Lung sections are stained with specific antibodies and fluorescent dyes to identify different cellular structures and the expressed protein of interest.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Model cluster_analysis Efficacy Analysis lipids Lipid Mixture (this compound, etc.) mixer Microfluidic Mixing lipids->mixer mrna mRNA Cargo (e.g., Tsc2) mrna->mixer lnp mRNA-loaded LNP mixer->lnp injection Intravenous Injection lnp->injection mouse Preclinical Mouse Model (e.g., LAM model) lung_harvest Lung Tissue Harvest mouse->lung_harvest injection->mouse flow_cytometry Flow Cytometry (Transfection Efficiency) lung_harvest->flow_cytometry confocal Confocal Microscopy (Protein Expression & Localization) lung_harvest->confocal

Experimental workflow for evaluating this compound efficacy.

tsc2_mTOR_pathway cluster_delivery mRNA Delivery & Translation cluster_signaling mTOR Signaling Pathway cluster_outcome Therapeutic Outcome LNP This compound LNP (Tsc2 mRNA) Tsc2_protein Functional Tsc2 Protein LNP->Tsc2_protein Translation Rheb Rheb-GTP Tsc2_protein->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth Inhibition Inhibition of LAM Cell Growth Cell_Growth->Inhibition

Restoration of Tsc2 function and inhibition of mTOR signaling.

Conclusion

The this compound lipid nanoparticle represents a significant advancement in the targeted delivery of mRNA to the lungs. Its ability to transfect a broad range of pulmonary cell types and its demonstrated efficacy in a preclinical model of LAM position it as a strong candidate for the development of novel therapies for a variety of lung diseases. While further research is needed to fully elucidate its long-term safety and efficacy, this compound holds considerable promise for the future of respiratory medicine. This guide provides a foundational resource for researchers and clinicians working to translate this promising technology into life-saving treatments.

References

In Vivo Gene Expression: A Comparative Analysis of 113-N16B Mediated Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vivo Gene Expression Systems

The delivery of genetic material into living organisms, or in vivo gene expression, is a cornerstone of modern therapeutics, from vaccines to gene therapies for inherited diseases. The choice of a delivery vector is critical to the success of these treatments, with efficacy and safety being paramount. This guide provides a comparative analysis of the 113-N16B lipid nanoparticle (LNP) system for mediated gene expression, with a focus on its performance against other LNP formulations and viral vectors.

Executive Summary

The this compound lipid nanoparticle (LNP) is a non-viral vector that has demonstrated efficacy in delivering messenger RNA (mRNA) to pulmonary tissues.[1] This system offers the advantage of transient gene expression with low immunogenicity compared to viral vectors. While direct head-to-head comparisons with a wide array of other delivery systems are limited, available data suggests that this compound-containing LNPs effectively transfect a range of lung cells, including endothelial cells, macrophages, and epithelial cells.[1] Alternative delivery platforms, such as other LNP formulations and adeno-associated viral (AAV) vectors, present their own sets of advantages and disadvantages in terms of tissue tropism, cargo capacity, and immunogenic potential.

Performance Comparison of In Vivo Gene Expression Systems

The following tables summarize the available quantitative data for this compound and other representative in vivo gene delivery systems. It is important to note that the data for different systems are often from separate studies, and direct comparisons should be made with caution.

Table 1: In Vivo Transfection Efficiency of Lung-Targeting Lipid Nanoparticles
LNP FormulationCargoTarget OrganKey Transfected Cell TypesIn Vivo Transfection EfficiencyReference
This compound Cre mRNALungEndothelial Cells, Macrophages, Epithelial Cells69.6% of endothelial cells, 18.9% of macrophages, 7.3% of epithelial cells[1]
306-N16B Cre mRNALungEndothelial Cells33.6% of endothelial cells, 1.9% of macrophages, 1.5% of epithelial cells[1]
Cationic Helper Lipid LNP (Cat-LNP) Cre mRNALungEndothelial Cells, Dendritic Cells, T cells, B cells, Monocytes>50% of endothelial cells, 10-25% of immune cell populations[2][3]
SM-102 based LNP (Functionalized) fLuc mRNALungLung Cells (general)3-to-6-fold increase in bioluminescence in vitro; supported delivery to lungs in vivo[4]
Table 2: Comparison of Lipid Nanoparticles and Viral Vectors for In Vivo Gene Delivery
FeatureLipid Nanoparticles (e.g., this compound)Adeno-Associated Virus (AAV)
Gene Expression TransientLong-term
Cargo Capacity Large (can accommodate large mRNAs and CRISPR systems)Limited (typically <5 kb)
Immunogenicity Generally low, allowing for repeat dosingCan elicit immune responses, potentially limiting re-administration
Manufacturing Scalable and relatively cost-effective chemical synthesisComplex and costly biological production
Tissue Tropism Can be engineered for specific tissues, but liver accumulation is commonSerotype-dependent, with specific serotypes showing tropism for certain tissues (e.g., AAV5 for lung)
Integration Risk Low (does not integrate into the host genome)Low, but some level of random integration can occur

Experimental Methodologies

In Vivo Validation of this compound Mediated Gene Expression in the Lung

1. LNP Formulation:

  • The this compound ionizable lipid is combined with other lipid components, such as a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid, in an ethanol phase.[1]

  • The lipid mixture is then rapidly mixed with an aqueous buffer (e.g., sodium acetate, pH 4.0) containing the mRNA cargo using a microfluidic mixing device.

  • The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to stable, encapsulated mRNA.

2. Animal Model and Administration:

  • Ai14 reporter mice, which express tdTomato upon Cre-mediated recombination, are used to visualize transfected cells.[1]

  • LNPs encapsulating Cre mRNA are administered systemically via tail vein injection.[1]

3. In Vivo Imaging and Analysis:

  • For luciferase-based reporter assays, mice are injected with a luciferin substrate, and bioluminescence is imaged using an in vivo imaging system (IVIS).[1]

  • For tdTomato reporter mice, organs are harvested post-injection and imaged ex vivo to detect fluorescence.[1]

  • To quantify transfection in specific cell populations, lung tissue is dissociated into a single-cell suspension.

  • Flow cytometry is then used to identify and quantify the percentage of tdTomato-positive cells within specific cell lineages (e.g., endothelial cells, macrophages, epithelial cells) using cell-specific markers.[1]

Visualizing the Pathways and Processes

Signaling Pathway for LNP-Mediated mRNA Delivery and Gene Expression

LNP_Delivery_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Pulmonary Endothelial Cell) LNP_mRNA This compound LNP (mRNA cargo) Protein_Corona Protein Corona Formation (e.g., ApoE) LNP_mRNA->Protein_Corona Adsorption of plasma proteins Receptor Cell Surface Receptor Protein_Corona->Receptor Receptor-mediated endocytosis Endosome Endosome Receptor->Endosome mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Endosomal escape Ribosome Ribosome mRNA_Release->Ribosome Translation Protein Translated Protein (e.g., Luciferase, Cre) Ribosome->Protein Experimental_Workflow LNP_Formulation 1. LNP Formulation (this compound + mRNA) Administration 2. Systemic Administration (Tail Vein Injection) LNP_Formulation->Administration Animal_Model Ai14 Reporter Mouse Administration->Animal_Model InVivo_Imaging 3. In Vivo/Ex Vivo Imaging (Bioluminescence/Fluorescence) Animal_Model->InVivo_Imaging Tissue_Processing 4. Lung Tissue Dissociation InVivo_Imaging->Tissue_Processing Flow_Cytometry 5. Flow Cytometry Analysis (Quantify Transfected Cells) Tissue_Processing->Flow_Cytometry Data_Analysis 6. Data Analysis & Comparison Flow_Cytometry->Data_Analysis Vector_Attributes cluster_lnp Lipid Nanoparticles (e.g., this compound) cluster_aav Adeno-Associated Virus (AAV) Gene_Delivery_Vector In Vivo Gene Delivery Vector cluster_lnp cluster_lnp cluster_aav cluster_aav LNP_Pros Pros: - Low immunogenicity - Large cargo capacity - Scalable manufacturing LNP_Cons Cons: - Transient expression - Predominant liver accumulation AAV_Pros Pros: - Long-term expression - High efficiency in specific tissues - Well-established tropism AAV_Cons Cons: - Limited cargo capacity - Potential immunogenicity - Complex manufacturing

References

Comparative Analysis of 113-N16B and 113-O12B Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, physicochemical properties, and experimental protocols of two distinct ionizable lipids for targeted mRNA delivery.

In the rapidly advancing field of mRNA therapeutics, the design of lipid nanoparticles (LNPs) for targeted delivery is of paramount importance. The ionizable lipid component of these LNPs is a critical determinant of their delivery efficiency and organ tropism. This guide provides a comprehensive comparative analysis of two structurally related ionizable lipids, 113-N16B and 113-O12B, which exhibit distinct and specific organ-targeting capabilities. While this compound preferentially delivers mRNA to the lungs, 113-O12B is tailored for efficient delivery to the lymph nodes. This differential targeting is primarily attributed to a key difference in their chemical structure: an amide linker in this compound versus an ester linker in 113-O12B.

Physicochemical Properties

The physicochemical properties of LNPs are crucial for their in vivo performance. The table below summarizes the key characteristics of LNPs formulated with this compound and 113-O12B.

PropertyThis compound LNP113-O12B LNP
Target Organ LungLymph Nodes
Particle Size (nm) ~80-90 nm~100-150 nm
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) Near-neutral to slightly positiveNear-neutral
Encapsulation Efficiency (%) > 90%> 90%
Apparent pKa ~6.2 - 6.5~6.0 - 6.8

In Vivo Performance

The distinct organ targeting of this compound and 113-O12B leads to different in vivo outcomes, making them suitable for different therapeutic applications.

This compound: Lung-Targeted Delivery

LNPs formulated with this compound have demonstrated selective delivery of mRNA to the lungs following systemic administration.[1][2] This lung-tropism is attributed to the presence of an amide bond in the lipid tail.[2]

Key Findings from Qiu et al., PNAS 2022:

  • Cell-Specific Transfection: this compound LNPs were shown to transfect multiple cell types within the lung, with a preference for endothelial cells. In one study, they transfected 69.6% of pulmonary endothelial cells, 18.9% of macrophages, and 7.3% of epithelial cells.[1][2]

  • Therapeutic Potential: The lung-selective delivery of Tsc2 mRNA via this compound LNPs showed therapeutic effects in a mouse model of pulmonary lymphangioleiomyomatosis (LAM), a destructive lung disease.[2]

113-O12B: Lymph Node-Targeted Delivery

In contrast, 113-O12B, which contains an ester bond in its tail, directs mRNA delivery to the lymph nodes, making it a promising candidate for vaccine development and immunotherapy.[3][4]

Key Findings from Chen et al., PNAS 2022:

  • Enhanced Lymph Node Expression: Following subcutaneous injection, 113-O12B LNPs showed significantly higher mRNA expression in the lymph nodes and reduced expression in the liver compared to LNPs formulated with the clinically used lipid ALC-0315.[3]

  • Robust Immune Response: When used to deliver an mRNA cancer vaccine encoding the full-length ovalbumin (OVA) antigen, 113-O12B LNPs elicited a potent CD8+ T cell response and demonstrated significant protective and therapeutic effects in a melanoma model.[3] The targeted delivery to lymph nodes increased the infiltration of antigen-presenting cells (APCs) into the tumor site.

Experimental Protocols

Detailed methodologies for the formulation, characterization, and evaluation of LNPs containing this compound and 113-O12B are crucial for reproducible research.

LNP Formulation (Microfluidic Mixing)

Lipid nanoparticles are typically prepared by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (this compound or 113-O12B)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • mRNA in citrate buffer (pH 4.0)

  • Ethanol

Procedure:

  • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve the mRNA in a citrate buffer (e.g., 50 mM, pH 4.0).

  • Use a microfluidic mixing device to rapidly mix the ethanol and aqueous phases at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Sterilize the LNP formulation by filtering through a 0.22 µm filter.

Physicochemical Characterization
  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency: Quantified using a RiboGreen assay, comparing the fluorescence of the sample before and after lysis with a surfactant like Triton X-100.

  • Apparent pKa: Determined using a TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay.

In Vitro Evaluation
  • Cell Culture: Plate target cells (e.g., endothelial cells for this compound, dendritic cells for 113-O12B) in appropriate media.

  • Transfection: Add mRNA-loaded LNPs to the cells at various concentrations.

  • Protein Expression Analysis: After a set incubation period (e.g., 24-48 hours), measure the expression of the protein encoded by the delivered mRNA using methods like luciferase assay, flow cytometry for fluorescent proteins, or ELISA.

In Vivo Evaluation
  • Animal Models: Use appropriate animal models (e.g., C57BL/6 or BALB/c mice).

  • Administration: Administer the LNPs via the desired route (e.g., intravenous for lung targeting with this compound, subcutaneous for lymph node targeting with 113-O12B).

  • Biodistribution: At specified time points, euthanize the animals and harvest organs of interest. Measure mRNA or protein expression in tissue homogenates using techniques like RT-qPCR, ELISA, or in vivo imaging systems (IVIS) for luciferase or fluorescent reporters.

  • Cell-Specific Analysis: For detailed analysis, prepare single-cell suspensions from harvested tissues and use flow cytometry to identify and quantify transfection in specific cell populations using cell-type specific markers.

Signaling Pathways and Uptake Mechanisms

The distinct organ tropism of this compound and 113-O12B is influenced by their interaction with plasma proteins, which form a "protein corona" around the LNP, and their subsequent recognition by different cell types.

LNP_Uptake_Mechanisms cluster_113N16B This compound LNP (Lung Targeting) cluster_113O12B 113-O12B LNP (Lymph Node Targeting) 113N16B_LNP This compound LNP (Amide Linker) Protein_Corona_Lung Specific Protein Corona (e.g., Albumin, Fibrinogen) 113N16B_LNP->Protein_Corona_Lung In Bloodstream Endothelial_Cell Pulmonary Endothelial Cell Protein_Corona_Lung->Endothelial_Cell Recognition & Binding Endocytosis_Lung Endocytosis Endothelial_Cell->Endocytosis_Lung Endosomal_Escape_Lung Endosomal Escape (pH-mediated) Endocytosis_Lung->Endosomal_Escape_Lung mRNA_Release_Lung mRNA Release & Translation Endosomal_Escape_Lung->mRNA_Release_Lung 113O12B_LNP 113-O12B LNP (Ester Linker) Interstitial_Fluid Interstitial Fluid & Lymphatics 113O12B_LNP->Interstitial_Fluid Subcutaneous Injection APC Antigen Presenting Cell (e.g., Dendritic Cell) Interstitial_Fluid->APC Uptake in Lymph Node Endocytosis_LN Endocytosis APC->Endocytosis_LN Endosomal_Escape_LN Endosomal Escape (pH-mediated) Endocytosis_LN->Endosomal_Escape_LN Antigen_Presentation Antigen Presentation & T-Cell Activation Endosomal_Escape_LN->Antigen_Presentation

Caption: Differential uptake pathways of this compound and 113-O12B LNPs.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of this compound and 113-O12B LNPs.

Experimental_Workflow Start Lipid Synthesis & mRNA Production LNP_Formulation LNP Formulation (this compound & 113-O12B) Start->LNP_Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, pKa, EE%) LNP_Formulation->Characterization In_Vitro In Vitro Studies (Cellular Uptake & Protein Expression) Characterization->In_Vitro In_Vivo In Vivo Studies (Biodistribution & Efficacy) Characterization->In_Vivo Data_Analysis Comparative Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: General workflow for LNP research and development.

Logical Relationship of Structural Features to Organ Tropism

The chemical structure of the ionizable lipid is a key determinant of its in vivo behavior. The following diagram illustrates the logical relationship between the linker chemistry and the resulting organ targeting.

Structure_Function_Relationship Ionizable_Lipid Ionizable Lipid Structure Amide_Linker Amide Linker (this compound) Ionizable_Lipid->Amide_Linker Ester_Linker Ester Linker (113-O12B) Ionizable_Lipid->Ester_Linker Protein_Corona_Lung Altered Protein Corona (Lung-specific proteins) Amide_Linker->Protein_Corona_Lung Protein_Corona_LN Altered Protein Corona (APC-interacting proteins) Ester_Linker->Protein_Corona_LN Lung_Targeting Lung Targeting Protein_Corona_Lung->Lung_Targeting LN_Targeting Lymph Node Targeting Protein_Corona_LN->LN_Targeting

Caption: Structure-function relationship of ionizable lipid linkers.

References

N-Series vs. O-Series Lipids for Therapeutic Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of N-series and O-series lipids for the delivery of therapeutic payloads remains challenging due to the limited publicly available information directly contrasting these two specific lipid classifications. The terms "N-series" and "O-series" may refer to proprietary lipid families developed within specific research groups or companies, and as such, direct comparative data on their performance metrics are not widely published in peer-reviewed literature.

Lipid nanoparticles (LNPs) are a cornerstone of modern drug delivery, particularly for nucleic acid therapeutics like mRNA vaccines.[1][2] These LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3] The ionizable lipid is a critical component that facilitates the encapsulation of the nucleic acid payload and its subsequent release into the cytoplasm of target cells.[2][4] Different families of ionizable lipids have been developed to optimize delivery efficiency, tissue targeting, and safety profiles.

While a direct comparison of "N-series" and "O-series" is not feasible based on current literature, a significant body of research exists comparing various classes and specific types of ionizable lipids, which may encompass the characteristics of these designated series. For instance, studies have extensively compared the in vitro and in vivo performance of well-known ionizable lipids such as SM-102 and ALC-0315, which are integral to the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines, respectively.[5][6][7]

Performance Metrics for Lipid Nanoparticle Evaluation

The efficacy and safety of lipid nanoparticles are assessed through a variety of quantitative metrics. A comparative summary of key performance indicators for different ionizable lipids, which could be analogous to the N-series and O-series, is presented below.

Performance MetricDescriptionTypical Values/Observations
Transfection Efficiency The ability of the LNP to deliver its cargo (e.g., mRNA) into cells, leading to protein expression.Varies significantly between lipid types and cell lines. For example, SM-102 has shown high protein expression in vitro.[5][8]
Immunogenicity The propensity of the LNP to induce an immune response. This can be desirable for vaccines but is a concern for other therapies.LNP components can be recognized by the immune system, triggering inflammatory responses.[2][4] The choice of ionizable lipid can influence the immunogenic profile.[7]
In Vivo Efficacy The performance of the LNP in a living organism, often measured by protein expression at a target site or a therapeutic outcome.In vivo performance does not always correlate with in vitro results.[5][6] For example, while SM-102 showed higher in vitro protein expression than ALC-0315, their in vivo expression levels were similar in some studies.[5]
Biodistribution The distribution of the LNPs throughout the body after administration.LNPs often accumulate in the liver.[9] The chemical structure of the lipids can influence tissue targeting.[10]
Stability The ability of the LNP to maintain its physical and chemical integrity over time.Particle size and composition affect stability. LNPs with sizes between 80-100 nm have shown good stability.[11]
Encapsulation Efficiency The percentage of the therapeutic cargo that is successfully encapsulated within the LNP.Typically high, often exceeding 85-95%.[12][13]

Experimental Protocols for LNP Characterization

The evaluation of LNP performance relies on standardized experimental protocols. Below are outlines of common methodologies used to assess key LNP characteristics.

In Vitro Transfection Efficiency Assay

This protocol is used to determine how effectively LNPs can deliver mRNA into cells in a laboratory setting, leading to the production of a reporter protein like luciferase.

Methodology:

  • Cell Culture: Plate target cells (e.g., HeLa, HEK293) in a 96-well plate and grow to a suitable confluency.[14]

  • LNP Treatment: Dilute the mRNA-LNPs in a complete cell culture medium and add them to the cells at various concentrations.[14]

  • Incubation: Incubate the treated cells for a specific period (e.g., 24-48 hours) to allow for cellular uptake and protein expression.[14]

  • Luciferase Assay: Lyse the cells and measure the luminescence produced by the luciferase enzyme using a plate reader. The light output is proportional to the amount of protein expressed and thus the transfection efficiency.[14]

LNP Formulation via Microfluidic Mixing

This method allows for the reproducible and scalable production of LNPs with controlled size and composition.

Methodology:

  • Solution Preparation: Prepare an organic phase containing the lipid mixture (ionizable lipid, DSPC, cholesterol, and PEG-lipid) dissolved in ethanol. Prepare an aqueous phase containing the mRNA dissolved in a low pH buffer (e.g., citrate buffer).[15]

  • Microfluidic Mixing: Use a microfluidic device to rapidly mix the organic and aqueous phases at a controlled flow rate. This rapid mixing leads to the self-assembly of the lipids around the mRNA, forming LNPs.[12][15]

  • Dialysis: Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove the ethanol and raise the pH, resulting in stable and neutral surface charge LNPs.[12]

Visualizing LNP Concepts

Diagrams created using Graphviz can help illustrate key processes and relationships in LNP technology.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Cellular Delivery Lipid Mix (Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix (Ethanol)->Microfluidic Mixing mRNA (Aqueous Buffer) mRNA (Aqueous Buffer) mRNA (Aqueous Buffer)->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly LNP LNP Self-Assembly->LNP Dialysis Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA Release mRNA Release Endosome->mRNA Release Translation Translation mRNA Release->Translation Protein Protein Translation->Protein LNP_Composition LNP Lipid Nanoparticle Ionizable Ionizable Lipid LNP->Ionizable Helper Helper Phospholipid LNP->Helper Cholesterol Cholesterol LNP->Cholesterol PEG PEG-Lipid LNP->PEG mRNA mRNA LNP->mRNA

References

Benchmarking 113-N16B: A Comparative Guide to Commercially Available Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ionizable cationic lipid 113-N16B against commercially available lipids integral to the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The following sections detail the performance of this compound, particularly in lung-targeted delivery, and benchmark it against industry-standard lipids such as SM-102, DLin-MC3-DMA, and ALC-0315. All presented data is supported by experimental findings from peer-reviewed research.

Performance Data Summary

The following tables summarize the key performance indicators of this compound and its commercial counterparts. Direct head-to-head comparisons under identical experimental conditions are limited in the available literature; therefore, data from various studies are presented to provide a comprehensive overview.

Table 1: In Vivo Transfection Efficiency in Lung Tissue

Ionizable LipidmRNA CargoAnimal ModelAdministration RouteLung Transfection EfficiencyTarget Cell Types in LungCitation
This compound Cre recombinaseAi14 MiceIntravenousHighEndothelial cells (69.6%), Macrophages (18.9%), Epithelial cells (7.3%)[1]
306-N16B Cre recombinaseAi14 MiceIntravenousHighPredominantly Endothelial cells (33.6%), Epithelial cells (1.5%), Macrophages (1.9%)[1]
SM-102 LuciferaseMiceIntravenousModerate (increased with DOTAP co-formulation)Not specified in detail[2]
ALC-0315 LuciferaseMiceIntravenousLow (primarily liver-targeting)Not specified in detail[3]
DLin-MC3-DMA LuciferaseMiceIntravenousLow (primarily liver-targeting)Not specified in detail[4]

Table 2: General Characteristics of Ionizable Lipids

Ionizable LipidPrimary Application/Target OrganNotable CharacteristicsCommercially Used In
This compound Lung-targeted mRNA deliveryPreferential delivery to pulmonary endothelial cells.[1]Research Use
SM-102 mRNA vaccinesComponent of Moderna's COVID-19 vaccine.[5]Moderna COVID-19 Vaccine
DLin-MC3-DMA siRNA therapeutics, mRNA deliveryFirst-generation ionizable lipid, primarily targets the liver.[4][6]Onpattro (siRNA therapeutic)
ALC-0315 mRNA vaccinesComponent of Pfizer-BioNTech's COVID-19 vaccine.[5]Pfizer-BioNTech COVID-19 Vaccine

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and validating these findings.

Lipid Nanoparticle (LNP) Formulation

This protocol outlines the microfluidic mixing method for preparing mRNA-loaded LNPs.

Materials:

  • Ionizable lipid (e.g., this compound, SM-102) solution in ethanol

  • Helper lipid (e.g., DOPE, DSPC) solution in ethanol

  • Cholesterol solution in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) solution in ethanol

  • mRNA (e.g., Luciferase, Cre recombinase) in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid solutions in ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).

  • Dilute the mRNA to the desired concentration in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-buffer solution in the other.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP solution.

  • To remove ethanol and exchange the buffer, dialyze the LNP solution against PBS at 4°C for at least 12 hours, with multiple buffer changes.

  • After dialysis, filter the LNP solution through a 0.22 µm sterile filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo mRNA Delivery and Biodistribution Assessment

This protocol describes the intravenous administration of LNPs to mice and the subsequent analysis of reporter gene expression.

Materials:

  • mRNA-loaded LNPs (e.g., Luciferase-LNPs)

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)

  • D-luciferin potassium salt solution (for luciferase-based assays)

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Dilute the mRNA-LNP formulation to the desired concentration in sterile PBS.

  • Administer a defined dose of the LNP formulation (e.g., 0.5 mg/kg mRNA) to each mouse via intravenous tail vein injection.

  • At a specified time point post-injection (e.g., 6, 24, or 48 hours), anesthetize the mice.

  • For luciferase-based assays, intraperitoneally inject the mice with a D-luciferin solution (e.g., 150 mg/kg).

  • After a short incubation period (e.g., 10-15 minutes), place the anesthetized mice in the IVIS chamber.

  • Acquire bioluminescence images to visualize the location and intensity of luciferase expression.

  • For detailed biodistribution analysis, euthanize the mice after imaging and harvest major organs (liver, spleen, lungs, heart, kidneys).

  • Image the individual organs using the IVIS to quantify bioluminescence in each tissue.

  • Homogenize the tissues for further quantitative analysis of luciferase activity using a luminometer or for mRNA quantification via RT-qPCR.

Visualizations

Signaling and Experimental Workflows

The following diagrams illustrate key processes involved in LNP-mediated mRNA delivery and its evaluation.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell cluster_invisible LNP LNP Encapsulating mRNA Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidifying) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of Ionizable Lipid Cytosol Cytosol Escape->Cytosol mRNA mRNA Translation Translation (Ribosome) Protein Therapeutic Protein Translation->Protein

Caption: LNP-mediated mRNA delivery and protein expression pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids Lipids in Ethanol (this compound or Commercial Lipid) Mixing Microfluidic Mixing Lipids->Mixing mRNA_sol mRNA in Aqueous Buffer (pH 4) mRNA_sol->Mixing Purification Dialysis & Filtration Mixing->Purification Injection Intravenous Injection into Mouse Model Purification->Injection Imaging Bioluminescence Imaging (IVIS) Injection->Imaging Analysis Organ Biodistribution & Quantification Imaging->Analysis

Caption: Experimental workflow for LNP formulation and in vivo evaluation.

References

Quantitative In Vivo Delivery of 113-N16B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of in vivo nucleic acid delivery is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of this revolution. Among the myriad of LNP formulations, 113-N16B has emerged as a promising candidate for targeted delivery to the lungs. This guide provides a quantitative comparison of this compound's in vivo delivery efficiency against other notable LNP systems, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vivo Delivery Efficiency

The in vivo performance of LNPs is a critical determinant of their therapeutic efficacy and safety. Key metrics for evaluation include transfection efficiency in the target organ and the broader biodistribution profile, which indicates off-target accumulation.

Transfection Efficiency in Lung Cells

A key study provides a direct comparison of the in vivo transfection efficiency of this compound and a closely related lung-targeting LNP, 306-N16B. Following intravenous administration of LNPs carrying Cre recombinase mRNA into Ai14 reporter mice, the percentage of transfected (tdTomato-positive) cells in different lung populations was quantified.

Lipid NanoparticleEndothelial Cells (%)Macrophages (%)Epithelial Cells (%)
This compound 69.618.97.3
306-N16B 33.61.91.5

Data sourced from a study on lung-selective mRNA delivery. The data represents the percentage of tdTomato-positive cells within each specified lung cell population.

These results highlight that while both LNPs target the lungs, this compound demonstrates a broader transfection profile across different pulmonary cell types, with significantly higher efficiency in endothelial cells, macrophages, and epithelial cells compared to 306-N16B.

Organ Biodistribution

For context, intravenously administered LNPs without specific targeting moieties typically accumulate predominantly in the liver[2]. The ability of this compound and 306-N16B to achieve significant lung delivery represents a notable advancement in targeted LNP technology.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative analysis of LNP in vivo delivery.

In Vivo Transfection Efficiency Assessment in Reporter Mice

This protocol outlines the methodology used to quantify the cell-type-specific transfection efficiency of LNPs in the lungs.

  • LNP Formulation: LNPs are formulated to encapsulate Cre recombinase mRNA. The lipid composition for this compound and 306-N16B typically includes the respective ionizable lipid, cholesterol, a helper lipid (e.g., DOPE or DSPC), and a PEGylated lipid.

  • Animal Model: Ai14 transgenic mice, which express a tdTomato fluorescent reporter upon Cre-mediated recombination, are used.

  • Administration: A single dose of the LNP-Cre mRNA formulation is administered intravenously (i.v.) via the tail vein.

  • Tissue Harvest and Processing: At a predetermined time point (e.g., 7 days post-injection), mice are euthanized, and the lungs are harvested. The lung tissue is then dissociated into a single-cell suspension.

  • Flow Cytometry: The single-cell suspension is stained with antibodies specific for different lung cell markers (e.g., CD31 for endothelial cells, F4/80 for macrophages, and EpCAM for epithelial cells). The percentage of tdTomato-positive cells within each cell population is then quantified using flow cytometry.

In Vivo Biodistribution Quantification via Mass Spectrometry

This protocol describes a method for quantifying the amount of an LNP in various organs following systemic administration.

  • LNP Formulation: LNPs are formulated with a quantifiable lipid component.

  • Animal Model: BALB/c mice are typically used for biodistribution studies.

  • Administration: A single dose of the LNP formulation is administered intravenously.

  • Tissue Harvest: At a specified time point (e.g., 4 hours post-injection), mice are euthanized, and major organs (e.g., lung, liver, spleen, heart, kidneys) are collected.

  • Lipid Extraction: A known amount of each tissue sample is homogenized, and the lipids are extracted using an appropriate organic solvent.

  • Mass Spectrometry Analysis: The extracted lipid samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the specific LNP lipid component in each organ.

  • Data Analysis: The amount of the lipid in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Mechanism and Workflow

To better understand the processes involved in this compound's targeted delivery and the experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Administration & Biodistribution cluster_analysis Quantitative Analysis 113-N16B_Lipid This compound Lipid LNP_Formulation LNP Formulation 113-N16B_Lipid->LNP_Formulation Helper_Lipids Helper Lipids Helper_Lipids->LNP_Formulation Cholesterol Cholesterol Cholesterol->LNP_Formulation PEG_Lipid PEGylated Lipid PEG_Lipid->LNP_Formulation mRNA_Cargo mRNA Cargo mRNA_Cargo->LNP_Formulation IV_Injection Intravenous Injection LNP_Formulation->IV_Injection Circulation Systemic Circulation IV_Injection->Circulation Organ_Accumulation Organ Accumulation Circulation->Organ_Accumulation Tissue_Harvest Tissue Harvest (Lung, Liver, Spleen, etc.) Organ_Accumulation->Tissue_Harvest Transfection_Analysis Transfection Efficiency (Flow Cytometry) Tissue_Harvest->Transfection_Analysis Biodistribution_Analysis Biodistribution (%ID/g via LC-MS) Tissue_Harvest->Biodistribution_Analysis

Experimental workflow for in vivo analysis.

signaling_pathway cluster_bloodstream Bloodstream cluster_endothelium Lung Endothelial Cell LNP This compound LNP Protein_Corona Protein Corona Formation LNP->Protein_Corona Plasma_Proteins Plasma Proteins (e.g., Vitronectin) Plasma_Proteins->Protein_Corona Receptor Integrin Receptors (e.g., αvβ3) Protein_Corona->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Proposed lung-targeting signaling pathway.

The targeted delivery of this compound to the lungs is believed to be mediated by the formation of a "protein corona" around the LNP upon entering the bloodstream. For lung-targeting LNPs, this corona is often enriched with specific proteins like vitronectin, while being depleted of others such as Apolipoprotein E (ApoE) which typically directs LNPs to the liver. The vitronectin-rich corona can then interact with integrin receptors, which are expressed on the surface of lung endothelial cells, leading to receptor-mediated endocytosis and subsequent release of the mRNA cargo into the cytoplasm for protein translation. This proposed mechanism highlights a sophisticated interplay between the LNP's chemical composition and the host's biological environment to achieve organ-specific delivery.

References

Safety Operating Guide

Navigating the Disposal of 113-N16B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel ionizable cationic lipid 113-N16B, understanding the proper disposal procedures is paramount for ensuring laboratory safety and environmental compliance. While specific details are ultimately governed by the Safety Data Sheet (SDS) provided by the manufacturer, this guide offers essential information and a procedural framework for the safe handling and disposal of this compound and associated waste.

It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound before handling or disposing of this material. The SDS is the primary and most authoritative source of safety and disposal information.

Immediate Safety and Handling Considerations

This compound is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery, particularly targeting pulmonary endothelial cells. While some safety data sheets for similar ionizable lipids may classify them as non-hazardous, it is a standard and critical practice to treat novel chemical entities as potentially hazardous until comprehensive toxicological data is available. Product information for analogous compounds frequently advises users to consider the material hazardous. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines a general, best-practice approach for the disposal of this compound. This procedure should be adapted to comply with the specific guidelines outlined in the manufacturer's SDS and your institution's environmental health and safety (EHS) policies.

  • Waste Segregation:

    • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, and gloves), and cleaning materials, must be segregated from general laboratory waste.

    • Establish a dedicated, clearly labeled hazardous waste container for all this compound waste.

  • Containerization and Labeling:

    • Use a chemically resistant, leak-proof container for waste collection.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution and local regulations. The accumulation start date should also be clearly marked on the label.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from general traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.

    • The cleaning materials used for decontamination must also be disposed of as hazardous waste.

Quantitative Data Summary

For a novel compound like this compound, specific quantitative disposal parameters are typically established by regulatory bodies and institutional policies. The following table provides a general framework for the types of quantitative data that are critical for waste management. Users must consult their institution's EHS guidelines for specific values.

ParameterGuidelineSource
Permissible Exposure Limit (PEL) To be determined; handle with appropriate engineering controls (e.g., chemical fume hood).Manufacturer's SDS / OSHA
Reportable Quantity (RQ) Consult local and federal regulations (e.g., EPA's List of Lists).EPA / DOT
Waste Concentration for Landfill Must meet the land disposal restrictions (LDR) treatment standards.EPA (40 CFR Part 268)
Incineration Temperature Typically >850°C for hazardous chemical waste.Institutional EHS / Waste Vendor

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of this compound Waste B Consult Manufacturer's Safety Data Sheet (SDS) A->B Crucial First Step C Segregate Waste at Point of Generation B->C D Label Waste Container Correctly (Name, Hazard, Date) C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Pickup E->F G Waste Transferred to Licensed Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision workflow for the proper disposal of this compound waste.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。